Product packaging for Isopromethazine(Cat. No.:CAS No. 303-14-0)

Isopromethazine

Cat. No.: B104278
CAS No.: 303-14-0
M. Wt: 284.4 g/mol
InChI Key: CGNHCKZJGQDWBG-UHFFFAOYSA-N
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Description

Isopromethazine is a member of phenothiazines.
A phenothiazine derivative with histamine H1-blocking, antimuscarinic, and sedative properties. It is used as an antiallergic, in pruritus, for motion sickness and sedation, and also in animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2S B104278 Isopromethazine CAS No. 303-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNHCKZJGQDWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952662
Record name N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

303-14-0
Record name N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine
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Record name Isopromethazine
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Record name N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine
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Record name 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl
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Record name ISOPROMETHAZINE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Isopromethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and structural properties of Isopromethazine. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this phenothiazine derivative. This guide covers its fundamental chemical identity, physicochemical and spectroscopic properties, synthesis methodologies, mechanism of action, and analytical protocols. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development context.

Chemical Structure and Identification

This compound is a phenothiazine derivative and a structural isomer of the more commonly known antihistamine, promethazine.[1] The core of the molecule is the tricyclic phenothiazine ring system. The key structural distinction from promethazine lies in the attachment point of the N,N-dimethylamino side chain to the propyl linker. In this compound, this group is attached to the first carbon of the propane chain, whereas in promethazine, it is attached to the second.[2] This seemingly minor difference in substitution significantly impacts its physicochemical and pharmacological properties.

IUPAC Name: N,N-dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine[3]

Synonyms: 10-(2-Dimethylaminoisopropyl)phenothiazine, Isomethazine, Fen-Bridal[3][4]

IdentifierValue
CAS Number 303-14-0 (Free Base)[1]
5568-90-1 (Hydrochloride Salt)
Molecular Formula C₁₇H₂₀N₂S (Free Base)[1]
C₁₇H₂₁ClN₂S (Hydrochloride Salt)[5]
Molecular Weight 284.42 g/mol (Free Base)[1]
320.88 g/mol (Hydrochloride Salt)
InChI Key CGNHCKZJGQDWBG-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a pharmaceutical agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is typically supplied as a hydrochloride salt to improve its solubility and stability.

PropertyValue
Appearance Pale beige to pale brown solid.[6]
Melting Point (°C) 193-194 (as Hydrochloride)[4]
Solubility More soluble than promethazine.[4] The hydrochloride salt is soluble in water.[7] Slightly soluble in Chloroform and Methanol.[6]
pKa (Strongest Basic) 9.05 (Predicted for Promethazine, likely similar for this compound)[8]
logP 4.2 (Computed)[3]

Spectroscopic Properties

Spectroscopic data are essential for the structural elucidation and quality control of this compound. The following table summarizes key spectroscopic features.

SpectroscopyData
¹H NMR (Hydrochloride) δ 7.25–7.15 ppm (m, Aromatic Protons)[2]
δ 4.10 ppm (q, Methine Proton -CH)[2]
δ 2.95 ppm (s, 6H, N-Methyl Protons -N(CH₃)₂)[2]
¹³C NMR Data for the closely related promethazine shows characteristic peaks for the phenothiazine ring system and the aliphatic side chain. Specific assignments for this compound are not readily available but would be expected to be similar, with shifts in the propyl chain carbons.[9]
Infrared (IR) ~3420 cm⁻¹ (N-H Stretch of phenothiazine ring)[2]
~2850 cm⁻¹ (Heterocyclic Nitrogen with Alkyl Group)[2]
~1590 cm⁻¹ (Aromatic C-N Stretch)[2]
Mass Spectrometry (MS) As a tertiary amine, this compound would be expected to undergo characteristic α-cleavage of an alkyl radical as a predominant fragmentation pathway.[10] The molecular ion peak (M+) for the free base would be at m/z 284.

Synthesis and Chemical Reactivity

Synthesis Overview

The synthesis of this compound can be achieved through several routes, with a common and foundational method being the N-alkylation of the phenothiazine core. This process involves reacting phenothiazine with a suitable alkylating agent, such as 2-chloro-1-dimethylaminopropane, in the presence of a strong base.[2] An alternative strategy involves a two-step process starting with the reaction of an amine and propylene oxide to form the side chain precursor, which is then coupled to the phenothiazine moiety.[2]

Experimental Protocol: N-Alkylation of Phenothiazine

This protocol describes a general procedure for the synthesis of this compound via N-alkylation.

  • Deprotonation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve phenothiazine in an anhydrous solvent such as toluene.

  • Add a strong base, such as sodium amide or phenyllithium, to the solution to deprotonate the nitrogen atom of the phenothiazine ring, forming the phenothiazine anion.[2]

  • Alkylation: To the resulting suspension, add 2-chloro-1-dimethylaminopropane dropwise while maintaining the reaction temperature.

  • After the addition is complete, reflux the mixture for several hours to drive the reaction to completion.[11]

  • Work-up: Cool the reaction mixture and quench with water. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude this compound free base.

  • Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and treat with hydrochloric acid to precipitate this compound hydrochloride.

  • Recrystallization: Further purify the hydrochloride salt by recrystallization from an appropriate solvent system to obtain high-purity this compound hydrochloride.[2]

G Synthesis Workflow for this compound phenothiazine Phenothiazine deprotonation Deprotonation phenothiazine->deprotonation base Strong Base (e.g., NaNH2) in Anhydrous Toluene base->deprotonation alkylation N-Alkylation (Reflux) deprotonation->alkylation alkylating_agent 2-chloro-1-dimethylaminopropane alkylating_agent->alkylation workup Aqueous Work-up & Extraction alkylation->workup purification Purification of Free Base workup->purification salt_formation Salt Formation purification->salt_formation hcl HCl hcl->salt_formation recrystallization Recrystallization salt_formation->recrystallization final_product This compound HCl recrystallization->final_product

Synthesis Workflow for this compound
Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the electron-rich phenothiazine ring system. This tricycle is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxide and sulfone derivatives. The ring can also undergo electrophilic substitution reactions, such as halogenation and nitration, with the nitrogen atom directing electrophiles mainly to the 3- and 7-positions.[2]

Mechanism of Action

This compound exerts its primary therapeutic effects as a potent antagonist at the histamine H1 receptor.[2] Like other first-generation antihistamines, it functions as an inverse agonist rather than a neutral antagonist.[12] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms.[3] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11, activating the phospholipase C (PLC) signaling pathway.[12] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively, culminating in the physiological responses associated with allergy. This compound's antagonism of this pathway underlies its anti-allergic effects. Its sedative properties are attributed to its ability to cross the blood-brain barrier and block central H1 receptors.[12]

G This compound Mechanism of Action at the H1 Receptor cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Blocks IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (Vasodilation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response

This compound Mechanism of Action at the H1 Receptor

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quality control, impurity profiling, and quantitative analysis of this compound.[2] Due to the structural similarity between this compound and promethazine, chromatographic methods must possess high resolving power.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol outlines a stability-indicating HPLC method for the determination of this compound, often as an impurity in promethazine samples.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase column with shape selectivity is crucial for separating the isomers. For example, a Cogent UDC-Cholesterol™ column (4.6 x 150 mm, 4µm) has shown success.[13]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A gradient program is typically required to resolve all related substances. An example might be:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 80% B

    • 25-30 min: Hold at 80% B

    • 30-35 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.[13]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject the prepared standard and sample solutions. Identify and quantify this compound based on its retention time relative to a certified reference standard.

G Analytical Workflow for this compound (HPLC) sample Drug Substance or Formulation Sample dissolution Dissolution in Diluent (e.g., 50:50 ACN/H₂O) sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Autosampler Injection filtration->injection hplc_system HPLC System separation Gradient Elution Separation hplc_system->separation injection->hplc_system column RP-HPLC Column (e.g., UDC-Cholesterol) column->separation detection UV Detection (254 nm) separation->detection data_acquisition Data Acquisition & Processing detection->data_acquisition quantification Quantification vs. Reference Standard data_acquisition->quantification

References

The Discovery and Historical Context of Isopromethazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopromethazine, a phenothiazine derivative, emerged from the intensive post-war antihistamine research programs that revolutionized the treatment of allergic conditions. As a structural isomer of the better-known promethazine, its discovery and development are intrinsically linked to the pioneering work on phenothiazine chemistry conducted at the Rhône-Poulenc laboratories in France. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, and its fundamental pharmacological properties. While specific quantitative data from early studies on this compound are scarce in currently accessible literature, this document compiles available information on its synthesis, mechanism of action, and the experimental approaches of the era, offering valuable insights into the structure-activity relationships of early antihistamines.

Historical Context: The Rise of Phenothiazine Antihistamines

The journey to the discovery of this compound begins with the parent compound, phenothiazine, first synthesized in 1883 by August Bernthsen.[1] Initially utilized in the development of dyes, its therapeutic potential remained largely unrecognized until the mid-20th century. A significant shift occurred in the 1940s when a team of chemists at the French pharmaceutical company Rhône-Poulenc, led by Paul Charpentier, began investigating phenothiazine derivatives for their potential antihistaminic properties.[1] This research was spurred by the growing understanding of histamine's role in allergic reactions and the urgent need for effective treatments.

This intensive research effort at Rhône-Poulenc culminated in the synthesis of promethazine in 1947, a compound that exhibited potent sedative and antihistaminic effects.[1] The exploration of phenothiazine derivatives continued, leading to the groundbreaking discovery of chlorpromazine in 1950 by the same group, a drug that would revolutionize the treatment of psychiatric disorders.[1] It was within this dynamic environment of chemical exploration and pharmacological screening that this compound was also synthesized and characterized.

The Discovery of this compound

This compound, chemically designated as N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine, was first prepared by Paul Charpentier in 1947, the same year as its isomer, promethazine. It is a structural isomer of promethazine, with the key difference being the branching of the diamino-propane side chain. This subtle structural modification was a common strategy in medicinal chemistry at the time to explore the structure-activity relationships (SAR) within a new class of compounds.

While promethazine became a widely used antihistamine, this compound has been primarily recognized as an impurity in promethazine preparations and has been utilized as a research chemical and a reference standard in pharmacopoeial analyses.[1] Its distinct pharmacological profile, though less potent than promethazine in some aspects, provided valuable data for understanding how the spatial arrangement of the side chain influences the interaction with the histamine H1 receptor and other biological targets.

Physicochemical Properties and Synthesis

Physicochemical Data
PropertyValue
Molecular Formula C₁₇H₂₀N₂S
Molecular Weight 284.42 g/mol
CAS Number 303-14-0
IUPAC Name N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine
Appearance Crystalline solid

Source: PubChem CID 110669

Synthesis Overview

A later synthesis of this compound hydrochloride was described by F.S. Fry Jr., M. Maienthal, and W.R. Benson in the Journal of Pharmaceutical Sciences in 1983. However, the abstract for this publication is also unavailable, limiting access to the detailed protocol.

Pharmacological Profile

This compound is a first-generation antihistamine, exerting its primary therapeutic effect through the blockade of histamine H1 receptors.[1] Like other drugs in this class, it also possesses notable anticholinergic and sedative properties.[1]

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound acts as a competitive antagonist at the histamine H1 receptor.[1] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is responsible for the characteristic physiological responses to histamine, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching. By competitively binding to the H1 receptor, this compound prevents histamine from initiating this cascade, thereby mitigating the symptoms of allergic reactions.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates This compound This compound This compound->H1R Blocks Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Quantitative Pharmacological Data

Detailed quantitative data for this compound, such as its binding affinity (Ki) for the H1 receptor and its potency (IC50) in functional assays from early studies, are not widely available in modern databases. The table below provides a qualitative comparison with related phenothiazines based on available literature.

CompoundHistamine H1 AntagonismAnticholinergic ActivitySedative Effects
This compound PotentSignificantSignificant
Promethazine Very PotentStrongStrong
Chlorpromazine ModerateModerateStrong

Note: This table provides a qualitative summary. Specific binding affinities (Ki values) for this compound are not widely reported.

Anticholinergic and Sedative Effects

Similar to other first-generation antihistamines, this compound exhibits significant anticholinergic (muscarinic receptor antagonist) and sedative properties. These off-target effects are responsible for common side effects such as dry mouth, blurred vision, and drowsiness. The sedative effect is attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.

Experimental Protocols and Workflows

While the exact protocols from the original studies by Charpentier and colleagues are not fully accessible, this section outlines the types of experimental methodologies that were likely employed during that era to characterize the pharmacological activity of new antihistaminic compounds like this compound.

In Vivo Evaluation of Antihistaminic Activity

A common in vivo model for assessing antihistaminic activity in the mid-20th century was the prevention of histamine-induced bronchoconstriction in guinea pigs.

Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

  • Animal Preparation: Healthy adult guinea pigs are used.

  • Test Compound Administration: A solution of this compound hydrochloride is administered to a group of animals, typically via intraperitoneal or subcutaneous injection, at varying doses. A control group receives a saline vehicle.

  • Histamine Challenge: After a predetermined time for drug absorption, the animals are exposed to an aerosol of a histamine solution.

  • Observation: The time until the onset of respiratory distress (e.g., convulsions, collapse) is recorded.

  • Endpoint: The protective effect of this compound is quantified by the increase in the time to onset of symptoms or the prevention of lethality compared to the control group.

in_vivo_workflow cluster_protocol In Vivo Antihistamine Assay Workflow start Start animal_prep Guinea Pig Acclimatization start->animal_prep grouping Randomization into Control and Treatment Groups animal_prep->grouping dosing Administration of This compound or Vehicle grouping->dosing absorption Drug Absorption Period dosing->absorption histamine_challenge Histamine Aerosol Exposure absorption->histamine_challenge observation Observation of Respiratory Distress histamine_challenge->observation data_collection Record Time to Onset of Symptoms observation->data_collection analysis Data Analysis: Comparison between Groups data_collection->analysis end End analysis->end

Figure 2: Generalized Experimental Workflow for In Vivo Antihistamine Activity Testing.

In Vitro Evaluation of Antihistaminic Activity

The Magnus assay using isolated guinea pig ileum was a standard in vitro method to determine the antihistaminic potency of a compound.

Protocol: Isolated Guinea Pig Ileum Assay (Magnus Assay)

  • Tissue Preparation: A section of the terminal ileum is dissected from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Contraction Measurement: The contractions of the ileum are recorded using an isotonic transducer connected to a chart recorder.

  • Histamine Dose-Response: A cumulative dose-response curve for histamine-induced contractions is established.

  • Test Compound Incubation: The tissue is washed, and then incubated with a known concentration of this compound for a specific period.

  • Post-Incubation Histamine Response: The histamine dose-response curve is re-established in the presence of this compound.

  • Analysis: The antagonistic effect of this compound is determined by the parallel rightward shift of the histamine dose-response curve. The pA₂ value, a measure of antagonist potency, can be calculated from these shifts.

Conclusion

The discovery of this compound is a testament to the systematic and innovative approach to drug discovery at Rhône-Poulenc in the mid-20th century. Although it did not achieve the same clinical prominence as its isomer, promethazine, its synthesis and pharmacological characterization were integral to the burgeoning field of medicinal chemistry and contributed to a deeper understanding of the structure-activity relationships within the phenothiazine class of antihistamines. The historical context of its discovery highlights a pivotal era in pharmaceutical research, where the foundations for modern psychopharmacology and allergy treatment were laid. Further research into historical archives and less accessible literature may yet uncover more detailed quantitative data on this interesting, yet often overlooked, early antihistamine.

References

The Antihistaminic Action of Isopromethazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopromethazine, a phenothiazine derivative, is a first-generation antihistamine characterized by its competitive antagonism of the histamine H1 receptor.[1] As a structural isomer of the more extensively studied promethazine, its mechanism of action is presumed to be similar, involving the blockade of histamine-induced effects through competitive binding to H1 receptors. This guide provides an in-depth exploration of the molecular mechanisms underlying the antihistaminic action of this compound, including its interaction with the H1 receptor, its impact on downstream signaling pathways, and its potential anti-inflammatory properties. Due to the limited availability of specific quantitative data for this compound, data for its close structural isomer, promethazine, is used as a proxy where noted, to provide a comprehensive understanding of this class of compounds.

Introduction to this compound

This compound is a phenothiazine derivative that belongs to the first generation of H1 antihistamines.[1] Structurally, it is a positional isomer of promethazine, sharing the same molecular formula but differing in the attachment point of the side chain to the phenothiazine ring.[1] Like other first-generation antihistamines, this compound is known to cross the blood-brain barrier, leading to sedative side effects. Its primary therapeutic application is in the management of allergic conditions.

Mechanism of Action at the Histamine H1 Receptor

This compound exerts its antihistaminic effects primarily through its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Competitive Antagonism

This compound acts as a competitive antagonist at the histamine H1 receptor. This means that it binds to the same site on the receptor as histamine but does not activate it. By occupying the receptor's binding site, this compound prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.

Receptor Binding Affinity

While specific binding affinity data for this compound is not widely reported, data for its isomer, promethazine, provides valuable insight into the potency of this class of antihistamines.[1] The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

Table 1: Receptor Binding Profile of Promethazine (Isomer of this compound)

ReceptorLigandSpeciesAssay TypeKi (nM)pKiIC50 (nM)pIC50Reference
Histamine H1[3H]PyrilamineHumanRadioligand Binding0.339.482.878.54[2]
Histamine H1[3H]PyrilamineRatRadioligand Binding19--[2]
Dopamine D2[3H]SpiperoneHumanRadioligand Binding1906.725596.25[2]
Histamine H2[125I]AminopotentidineHumanRadioligand Binding11465.94--[2]

Note: This data is for promethazine, the structural isomer of this compound, and is presented as a proxy due to the lack of available data for this compound itself.

Inverse Agonism

Many first-generation antihistamines, previously classified as simple antagonists, are now understood to function as inverse agonists.[3] An inverse agonist not only blocks the action of the agonist (histamine) but also reduces the basal, constitutive activity of the receptor in the absence of an agonist. This mechanism may contribute to the overall efficacy of these drugs in suppressing allergic and inflammatory responses. While specific studies on the inverse agonist activity of this compound are lacking, it is plausible that it shares this property with other first-generation antihistamines.

Impact on Downstream Signaling Pathways

The binding of histamine to the H1 receptor activates intracellular signaling pathways. By blocking this initial step, this compound prevents the propagation of these signals.

Inhibition of the Phospholipase C (PLC) Pathway

Histamine H1 receptors are coupled to the Gq/G11 family of G-proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, including smooth muscle contraction and increased vascular permeability. DAG activates protein kinase C (PKC), which is involved in a variety of cellular processes, including inflammation. This compound, by preventing histamine binding, inhibits this entire cascade.

Signaling Pathway of Histamine H1 Receptor Activation

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds G_protein Gq/G11 H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Allergic & Inflammatory Responses Ca2_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in regulating the expression of pro-inflammatory genes. Some antihistamines have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. While direct evidence for this compound is scarce, studies on its isomer, promethazine, have shown inhibition of the PI3K/AKT pathway, which can be upstream of NF-κB activation.[4][5][6] Inhibition of NF-κB can lead to a reduction in the production of inflammatory cytokines and adhesion molecules, thereby mitigating the inflammatory component of allergic reactions.

Inhibition of NF-κB Signaling by Antihistamines

NFkB_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., Allergens, Cytokines IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB (Ubiquitinated) IkB->IkB_p NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_p65_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces This compound This compound (potential action) This compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the histamine H1 receptor.

Experimental Workflow for H1 Receptor Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare cell membranes expressing H1 receptors (e.g., from HEK293 cells) D Incubate membranes with radioligand and varying concentrations of test compound A->D B Prepare radioligand (e.g., [3H]mepyramine) B->D C Prepare serial dilutions of test compound (this compound) C->D E Separate bound from free radioligand via rapid vacuum filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Plot data and calculate IC50 and Ki values F->G

Caption: Workflow for a competitive H1 receptor radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably transfected with the human histamine H1 receptor.[7]

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add a fixed concentration of radioligand (e.g., [3H]mepyramine) to each well.[8]

    • Add varying concentrations of the unlabeled test compound (this compound) or vehicle for total and non-specific binding controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to reduce non-specific binding.

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding (in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Phospholipase C (PLC) Activity Assay

This protocol outlines a method to measure the effect of this compound on histamine-induced PLC activity.

Methodology:

  • Cell Culture and Stimulation:

    • Culture cells expressing the histamine H1 receptor (e.g., HEK293-H1R cells).

    • Pre-incubate the cells with varying concentrations of this compound or vehicle.

    • Stimulate the cells with histamine to activate the H1 receptor and PLC.

  • Measurement of Inositol Phosphates:

    • A common method is to measure the accumulation of inositol phosphates (IPs), the products of PLC activity.

    • Label the cells with [3H]myo-inositol prior to the experiment.

    • After stimulation, lyse the cells and separate the IPs using anion-exchange chromatography.

    • Quantify the amount of [3H]IPs using liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of IPs produced against the concentration of this compound.

    • Determine the IC50 value for the inhibition of histamine-induced PLC activity.

NF-κB Reporter Gene Assay

This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation.

Methodology:

  • Cell Line and Transfection:

    • Use a cell line (e.g., HEK293 or HeLa) that is transiently or stably transfected with an NF-κB reporter construct. This construct typically contains a promoter with multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or green fluorescent protein).[9]

  • Cell Treatment:

    • Plate the reporter cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Reporter Gene Assay:

    • After stimulation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis:

    • Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter).

    • Plot the normalized reporter activity against the concentration of this compound to determine its inhibitory effect on NF-κB activation and calculate the IC50 value.

Conclusion

This compound is a first-generation antihistamine that acts as a competitive antagonist at the histamine H1 receptor. Its mechanism of action involves blocking the binding of histamine to the H1 receptor, thereby inhibiting the downstream signaling pathways, including the activation of phospholipase C. Like other antihistamines in its class, it may also exhibit inverse agonist activity and possess anti-inflammatory properties through the potential inhibition of the NF-κB signaling pathway. While specific quantitative data for this compound is limited, the data available for its structural isomer, promethazine, provides a strong indication of its high affinity for the H1 receptor. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of the pharmacological properties of this compound and other H1 antihistamines.

References

Pharmacological Profile of Isopromethazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopromethazine, a phenothiazine derivative and a structural isomer of promethazine, is a first-generation antihistamine with a complex pharmacological profile. This document provides an in-depth technical overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic characteristics. Detailed experimental protocols for key pharmacological assays are provided, and critical signaling pathways are visualized. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of phenothiazine-based compounds.

Introduction

This compound is a phenothiazine derivative characterized by its potent histamine H1 receptor antagonism.[1][2] Structurally, it is an isomer of the well-known antihistamine promethazine, differing in the attachment point of the side chain to the phenothiazine ring.[2] Like other first-generation antihistamines, this compound exhibits a broad spectrum of pharmacological activities, including antimuscarinic, sedative, and antiemetic effects.[1][2] These properties are a consequence of its interaction with a variety of neurotransmitter receptors. This guide delineates the current understanding of this compound's pharmacological profile, providing a foundation for further research and development.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the histamine H1 receptor.[1] By binding to H1 receptors on various cell types, this compound prevents the binding of histamine and the subsequent activation of intracellular signaling cascades that lead to allergic and inflammatory responses.

Beyond its antihistaminic activity, this compound also interacts with other G-protein coupled receptors (GPCRs), which contributes to its diverse pharmacological effects. These include antagonism of muscarinic acetylcholine receptors, alpha-adrenergic receptors, dopamine D2 receptors, and serotonin receptors.[1][2] The blockade of these receptors in the central nervous system is responsible for its sedative and antiemetic properties.

Receptor Binding Profile

The receptor binding profile of this compound is characterized by a high affinity for histamine H1 receptors and moderate to high affinity for several other neurotransmitter receptors. While specific quantitative binding data for this compound is limited in the public domain, the following table summarizes its qualitative receptor binding profile based on available literature and its structural similarity to promethazine.

Receptor TargetInteraction TypeImplied Affinity
Histamine H1AntagonistHigh
Muscarinic Acetylcholine (M1-M5)AntagonistModerate to High
Alpha-1 AdrenergicAntagonistModerate
Dopamine D2AntagonistModerate
Serotonin (5-HT2A, 5-HT2C)AntagonistModerate

Note: This table provides a qualitative summary. Specific binding affinities (Ki values) for this compound are not widely reported. The implied affinities are inferred from its pharmacological effects and comparison with related phenothiazine derivatives.

Pharmacodynamics

ParameterValueCondition/Assay
IC50 (Histamine H1 Receptor) Data not availableIn vitro functional assay (e.g., inhibition of histamine-induced calcium flux)
IC50 (Muscarinic Receptors) Data not availableIn vitro functional assay (e.g., inhibition of acetylcholine-induced smooth muscle contraction)

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans are not extensively documented. However, based on the general properties of phenothiazine derivatives, the following characteristics can be anticipated.

ParameterValue
Bioavailability (Oral) Data not available (likely low to moderate due to first-pass metabolism)
Volume of Distribution (Vd) Data not available (expected to be large)
Protein Binding Data not available (expected to be high)
Metabolism Primarily hepatic, likely involving oxidation (e.g., sulfoxidation) and N-demethylation, mediated by cytochrome P450 enzymes.
Elimination Half-life (t½) Data not available
Excretion Primarily as metabolites in urine and feces.

Experimental Protocols

Radioligand Receptor Binding Assay (Histamine H1 Receptor)

This protocol describes a method to determine the binding affinity of this compound for the histamine H1 receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).

  • [³H]-Pyrilamine (radioligand).

  • This compound (test compound).

  • Mianserin or another suitable H1 antagonist (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-Pyrilamine (typically at or below its Kd), and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a competing ligand like mianserin.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in a rodent model (e.g., rats).

Materials:

  • This compound.

  • Vehicle for drug administration (e.g., saline, PEG400).

  • Male Sprague-Dawley rats (or other suitable strain).

  • Cannulas for blood sampling (e.g., jugular vein cannulation).

  • Syringes and needles for drug administration (oral gavage and intravenous).

  • Blood collection tubes (containing anticoagulant, e.g., EDTA).

  • Centrifuge.

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

Procedure:

  • Fast the rats overnight before drug administration.

  • Divide the animals into two groups for intravenous (IV) and oral (PO) administration.

  • Administer a single dose of this compound to the respective groups.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via the cannula.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

Data Analysis:

  • Plot the plasma concentration of this compound versus time for both IV and PO administration.

  • Use pharmacokinetic software to calculate key parameters such as:

    • Area under the curve (AUC).

    • Clearance (CL).

    • Volume of distribution (Vd).

    • Elimination half-life (t½).

    • Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the oral dose.

  • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Signaling Pathways and Visualizations

Histamine H1 Receptor Signaling Pathway

This compound acts as an antagonist at the histamine H1 receptor, which is a Gq-protein coupled receptor. Its antagonism blocks the downstream signaling cascade initiated by histamine.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Cellular_Response Allergic & Inflammatory Response Ca->Cellular_Response Leads to PKC->Cellular_Response Leads to ER_Ca->Ca Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks G cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M1/M3/M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Cholinergic Response Ca->Physiological_Response Leads to PKC->Physiological_Response Leads to Acetylcholine Acetylcholine Acetylcholine->mAChR Binds & Activates This compound This compound This compound->mAChR Binds & Blocks G A Compound Synthesis & Purification B Primary Screening: Receptor Binding Assays (e.g., Histamine H1) A->B C Secondary Screening: Functional Assays (e.g., Calcium Flux) B->C Active Compounds D In Vitro ADME: Metabolic Stability, Protein Binding C->D E In Vivo Pharmacokinetics (Rodent Model) D->E F In Vivo Pharmacodynamics (Efficacy Models) E->F G Lead Optimization F->G Promising Profile H Preclinical Development F->H Candidate Selection G->A Iterative Improvement

References

Isopromethazine as a Positional Isomer of Promethazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of isopromethazine, a positional isomer of the well-established phenothiazine derivative, promethazine. While promethazine is extensively characterized and utilized clinically for its potent antihistaminic, sedative, and antiemetic properties, this compound remains a less-studied compound. This document aims to consolidate the available technical information on both isomers, focusing on their chemical structures, synthesis, pharmacological profiles, and the underlying signaling pathways of their primary target, the histamine H1 receptor. By presenting a side-by-side comparison where data is available, and highlighting knowledge gaps, this guide serves as a valuable resource for researchers in pharmacology and medicinal chemistry.

Introduction

Promethazine, a first-generation antihistamine, has been a cornerstone in the management of allergic conditions, nausea, and sedation for decades.[1][2] Its clinical efficacy is attributed to its potent antagonism of the histamine H1 receptor, although it also interacts with other receptors, contributing to its broad pharmacological effects and side-effect profile.[3][4] this compound is a structural isomer of promethazine, differing only in the substitution pattern of the dimethylaminopropyl side chain on the phenothiazine nucleus.[5][6] This subtle structural variation can lead to significant differences in pharmacological activity, a key area of interest in structure-activity relationship (SAR) studies. This guide delves into the technical details of both compounds to provide a clear comparison and to outline methodologies for their further investigation.

Chemical Structure and Isomerism

Promethazine and this compound share the same molecular formula, C₁₇H₂₀N₂S, and a common phenothiazine core. The key structural difference lies in the attachment of the N,N-dimethylamino group to the propyl side chain, making them positional isomers.[5]

  • Promethazine: (RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine

  • This compound: N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine[6]

In promethazine, the dimethylamino group is attached to the second carbon of the propane chain, whereas in this compound, it is attached to the first carbon.[5]

Synthesis

The synthesis of both promethazine and this compound generally involves the N-alkylation of the phenothiazine core.

Synthesis of Promethazine Hydrochloride

A common synthetic route for promethazine hydrochloride involves the following steps:

  • Preparation of the Alkylating Agent: N,N-dimethyl isopropanolamine is reacted with thionyl chloride in a suitable solvent system (e.g., toluene-methanol) to yield N,N-dimethylamino-2-chloropropane.[7]

  • N-Alkylation of Phenothiazine: Phenothiazine is reacted with the prepared N,N-dimethylamino-2-chloropropane in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) and a solvent, followed by reflux to yield the promethazine free base.[7]

  • Salt Formation: The promethazine base is then treated with hydrochloric acid to form the hydrochloride salt, which can be purified by crystallization.[7]

Synthesis of this compound

A foundational method for synthesizing this compound involves the N-alkylation of phenothiazine with a suitable alkylating agent, 2-chloro-1-dimethylaminopropane, under alkaline conditions.[5] Strong bases like sodium amide are often employed to deprotonate the nitrogen atom of the phenothiazine ring, which then acts as a nucleophile.[5]

Pharmacological Profile

Promethazine

Promethazine is a potent histamine H1 receptor antagonist with additional activity at other receptors, which contributes to its therapeutic effects and side effect profile.

Receptor TargetActivity
Histamine H1Antagonist
Muscarinic Acetylcholine (M1-M5)Antagonist
Dopamine D2Antagonist
Alpha-1 AdrenergicAntagonist

Table 1: Receptor Binding Profile of Promethazine.[3]

This compound
Comparative Data

Direct, quantitative comparisons of the pharmacological profiles of promethazine and this compound are scarce in the literature. To facilitate such a comparison, the following experimental protocols are provided.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of test compounds for the histamine H1 receptor.

Materials:

  • HEK293 cells stably transfected with the human H1 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [³H]-mepyramine.

  • Unlabeled competitor (for non-specific binding determination, e.g., unlabeled mepyramine).

  • Test compounds (promethazine and this compound).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound (promethazine or this compound).

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

In Vivo Antihistaminic Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo assay assesses the ability of a compound to protect against histamine-induced bronchoconstriction.

Animals:

  • Male guinea pigs (e.g., Dunkin-Hartley strain).

Materials:

  • Histamine dihydrochloride solution for aerosolization.

  • Whole-body plethysmograph.

  • Test compounds (promethazine and this compound) and vehicle.

Procedure:

  • Acclimatization: Acclimatize the guinea pigs to the plethysmograph.

  • Compound Administration: Administer the test compound or vehicle to the animals via a specified route (e.g., intraperitoneally or orally) at a predetermined time before the histamine challenge.

  • Histamine Challenge: Place the animal in the plethysmograph and expose it to an aerosol of histamine solution.

  • Measurement: Record respiratory parameters, such as the time to onset of bronchoconstriction (e.g., pre-convulsive dyspnea).[10][11]

  • Data Analysis: Compare the time to onset of bronchoconstriction in the test compound-treated groups to the vehicle-treated control group. A significant delay in the onset of symptoms indicates antihistaminic activity.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1][12]

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, inflammation) PKC->Downstream

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative analysis of promethazine and this compound is outlined below.

Comparative_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & SAR Synthesis_P Synthesis of Promethazine Purification Purification & Structural Verification (NMR, MS) Synthesis_P->Purification Synthesis_I Synthesis of This compound Synthesis_I->Purification Binding_Assay Receptor Binding Assays (H1, Muscarinic, Dopamine, etc.) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium mobilization) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (Animal Models) Functional_Assay->PK_Studies Efficacy_Studies Efficacy Models (e.g., Histamine Challenge) PK_Studies->Efficacy_Studies Data_Comparison Comparative Data Analysis Efficacy_Studies->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis

Caption: Workflow for Comparative Analysis of Isomers.

Quantitative Data

Pharmacokinetic Parameters of Promethazine
ParameterValueRouteReference
Bioavailability~25%Oral[3][13][14]
Time to Peak Plasma Concentration (Tmax)2.8 ± 1.4 hoursOral Syrup[10]
8.2 ± 3.4 hoursRectal[10]
Volume of Distribution (Vd)13.4 ± 3.6 L/kg[10]
Plasma Protein Binding76-93%[10]
Elimination Half-life16-19 hoursOral/Rectal[10]
9-16 hoursIV[10]
MetabolismExtensive hepatic metabolism (CYP2D6, CYP2B6)[3][10]

Table 2: Pharmacokinetic Parameters of Promethazine.

Pharmacokinetic Parameters of this compound

No publicly available pharmacokinetic data for this compound could be located at the time of this writing. This represents a critical area for future research to enable a direct comparison with promethazine.

Conclusion

This compound, as a positional isomer of the widely used drug promethazine, presents an interesting case for SAR studies within the phenothiazine class of compounds. While promethazine is extensively documented, a significant lack of quantitative pharmacological and pharmacokinetic data for this compound hinders a direct and comprehensive comparison. This guide has provided the known technical details for both compounds and outlined standard experimental protocols that can be employed to fill the existing knowledge gaps. Further research into the receptor binding profile, functional activity, and in vivo properties of this compound is warranted to fully understand the impact of its structural isomerism and to explore its potential as a pharmacological agent or research tool.

References

An In-depth Technical Guide to the Stereoisomerism of Isopromethazine and its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopromethazine, a phenothiazine derivative, is a structural isomer of the well-known antihistamine promethazine.[1] Like promethazine, this compound possesses a chiral center, giving rise to a pair of enantiomers. While the pharmacological and pharmacokinetic profiles of promethazine enantiomers have been investigated, revealing significant stereoselectivity in their biological activity, specific data on the individual enantiomers of this compound remain limited. This guide provides a comprehensive overview of the stereoisomerism of this compound, drawing parallels with promethazine to infer potential differences in the activity of its enantiomers. It also outlines detailed experimental protocols for the separation and characterization of this compound enantiomers, based on established methods for related compounds. This document serves as a technical resource for researchers and professionals involved in the development and analysis of chiral phenothiazine derivatives.

Introduction to the Stereochemistry of this compound

This compound, chemically known as N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine, is a structural isomer of promethazine.[1][2] Both compounds share the same molecular formula (C17H20N2S) but differ in the attachment point of the aminopropyl side chain to the phenothiazine ring system.[1] In promethazine, the side chain is attached at the nitrogen atom of the phenothiazine ring, whereas in this compound, it is attached at a different position.

Crucially, both this compound and promethazine possess a chiral carbon atom in the propane side chain, leading to the existence of two enantiomers for each compound: (R)- and (S)-isopromethazine, and (R)- and (S)-promethazine. Enantiomers are non-superimposable mirror images of each other and can exhibit distinct pharmacological and toxicological properties due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.[3][4]

While often administered as a racemic mixture, studies on promethazine have demonstrated that its enantiomers can have different biological effects. For instance, (+)-promethazine has been shown to be more potent in reducing cytokine IL-6 production compared to (-)-promethazine.[5] Such findings underscore the importance of studying the individual enantiomers of this compound to fully characterize its therapeutic potential and safety profile.

Potential Pharmacological Stereoselectivity of this compound Enantiomers

Although direct comparative studies on the pharmacological activity of this compound enantiomers are not extensively reported in the public domain, inferences can be drawn from the well-documented stereoselectivity of promethazine and other chiral drugs.[3] The differential spatial arrangement of the functional groups in (R)- and (S)-isopromethazine is likely to result in varying affinities and efficacies at their biological targets.

This compound is known to act as an antihistamine and anticholinergic agent.[2] The interaction with histamine H1 receptors and muscarinic acetylcholine receptors, both of which are chiral proteins, is expected to be stereoselective.

Table 1: Postulated Differential Activity of this compound Enantiomers

Target ReceptorPostulated Activity of (R)-IsopromethazinePostulated Activity of (S)-IsopromethazineRationale
Histamine H1 ReceptorHigher/Lower Affinity & EfficacyLower/Higher Affinity & EfficacyThe binding pocket of the H1 receptor is chiral and will preferentially bind one enantiomer over the other.
Muscarinic ReceptorsHigher/Lower Affinity & EfficacyLower/Higher Affinity & EfficacySimilar to the H1 receptor, muscarinic receptors have a defined three-dimensional structure that will lead to stereoselective binding.
Other CNS ReceptorsPotential for differential off-target effectsPotential for differential off-target effectsEnantiomers may interact differently with other receptors in the central nervous system, leading to variations in sedative or other side effects.

Experimental Protocols for Enantiomeric Separation and Analysis

The separation and analysis of this compound enantiomers are critical for their individual study. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[6] The following protocols are based on established methods for the separation of promethazine enantiomers and can be adapted for this compound.[7][8]

Chiral HPLC Method for Enantiomeric Separation

This method is designed for the analytical separation and quantification of this compound enantiomers.

Table 2: Chiral HPLC Method Parameters

ParameterSpecification
Column Chiral stationary phase (CSP) column, such as a vancomycin-bonded phase (e.g., Chirobiotic V, 250 x 4.6 mm).[8]
Mobile Phase A mixture of methanol, acetic acid, and triethylamine (e.g., 100:0.1:0.1, v/v/v).[8]
Flow Rate 1.0 mL/min.[8]
Column Temperature 20°C.[8]
Detection UV detector set at 254 nm.[8]
Internal Standard Acetylsalicylic acid (Aspirin) or another suitable non-interfering compound.[8]

Methodology:

  • Standard and Sample Preparation: Prepare stock solutions of racemic this compound and the internal standard in the mobile phase. Create a series of calibration standards by diluting the stock solutions. Dissolve unknown samples in the mobile phase.

  • Chromatographic Run: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples onto the column.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers and the internal standard based on their retention times. Construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration. Determine the concentration of each enantiomer in the unknown samples from the calibration curve.

Chemoenzymatic Synthesis of this compound Enantiomers

For pharmacological studies requiring larger quantities of enantiomerically pure this compound, a chemoenzymatic synthesis approach, similar to that developed for promethazine, can be employed.[5] This method involves the lipase-mediated kinetic resolution of a key chiral intermediate.

Workflow for Chemoenzymatic Synthesis:

G racemic_intermediate Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol lipase Lipase (e.g., Novozym 435) + Acyl Donor racemic_intermediate->lipase separation1 Chromatographic Separation lipase->separation1 s_alcohol (S)-1-(10H-phenothiazin-10-yl)propan-2-ol separation1->s_alcohol r_ester (R)-acetylated intermediate separation1->r_ester bromination_s Bromination (PBr3) s_alcohol->bromination_s hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-1-(10H-phenothiazin-10-yl)propan-2-ol hydrolysis->r_alcohol bromination_r Bromination (PBr3) r_alcohol->bromination_r s_bromide (S)-bromo intermediate bromination_s->s_bromide r_bromide (R)-bromo intermediate bromination_r->r_bromide amination_s Amination with Dimethylamine s_bromide->amination_s amination_r Amination with Dimethylamine r_bromide->amination_r s_this compound (S)-Isopromethazine amination_s->s_this compound r_this compound (R)-Isopromethazine amination_r->r_this compound

Caption: Chemoenzymatic synthesis of this compound enantiomers.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the blockade of histamine H1 receptors. As a competitive antagonist, it prevents histamine from binding to these receptors, thereby mitigating allergic and inflammatory responses.

Simplified Signaling Pathway for H1 Receptor Antagonism:

G cluster_membrane Cell Membrane Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds and Activates This compound This compound Enantiomer This compound->H1_Receptor Binds and Blocks G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 and DAG Production PLC->IP3_DAG Catalyzes Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) IP3_DAG->Cellular_Response Leads to

Caption: H1 receptor antagonism by this compound.

The stereochemistry of the this compound enantiomer will dictate the affinity and duration of this blockade. One enantiomer may exhibit a higher affinity for the H1 receptor, resulting in a more potent and/or longer-lasting antihistaminic effect.

Conclusion and Future Directions

The stereoisomerism of this compound presents a compelling area for further research. While its structural analog, promethazine, has demonstrated clear stereoselectivity in its pharmacological actions, a detailed investigation into the individual enantiomers of this compound is warranted. The experimental protocols outlined in this guide provide a framework for the separation, characterization, and synthesis of (R)- and (S)-isopromethazine.

Future studies should focus on:

  • Quantitative Pharmacological Profiling: Determining the binding affinities and functional activities of each this compound enantiomer at histamine, muscarinic, and other relevant receptors.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual enantiomers to assess for potential stereoselective metabolism or distribution.

  • In Vivo Efficacy and Safety Studies: Comparing the therapeutic effects and potential adverse reactions of the racemic mixture versus the individual enantiomers in appropriate animal models.

A thorough understanding of the stereochemical aspects of this compound's pharmacology is essential for optimizing its therapeutic use and for the development of potentially safer and more effective single-enantiomer drugs.

References

Isopromethazine: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Isopromethazine is a phenothiazine derivative primarily recognized as an enantiomer and impurity of the well-characterized drug, promethazine.[1][2] Consequently, a significant portion of the detailed experimental data and established therapeutic applications discussed in this document pertains to promethazine and the broader class of phenothiazines. This guide extrapolates the potential therapeutic avenues for this compound based on this related body of research, offering a foundational framework for future investigation. Direct experimental validation of these applications for this compound is largely absent in current scientific literature.

Executive Summary

This compound, a phenothiazine derivative with known antihistaminic and anticholinergic properties, presents a compelling case for further therapeutic investigation.[1][3] While its primary identity in the pharmaceutical landscape has been as a reference standard and an impurity of promethazine, its structural similarity to this widely used therapeutic agent suggests a range of potential applications.[2][4] This document outlines the prospective therapeutic utility of this compound in oncology, neurodegenerative disorders, and inflammatory conditions, drawing upon the established mechanisms and experimental data of the phenothiazine class, particularly promethazine. The core mechanisms of action revolve around its potent antagonism of histamine H1 and muscarinic acetylcholine receptors.[3] Emerging evidence for phenothiazines in modulating critical signaling pathways such as NF-κB and MAPK, and exhibiting antioxidant and anti-cancer properties, further broadens the investigational scope for this compound. This guide provides a comprehensive overview of these potential applications, detailed experimental protocols for their investigation, and a summary of relevant quantitative data to serve as a blueprint for future research and development.

Core Pharmacological Profile

This compound is a member of the phenothiazine chemical class, characterized by a tricyclic structure.[3] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which is responsible for its antiallergic effects.[3][5] Additionally, it exhibits anticholinergic activity through the blockade of muscarinic acetylcholine receptors.[1][3]

Physicochemical Properties

A foundational understanding of this compound's physical and chemical characteristics is crucial for its development as a therapeutic agent.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₀N₂S[1]
Molar Mass 284.42 g/mol [1]
CAS Number 303-14-0[5]
Chemical Name N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine[1]
Class Phenothiazine[3][5]

Potential Therapeutic Applications

The therapeutic potential of this compound can be inferred from the well-documented activities of promethazine and other phenothiazines.

Neurodegenerative Disorders

Promethazine has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, suggesting a similar potential for this compound.

Preclinical Evidence (Promethazine): In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), chronic treatment with promethazine significantly reduced striatal lesion volume, attenuated the loss of GABAergic neurons, and decreased the number of apoptotic cells in the striatum.[5][6] Furthermore, in a mouse model of amyotrophic lateral sclerosis (ALS), promethazine was found to delay disease onset.[5] In vitro studies have also shown that promethazine can protect primary cerebrocortical neurons from oxygen/glucose deprivation.[5]

Preclinical ModelTherapeutic AgentKey FindingReference(s)
3-NP-induced Huntington's Disease (Rat)Promethazine71% reduction in striatal lesion volume with 5 mg/kg treatment.[5]
Middle Cerebral Artery Occlusion (Mouse)PromethazineReduced infarct size and neurological impairments.[5]
Glutamate-induced Hippocampal Neuron Injury (Mouse, in vitro)PromethazineImproved cell viability and morphology.[7]
Oncology
Cell LineCompound ClassTypical IC50 Range (µM)Reference(s)
Various Cancer Cell LinesNovel Oleoyl Hybrids10 - 50[1]
Breast Cancer (MCF-7, MDA-MB-231)Triazine Derivatives< 1 - 6.5[8]
Colorectal Cancer (HCT116)Quercetin Hybrid0.34 - 22.4[1]
Anti-inflammatory and Antioxidant Effects

The antihistaminic properties of this compound inherently suggest an anti-inflammatory role.[3] The phenothiazine structure is also associated with antioxidant activity.[9] Promethazine has been shown to regulate the SLC7A11-GPX4 antioxidant system to protect hippocampal neurons from oxidative stress.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenothiazines are mediated through their interaction with multiple signaling pathways.

Histamine H1 and Muscarinic Receptor Signaling

As a histamine H1 receptor antagonist, this compound is expected to block the Gq/11-coupled signaling cascade.[3] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By inhibiting this pathway, this compound would prevent the downstream effects of histamine, such as smooth muscle contraction and increased vascular permeability.[3] A similar mechanism is anticipated at M1, M3, and M5 muscarinic acetylcholine receptors, which also couple to Gq/11.[3]

Histamine_H1_Receptor_Signaling This compound This compound H1R H1 Receptor (Gq/11-coupled) This compound->H1R Antagonism Histamine Histamine Histamine->H1R PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic & Inflammatory Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Antagonism of Histamine H1 Receptor Signaling by this compound.

Potential Modulation of NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are central to inflammation, cell survival, and proliferation.[10][11][12][13][14][15] Given the emerging roles of phenothiazines in oncology and neuroprotection, it is plausible that this compound could modulate these pathways. For instance, in the context of neuroprotection, promethazine's effects may be mediated through the inhibition of pro-inflammatory and apoptotic cascades regulated by NF-κB and JNK/p38 MAPKs.

Potential_Modulation_of_Pro-inflammatory_Pathways cluster_stimuli Cellular Stress / Pro-inflammatory Signals cluster_pathways Signaling Cascades cluster_outcomes Cellular Outcomes Stimuli e.g., Cytokines, Oxidative Stress MAPKKK MAPKKK Stimuli->MAPKKK IKK IKK Complex Stimuli->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Inflammation Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation This compound This compound (Hypothesized) This compound->MAPKKK Inhibition? This compound->IKK Inhibition?

Caption: Hypothesized Modulation of NF-κB and MAPK Pathways by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the therapeutic potential of this compound.

In Vitro Histamine H1 Receptor Binding Assay

This protocol determines the binding affinity of this compound for the histamine H1 receptor.

Objective: To calculate the equilibrium dissociation constant (Ki) of this compound.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor.

  • [³H]-mepyramine (radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled mepyramine (for non-specific binding).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, combine membrane preparations, [³H]-mepyramine (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, omit this compound.

  • For non-specific binding, add a high concentration of unlabeled mepyramine.

  • Incubate at room temperature for 90 minutes.[16]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start: Prepare Reagents Mix Combine: - H1 Receptor Membranes - [³H]-mepyramine - this compound (or control) Start->Mix Incubate Incubate (e.g., 90 min at RT) Mix->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for an In Vitro Histamine H1 Receptor Binding Assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol assesses the acute anti-inflammatory activity of this compound in a rodent model.

Objective: To quantify the reduction in paw edema by this compound.

Materials:

  • Albino rats or mice.

  • This compound.

  • 1% Carrageenan solution in saline.

  • Vehicle control (e.g., saline, propylene glycol).

  • Reference anti-inflammatory drug (e.g., phenylbutazone).[17]

  • Plethysmometer.

Procedure:

  • Divide animals into control, standard, and test groups.

  • Administer this compound (test groups), vehicle (control), or the standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw of each animal.[17]

  • Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol measures the antioxidant capacity of this compound.

Objective: To determine the Trolox equivalents (TE) of this compound.

Materials:

  • This compound.

  • Fluorescein (fluorescent probe).

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride, a free radical generator).

  • Trolox (a vitamin E analog, used as a standard).

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • In a 96-well plate, add fluorescein and either this compound, Trolox standard, or buffer (blank).[18]

  • Incubate the plate at 37°C.

  • Initiate the reaction by adding AAPH solution.[18][19]

  • Monitor the decay of fluorescein fluorescence over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[18]

  • Calculate the area under the curve (AUC) for each sample.

  • Construct a standard curve using the AUC of the Trolox standards.

  • Determine the ORAC value of this compound in Trolox equivalents from the standard curve.[19]

Future Directions and Conclusion

While the existing data on this compound is limited, the extensive research on promethazine and the broader phenothiazine class provides a strong rationale for its further investigation. The potential applications in neuroprotection, oncology, and anti-inflammatory therapies are significant. The immediate next steps should focus on systematic in vitro and in vivo studies to establish a specific pharmacological profile for this compound. Key areas of investigation should include its binding affinities at a wider range of receptors, its IC50 values against a panel of cancer cell lines, and its efficacy in animal models of neurological and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a clear path forward for unlocking the therapeutic potential of this compound.

References

A Technical Guide to the Spectroscopic Analysis of Isopromethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Isopromethazine using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This compound, a phenothiazine derivative, is a structural isomer of the antihistamine promethazine.[1] A thorough spectroscopic characterization is crucial for its identification, purity assessment, and quality control in pharmaceutical and research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the complete structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework.[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound hydrochloride exhibits characteristic signals corresponding to the different protons in the molecule.

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons7.15–7.25Multiplet8H
Methine Proton (CH)~4.10Quartet1H
N-Methyl Protons (N(CH₃)₂)~2.95Singlet6H

Table 1: Representative ¹H NMR Chemical Shifts for this compound Hydrochloride.[1]

¹³C NMR Spectroscopic Data

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, offering a unique molecular fingerprint based on its bond vibrational frequencies.[1]

Characteristic IR Absorption Bands
Functional Group Absorption Range (cm⁻¹) Description
N-H Stretch~3420Indicates the N-H stretch of the phenothiazine ring amine.[1]
Aromatic C-H Stretch3000–3100Characteristic of sp²-hybridized carbons in the aromatic rings.[2]
Aliphatic C-H Stretch2850–2960Characteristic of sp³-hybridized carbons in the side chain.[2]
Heterocyclic Nitrogen with Alkyl Group~2850A sharp band attributed to the heterocyclic nitrogen with the alkyl group.[1]
Aromatic C=C Stretch1500 and 1600Sharp, double peaks resulting from the C=C stretch of the aromatic rings.[3]
Aromatic C-N Stretch~1590Typical for aromatic C-N stretching vibrations.[1]

Table 2: Key Infrared Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which for this compound helps in confirming its molecular weight and elucidating its fragmentation pattern for structural confirmation.

Mass Spectrometric Data

This compound has a molecular formula of C₁₇H₂₀N₂S and a molar mass of 284.42 g/mol .[4]

Parameter Value (m/z) Description
Molecular Ion (M⁺)284.4Corresponds to the mass of the intact this compound molecule.
Major Fragments
m/z (indicative)VariesFragmentation patterns would be specific to the structure, often involving cleavage of the side chain.

Table 3: Mass Spectrometry Data for this compound.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[5]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[6]

  • Data Acquisition for ¹H NMR :

    • Acquire the spectrum at ambient probe temperature.[7]

    • Record chemical shifts to two decimal places.[7]

    • Integrate all peaks to determine the relative number of protons.[8]

  • Data Acquisition for ¹³C NMR :

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

    • Report chemical shifts to one decimal place.[7]

IR Spectroscopy Protocol
  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve about 50 mg of the solid this compound sample in a few drops of a volatile solvent like acetone or methylene chloride.[9]

    • Place a drop of this solution onto a salt plate (e.g., KBr).[9]

    • Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[9]

  • Instrumentation : Use an Attenuated Total Reflectance Fourier Transform IR (ATR FT-IR) spectrometer.[2]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the spectrometer.[9]

    • Scan the sample over the range of 4000-400 cm⁻¹.[10]

    • The instrument records the frequencies of absorbed infrared radiation, generating the IR spectrum.

Mass Spectrometry Protocol
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For non-volatile solids like this compound, direct insertion may be used.[11]

  • Ionization :

    • The sample molecules are ionized, commonly using an Electron Impact (EI) source, which bombards the molecules with a high-energy electron beam to form a radical cation (the molecular ion).[11][12]

  • Mass Analysis :

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic field.[11][12]

  • Detection :

    • The separated ions are detected, and the data is processed by a computer to generate a mass spectrum, which plots ion abundance versus m/z.[11]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an this compound sample.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound Sample This compound Sample NMR NMR Analysis (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Analysis Sample->IR Prepare thin film on salt plate MS MS Analysis Sample->MS Direct insertion and ionization Data_NMR NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR->Data_NMR Data_IR IR Spectrum - Absorption Bands (cm⁻¹) IR->Data_IR Data_MS Mass Spectrum - Molecular Ion Peak (m/z) - Fragmentation Pattern MS->Data_MS Interpretation Data Interpretation and Structure Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Report Final Report and Characterization Interpretation->Report

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Isopromethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Isopromethazine is a phenothiazine derivative and a structural isomer of the well-studied antihistamine, Promethazine. Due to the limited availability of specific quantitative solubility and stability data for this compound in publicly accessible literature, this guide leverages established information on Promethazine and general principles of phenothiazine chemistry to provide a comprehensive overview. The stability and degradation pathways described are largely based on data from its isomer and should be considered as probable characteristics for this compound, subject to empirical verification.

Introduction

This compound, a phenothiazine derivative, is recognized for its antihistaminic and anticholinergic properties.[1][2] As a structural isomer of Promethazine, it is also a critical impurity that requires careful monitoring in pharmaceutical formulations of Promethazine.[1] Understanding the physicochemical characteristics of this compound, particularly its solubility and stability, is paramount for the development of robust analytical methods, stable formulations, and for ensuring the safety and efficacy of related drug products. This technical guide provides a detailed examination of the available information on the solubility and stability of this compound, supplemented with data from its closely related isomer, Promethazine.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. While specific quantitative solubility data for this compound is scarce, qualitative descriptions and data from its isomer, Promethazine hydrochloride, provide valuable insights.

Qualitative Solubility of this compound Hydrochloride

Available data describes the solubility of this compound hydrochloride as follows:

SolventSolubility Description
ChloroformSlightly Soluble
MethanolSlightly Soluble
WaterSlightly Soluble (with sonication)[3]
Comparative Solubility Profile of Promethazine Hydrochloride

Promethazine hydrochloride, the closely related isomer, has been more extensively characterized. Its solubility profile suggests that this compound hydrochloride is likely to exhibit good solubility in aqueous and polar organic solvents.

SolventQualitative DescriptionQuantitative Data (mg/mL)
WaterVery Soluble[4]557.7[5]
Ethanol (95%)Freely Soluble[4]-
Acetic Acid (100%)Freely Soluble[4]-
0.1 N HCl (pH 1.2)-590.0[5]
Phosphate Buffer (pH 7.4)-554.3[5]
Acetic AnhydrideSparingly Soluble[4]-
Diethyl EtherPractically Insoluble[4]-

Stability Characteristics

The stability of this compound is a critical quality attribute that can be influenced by various environmental factors. The degradation of phenothiazine derivatives like this compound can lead to loss of potency and the formation of potentially harmful impurities.

Factors Influencing Stability

Based on studies of Promethazine and other phenothiazines, the stability of this compound is likely affected by:

  • pH: The rate of degradation of Promethazine in solution is pH-dependent.[6]

  • Light: Phenothiazines are known to be photosensitive and can degrade upon exposure to light.[7]

  • Temperature: Elevated temperatures can accelerate the degradation of Promethazine.[8]

  • Oxidation: The phenothiazine nucleus is susceptible to oxidation, which is a primary degradation pathway.[6]

  • Metal Ions: The presence of metal ions, such as copper (II) and iron (III), can catalyze the degradation of Promethazine.[6]

Proposed Degradation Pathway

The degradation of this compound is expected to follow a similar pathway to Promethazine, primarily through oxidation of the sulfur atom in the phenothiazine ring to form the sulfoxide, and potential cleavage of the side chain.

G This compound This compound Radical_Cation This compound Radical Cation This compound->Radical_Cation Oxidation Isopromethazine_Sulfoxide This compound-5-oxide Radical_Cation->Isopromethazine_Sulfoxide Further Oxidation Side_Chain_Cleavage Side Chain Cleavage Products Radical_Cation->Side_Chain_Cleavage Fission Phenothiazine Phenothiazine Side_Chain_Cleavage->Phenothiazine

Caption: Proposed degradation pathway for this compound.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical analysis techniques and can be adapted as needed.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, pH buffers) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Analysis: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability-Indicating Method: Forced Degradation and HPLC Analysis

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.

Expose solutions of this compound to various stress conditions to induce degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light.

A reverse-phase HPLC method can be used to separate this compound from its degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25°C

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Stability Study MD_Start Start Forced_Degradation Forced Degradation Studies MD_Start->Forced_Degradation HPLC_Development HPLC Method Development Forced_Degradation->HPLC_Development Validation Method Validation (ICH Q2) HPLC_Development->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Stability_Testing Stability Sample Analysis Validation->Stability_Testing Data_Analysis Data Analysis & Shelf-life Determination Stability_Testing->Data_Analysis

Caption: Experimental workflow for stability-indicating method development.

Factors Influencing this compound Stability

G This compound This compound Stability pH pH This compound->pH Light Light Exposure This compound->Light Temperature Temperature This compound->Temperature Oxidizing_Agents Oxidizing Agents This compound->Oxidizing_Agents Metal_Ions Metal Ions This compound->Metal_Ions Formulation Formulation Excipients This compound->Formulation

Caption: Key factors influencing the stability of this compound.

Conclusion

The solubility and stability of this compound are critical parameters for its effective analytical control and for the development of safe and stable pharmaceutical products containing Promethazine. While direct quantitative data for this compound is limited, a comprehensive understanding can be derived from its qualitative properties and through comparative analysis with its well-characterized isomer, Promethazine. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to assess the solubility and stability of this compound and other related phenothiazine derivatives. Further studies to generate specific quantitative data for this compound would be a valuable contribution to the pharmaceutical sciences.

References

Isopromethazine: A Phenothiazine Derivative Under the Magnifying Glass

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isopromethazine is a phenothiazine derivative recognized for its antihistaminic and anticholinergic properties.[1] As a structural isomer of the well-known first-generation antihistamine, promethazine, it shares the same molecular formula but differs in the attachment point of its side chain to the phenothiazine core.[1] This subtle structural variance offers a compelling case for detailed investigation into its pharmacological profile and potential therapeutic applications. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, comparative receptor affinity, experimental protocols for its characterization, and its pharmacokinetic profile in relation to its isomer, promethazine.

Core Chemical and Pharmacological Properties

This compound, like other phenothiazines, possesses a tricyclic structure that is fundamental to its biological activity. Its classification as a histamine H1 receptor antagonist underlies its primary use as an antiallergic agent.[1] Furthermore, its anticholinergic effects contribute to its sedative properties and its utility in managing conditions like motion sickness.

Table 1: Physicochemical Properties of this compound and Promethazine

PropertyThis compoundPromethazine
IUPAC Name N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine(RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Molecular Formula C17H20N2SC17H20N2S
Molecular Weight 284.42 g/mol 284.42 g/mol
CAS Number 303-14-060-87-7

Comparative Receptor Binding Profile

A comprehensive understanding of a drug's interaction with various receptors is crucial for predicting its therapeutic efficacy and potential side effects. While extensive quantitative data for this compound is not as readily available as for its more common isomer, the following table provides a comparative summary of the receptor binding affinities (Ki values, in nM) for promethazine, which serves as a valuable reference point due to their structural similarity. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Promethazine

ReceptorPromethazine Ki (nM)
Histamine H1 2.87
Dopamine D2 ~180
Muscarinic M1 ~30
Muscarinic M2 ~100
Muscarinic M3 ~60
Muscarinic M4 ~40
Muscarinic M5 ~120

Note: Data for promethazine is compiled from various sources. Specific Ki values for this compound are not widely reported in publicly available literature.

Mechanism of Action: H1 Receptor Antagonism and Downstream Signaling

This compound exerts its primary antihistaminic effect by acting as an inverse agonist at the histamine H1 receptor. This action blocks the downstream signaling cascade typically initiated by histamine binding. The following diagram illustrates this pathway and the point of intervention by this compound.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Binds to Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response This compound This compound This compound->H1R Blocks

Caption: this compound blocks the H1 receptor, preventing histamine-induced signaling.

Experimental Protocols

Synthesis and Purification of this compound

A common synthetic route to this compound involves the N-alkylation of phenothiazine.

Materials:

  • Phenothiazine

  • 2-Chloro-1-dimethylaminopropane

  • Sodium amide (NaNH2) or another strong base

  • Toluene or other suitable solvent

  • Hydrochloric acid (for salt formation)

  • Silica gel for column chromatography

  • Appropriate solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenothiazine in dry toluene.

  • Add sodium amide portion-wise with stirring. The reaction mixture may be heated to facilitate the deprotonation of the phenothiazine nitrogen.

  • Slowly add 2-chloro-1-dimethylaminopropane to the reaction mixture and reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench cautiously with water.

  • Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain the crude this compound base.

  • Purification:

    • Column Chromatography: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Recrystallization: The purified this compound base can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. The resulting salt can be further purified by recrystallization from a solvent system like ethanol/water to yield pure crystals.[2][3][4]

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][5][6][7]

In Vivo Assessment of Antihistaminic Activity (Guinea Pig Ileum Assay)

This ex vivo method is a classic pharmacological preparation to assess H1-receptor antagonism.[8][9]

Materials:

  • Guinea pig

  • Tyrode's solution (or other physiological salt solution)

  • Histamine dihydrochloride

  • This compound hydrochloride

  • Organ bath with a transducer and recording system

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated.

  • Allow the tissue to equilibrate for at least 30 minutes.

  • Record a cumulative concentration-response curve for histamine to establish a baseline contractile response.

  • Wash the tissue and allow it to return to baseline.

  • Introduce a known concentration of this compound into the organ bath and incubate for a predetermined period.

  • Repeat the cumulative concentration-response curve for histamine in the presence of this compound.

  • A rightward shift of the histamine concentration-response curve indicates competitive antagonism by this compound. The degree of the shift can be used to calculate the pA2 value, a measure of the antagonist's potency.

Pharmacokinetic Profile

While specific pharmacokinetic data for this compound is limited, the parameters for its isomer, promethazine, provide a useful comparison.

Table 3: Pharmacokinetic Parameters of Promethazine

ParameterValueRoute of Administration
Bioavailability ~25%Oral
Time to Peak (Tmax) 1.5 - 3 hoursOral
Peak Concentration (Cmax) 2.4 - 18.0 ng/mLOral
Half-life (t1/2) 12 - 15 hoursOral
Protein Binding ~93%-

Data for promethazine. It is important to note that the different side-chain attachment in this compound may lead to variations in these parameters.

Logical Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive comparative analysis of this compound and its isomer, promethazine.

Comparative_Analysis_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Synthesize_Iso Synthesize this compound Purify_Characterize Purify & Characterize (NMR, MS, HPLC) Synthesize_Iso->Purify_Characterize Synthesize_Pro Synthesize Promethazine Synthesize_Pro->Purify_Characterize Receptor_Binding Receptor Binding Assays (H1, D2, M1-M5) Purify_Characterize->Receptor_Binding Functional_Assays Functional Assays (e.g., Calcium Flux) Purify_Characterize->Functional_Assays Antihistamine_Assay Antihistamine Activity (e.g., Guinea Pig Model) Purify_Characterize->Antihistamine_Assay Anticholinergic_Assay Anticholinergic Effects (e.g., Mouse Model) Purify_Characterize->Anticholinergic_Assay PK_Studies Pharmacokinetic Studies (Rat or Mouse) Purify_Characterize->PK_Studies Compare_Ki Compare Ki Values Receptor_Binding->Compare_Ki Compare_Efficacy Compare In Vivo Efficacy Functional_Assays->Compare_Efficacy Antihistamine_Assay->Compare_Efficacy Anticholinergic_Assay->Compare_Efficacy Compare_PK Compare PK Parameters PK_Studies->Compare_PK SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_Ki->SAR_Analysis Compare_Efficacy->SAR_Analysis Compare_PK->SAR_Analysis

Caption: A workflow for comparing this compound and Promethazine.

Conclusion

This compound, as a structural isomer of promethazine, presents a valuable subject for further pharmacological investigation. Its distinct side-chain attachment may confer unique properties regarding receptor selectivity, potency, and pharmacokinetic profile. The methodologies and comparative frameworks outlined in this guide provide a robust foundation for researchers and drug development professionals to explore the nuances of this phenothiazine derivative. A deeper understanding of the structure-activity relationships between this compound and its counterparts will undoubtedly contribute to the broader knowledge of phenothiazine pharmacology and may unveil novel therapeutic opportunities.

References

Early-Stage Research on Isopromethazine's Biological Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopromethazine is a phenothiazine derivative recognized for its antihistaminic and anticholinergic properties.[1] As a structural isomer of the well-established drug promethazine, its biological effects are of significant interest for structure-activity relationship (SAR) studies within this class of compounds.[2] This technical guide provides an in-depth overview of the early-stage research concerning this compound's biological effects, focusing on its primary mechanisms of action, inferred receptor binding affinities, and the experimental protocols used to characterize such compounds. Due to a scarcity of direct quantitative data for this compound, this guide leverages comparative data from its isomer, promethazine, and other related phenothiazines to provide a comprehensive understanding for research and development purposes.

Introduction

This compound, a member of the phenothiazine chemical class, is characterized by its histamine H1-blocking and antimuscarinic activities.[2] It is a structural isomer of promethazine, with the key difference being the attachment point of the side chain to the phenothiazine ring.[2] This subtle structural modification provides a valuable opportunity to investigate the SAR of phenothiazine derivatives, which are known for their diverse pharmacological effects, including antipsychotic, sedative, and antiemetic actions.[3][4] This guide will delve into the core biological effects of this compound, primarily its antagonism of histamine H1 and muscarinic acetylcholine receptors, and will also touch upon its potential interactions with other receptor systems based on the broader activity profile of phenothiazines.

Mechanism of Action and Signaling Pathways

This compound's primary biological effects are mediated through its antagonist activity at two key G-protein coupled receptors (GPCRs): the histamine H1 receptor and the muscarinic acetylcholine receptors.

Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor.[2] By competitively blocking this receptor, it prevents the binding of histamine and the subsequent initiation of the intracellular signaling cascade. The H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[2] Activation of this pathway by histamine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] this compound's antagonism of the H1 receptor blocks this cascade, thereby mitigating allergic and inflammatory responses.[2]

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R This compound This compound This compound->H1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Allergic & Inflammatory Response Ca_release->Response PKC_activation->Response

Caption: this compound's antagonism of the Histamine H1 receptor signaling pathway.
Muscarinic Acetylcholine Receptor Antagonism

This compound also exhibits significant anticholinergic activity through its antagonism of muscarinic acetylcholine receptors (mAChRs).[2] There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, similar to the H1 receptor, leading to PLC activation and subsequent downstream effects. The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The specific binding profile of this compound across these subtypes has not been extensively detailed, but its anticholinergic effects contribute to both its therapeutic applications and potential side effects.

Muscarinic_Signaling_Pathways cluster_receptors Muscarinic Receptors cluster_g_proteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates M2_M4 M2, M4 Gio Gi/o M2_M4->Gio activates Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 This compound This compound This compound->M1_M3_M5 This compound->M2_M4 PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gio->AC inhibits IP3_DAG IP3 / DAG Increase PLC->IP3_DAG cAMP cAMP Decrease AC->cAMP

Caption: this compound's antagonism of Muscarinic Acetylcholine Receptor signaling pathways.

Quantitative Data (Comparative)

While specific quantitative binding data for this compound is not extensively documented, the following tables provide comparative receptor binding affinities for its isomer, promethazine, and other relevant phenothiazine derivatives. This data is crucial for understanding the potential biological activity of this compound within the context of its chemical class. The affinities are represented by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a stronger binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazine Derivatives [2]

CompoundDopamine D2Histamine H1Muscarinic M1Adrenergic α1Serotonin 5-HT2A
Promethazine-Very Strong---
ChlorpromazineStrongStrongStrongStrong-
This compoundExpectedExpected StrongExpectedExpectedExpected

Experimental Protocols

The characterization of compounds like this compound involves a series of in-vitro assays to determine their binding affinity and functional activity at target receptors.

Radioligand Binding Assay (Histamine H1 Receptor)

This assay is used to determine the binding affinity of a test compound for the H1 receptor.

  • Objective: To determine the Ki of this compound for the human H1 receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).[5]

    • Radioligand: [3H]pyrilamine or [3H]mepyramine.[6][7]

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., unlabeled mepyramine).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[8]

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound from a concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.[7]

Radioligand_Binding_Assay_Workflow start Start prepare Prepare reagents: - H1 receptor membranes - [3H]Radioligand - this compound dilutions start->prepare incubate Incubate membranes, radioligand, and This compound prepare->incubate filter Separate bound/free ligand via vacuum filtration incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine H1 receptor affinity.
Calcium Flux Assay (Histamine H1 Receptor Functional Antagonism)

This functional assay measures the ability of a compound to inhibit the intracellular calcium release induced by an agonist.

  • Objective: To determine the functional antagonist potency of this compound at the H1 receptor.

  • Materials:

    • Cells stably expressing the human H1 receptor (e.g., CHO or HEK293 cells).[9]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[10][11]

    • H1 receptor agonist: Histamine.

    • Test compound: this compound.

    • Assay buffer.

  • Procedure:

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of histamine.

    • Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.[11]

    • Generate concentration-response curves for histamine in the presence and absence of this compound.

    • Determine the extent of the rightward shift in the histamine concentration-response curve caused by this compound to calculate its antagonist potency (pA2 or IC50).

Calcium_Flux_Assay_Workflow start Start load_cells Load H1-expressing cells with a calcium-sensitive dye start->load_cells pre_incubate Pre-incubate cells with various concentrations of This compound load_cells->pre_incubate stimulate Stimulate cells with a fixed concentration of Histamine pre_incubate->stimulate measure Measure fluorescence change over time stimulate->measure analyze Analyze data: - Generate dose-response curves - Determine antagonist potency measure->analyze end End analyze->end

Caption: Workflow for a calcium flux assay to determine H1 receptor functional antagonism.

Broader Pharmacological Profile: Interactions with Other Receptors

Phenothiazine derivatives are known to interact with a variety of other receptors, which contributes to their diverse therapeutic effects and side effect profiles.[2]

  • Dopamine Receptors: Many phenothiazines, particularly those used as antipsychotics, are antagonists at dopamine D2 receptors.[4] This activity is responsible for their antiemetic effects.[2] The affinity of this compound for dopamine receptors has not been well-characterized, but it is a potential area for further investigation.

  • Serotonin Receptors: Some phenothiazines also interact with serotonin (5-HT) receptors.[2] For example, antagonism of 5-HT2A receptors is a feature of some atypical antipsychotics. The potential for this compound to bind to serotonin receptors is another area for future research.

  • Adrenergic Receptors: Blockade of α1-adrenergic receptors is a common characteristic of phenothiazines and contributes to side effects such as orthostatic hypotension.

Pharmacokinetics (ADME - Inferred)

Specific pharmacokinetic data for this compound is limited. However, based on studies of its isomer, promethazine, the following can be inferred:

  • Absorption: this compound is likely well-absorbed after oral administration.

  • Distribution: As a lipophilic molecule, it is expected to be widely distributed throughout the body and to cross the blood-brain barrier.

  • Metabolism: this compound is expected to undergo extensive hepatic metabolism, likely involving N-demethylation and sulfoxidation, similar to other phenothiazines.[12][13]

  • Excretion: The metabolites are likely excreted in the urine and feces.

Conclusion and Future Directions

This compound is a phenothiazine derivative with established antihistaminic and anticholinergic properties. While direct quantitative data on its biological effects are sparse, its structural relationship to promethazine and the broader understanding of phenothiazine pharmacology provide a solid foundation for further research. Future studies should focus on obtaining precise quantitative data for this compound's binding affinities and functional activities at histamine, muscarinic, dopamine, and serotonin receptors. Elucidating its full receptor-binding profile will be crucial for a comprehensive understanding of its therapeutic potential and side-effect profile, and for its use as a tool in structure-activity relationship studies to design more selective and effective drugs. Furthermore, detailed pharmacokinetic and in-vivo studies are warranted to fully characterize its biological effects.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isopromethazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed HPLC method for the quantitative analysis of Isopromethazine, a key isomer and impurity of Promethazine. The described protocol is designed for accuracy, specificity, and robustness in research and quality control environments.

Introduction

This compound is a structural isomer of Promethazine, a phenothiazine derivative with antihistaminic and sedative properties.[1] Due to their structural similarity, the effective separation and quantification of this compound from Promethazine and other related substances are critical for pharmaceutical quality control and formulation development. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable analytical technique for this purpose. This application note details a validated HPLC method for the analysis of this compound.

A significant challenge in the chromatographic analysis of Promethazine and its related compounds is the potential for peak tailing due to the presence of amine groups, which can interact with residual silanols on conventional silica-based HPLC columns.[1] Furthermore, the isomeric nature of this compound necessitates a highly selective method to ensure accurate quantification.[1]

Experimental Protocols

This section outlines the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.

2.1. Materials and Equipment

  • Reagents:

    • This compound Hydrochloride Reference Standard

    • Methanol (HPLC Grade)

    • Acetic Acid (Glacial, HPLC Grade)

    • Triethylamine (HPLC Grade)

    • Water (Deionized or HPLC Grade)

  • Equipment:

    • HPLC system with a UV detector

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringes and syringe filters (0.45 µm)

    • Ultrasonic bath

2.2. Chromatographic Conditions

A validated method for the separation of Promethazine enantiomers, which can be adapted for this compound analysis, utilizes a chiral stationary phase.[2]

ParameterCondition
Column Chirobiotic V, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol : Acetic Acid : Triethylamine (100:0.1:0.1, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL
Column Temperature 20-23°C[2]
Detector Wavelength 254 nm[2]

2.3. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-20 µg/mL).

2.4. Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation). A general procedure for a solid dosage form is provided below.

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase, and sonicate for 15-20 minutes to extract the analyte.

  • Dilute to volume with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

Method Validation Summary

The following table summarizes typical validation parameters for an HPLC method for this compound analysis, based on established methods for related compounds.[2][4]

Validation ParameterTypical Results
Linearity (r²) > 0.999[2]
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.04 µg/mL[2][4]
Limit of Quantification (LOQ) 0.07 µg/mL[2][4]

Experimental Workflow and Diagrams

4.1. Logical Workflow for HPLC Analysis

The logical workflow for the HPLC analysis of this compound involves a series of sequential steps from preparation to data analysis.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase cluster_report Reporting Phase prep Preparation analysis HPLC Analysis data Data Processing report Reporting mobile_phase Mobile Phase Preparation system_suitability System Suitability Test mobile_phase->system_suitability standard_prep Standard Solution Preparation standard_prep->system_suitability sample_prep Sample Preparation injection Sample Injection sample_prep->injection system_suitability->injection Pass chrom_run Chromatographic Run injection->chrom_run peak_integration Peak Integration & Identification chrom_run->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification results_summary Results Summary quantification->results_summary documentation Documentation results_summary->documentation

Caption: Logical workflow for the HPLC analysis of this compound.

4.2. Sample Preparation Workflow

The following diagram illustrates the key steps involved in preparing a sample for HPLC analysis.

Sample_Prep_Workflow start Start: Sample weigh Weighing start->weigh dissolve Dissolution & Extraction weigh->dissolve dilute Dilution to Final Volume dissolve->dilute filter Filtration (0.45 µm) dilute->filter inject Inject into HPLC filter->inject

Caption: Workflow for sample preparation prior to HPLC analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a chiral stationary phase and a well-defined mobile phase allows for the effective separation of this compound from its related isomers and impurities. Adherence to the outlined protocols for sample and standard preparation is crucial for obtaining accurate and reproducible results. This method is suitable for implementation in quality control laboratories and research settings focused on the analysis of phenothiazine-based pharmaceuticals.

References

Application Note: Gas Chromatography Protocol for Isopromethazine Purity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive gas chromatography (GC) method for the purity testing of Isopromethazine. This compound, an isomer and known impurity of Promethazine, requires a robust analytical method to ensure the quality and safety of pharmaceutical formulations. The described protocol utilizes a capillary GC system with a flame ionization detector (FID) to achieve efficient separation and quantification of this compound and its related substances. This document provides a complete methodology, including system suitability parameters, sample preparation, and data analysis, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a phenothiazine derivative and a structural isomer of the widely used antihistamine, Promethazine.[1] In pharmaceutical manufacturing, it is crucial to control the levels of impurities in active pharmaceutical ingredients (APIs) and finished products. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[2][3] This protocol outlines a specific GC-FID method for determining the purity of this compound and quantifying any related impurities. The method is designed to be specific, accurate, and precise, in line with regulatory expectations for pharmaceutical quality control.

Experimental Protocol

Instrumentation and Materials
  • Gas Chromatograph: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A fused silica capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.32 mm and a film thickness of 0.25 µm.

  • Carrier Gas: Helium, with a constant flow rate of 1.5 mL/min.

  • Gases for FID: Hydrogen and compressed air.

  • Reference Standards: this compound Hydrochloride and Promethazine Hydrochloride reference standards.

  • Solvent: Methanol (HPLC grade).

  • Sample Vials: 2 mL amber glass vials with crimp caps.

Chromatographic Conditions

The following table summarizes the optimized GC conditions for the analysis of this compound purity.

ParameterCondition
Column 5% Phenylmethylpolysiloxane, 30 m x 0.32 mm, 0.25 µm
Injector Splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, 1.5 mL/min (constant flow)
Oven Program - Initial Temperature: 150°C, hold for 2 minutes
- Ramp: 10°C/min to 280°C
- Final Hold: Hold at 280°C for 5 minutes
Detector Flame Ionization Detector (FID), 300°C
Data Acquisition Collect data for the entire run time.
Solution Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound Hydrochloride reference standard in a 50 mL volumetric flask with methanol.

  • System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of this compound Hydrochloride and 0.05 mg/mL of Promethazine Hydrochloride in methanol. This solution is used to verify the separation of this compound from its isomer.

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound sample in a 50 mL volumetric flask with methanol.

System Suitability

Before sample analysis, inject the System Suitability Solution to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Resolution The resolution between the this compound and Promethazine peaks should be not less than 2.0.
Tailing Factor The tailing factor for the this compound peak should not be more than 2.0.
Relative Standard Deviation (RSD) The RSD for the peak area of five replicate injections of the Standard Solution should be not more than 2.0%.
Data Analysis and Purity Calculation

Inject the sample solution and record the chromatogram. Identify the peaks corresponding to this compound and any impurities. The purity of the this compound sample is calculated using the area normalization method.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Data Presentation

The following table provides an example of expected quantitative data from the analysis.

CompoundRetention Time (min)Peak Area% Area
Impurity 18.515000.15
This compound 10.2 995000 99.50
Promethazine10.825000.25
Impurity 212.110000.10
Total 1000000 100.00

Experimental Workflow Diagram

GC_Workflow prep Sample and Standard Preparation sample_injection Sample Injection prep->sample_injection gc_system GC System Setup (Column, Temperatures, Flow) sst System Suitability Test (Resolution, Tailing, RSD) gc_system->sst pass Pass sst->pass Meets Criteria fail Fail (Troubleshoot) sst->fail Does Not Meet Criteria data_acq Data Acquisition (Chromatogram) sample_injection->data_acq data_analysis Data Analysis (Peak Integration, Purity Calculation) data_acq->data_analysis report Reporting (Application Note) data_analysis->report pass->sample_injection

Caption: Workflow for this compound Purity Testing by Gas Chromatography.

Conclusion

The gas chromatography method described in this application note is suitable for the purity testing of this compound. The use of a 5% phenylmethylpolysiloxane column with a temperature gradient program allows for the effective separation of this compound from its isomer, Promethazine, and other potential impurities. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. Adherence to the system suitability criteria is essential to ensure the validity of the results obtained.

References

Application Notes and Protocols for In Vitro Assays of Isopromethazine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine is a phenothiazine derivative, recognized as a structural isomer of the widely-used antihistamine, promethazine.[1] Like its isomer, this compound is characterized as a histamine H1 receptor antagonist with anticholinergic properties.[1][2][3] Due to its phenothiazine core structure, it is also prudent to evaluate its activity at other receptors, such as dopamine receptors, to fully characterize its pharmacological profile.

These application notes provide detailed protocols for a panel of in vitro assays designed to quantify the activity of this compound at its primary target, the histamine H1 receptor, and a key potential secondary target, the dopamine D2 receptor. The provided assays will enable researchers to determine binding affinity and functional antagonism, crucial parameters in drug discovery and development.

Data Presentation: Comparative Pharmacological Data

Quantitative pharmacological data for this compound is not extensively available in the public domain.[1] Therefore, the following table presents data for its isomer, promethazine, and other relevant phenothiazine derivatives to provide a comparative context for expected activities. Researchers are encouraged to use the protocols herein to generate specific data for this compound.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) and Functional Potencies (IC50 in nM) of Selected Phenothiazines

CompoundHistamine H1 Receptor (Ki, nM)Dopamine D2 Receptor (IC50, nM)Muscarinic M1 Receptor (Ki, nM)Adrenergic α1 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
Promethazine 1.4[4]~779Data not readily availableData not readily availableData not readily available
Chlorpromazine +++~6.1+++++++++
Trifluoperazine Data not readily available1.1-1.2[5]Data not readily availableData not readily availableData not readily available
Perospirone Data not readily available1.4Data not readily availableData not readily available0.6

Note: The "+" symbols for Chlorpromazine indicate relative affinity, with "++++" being the highest. For precise Ki values, further literature review is recommended.

Experimental Protocols & Visualizations

Histamine H1 Receptor Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for the human histamine H1 receptor through competitive radioligand binding.

H1_Signaling cluster_binding Competitive Binding This compound This compound H1R Histamine H1 Receptor This compound->H1R Binds to receptor Radioligand [3H]-Pyrilamine (Radioligand) Radioligand->H1R Binds to receptor Membrane Cell Membrane

Binding_Workflow P1 Prepare cell membranes expressing H1 receptors P2 Incubate membranes with [3H]-Pyrilamine and varying concentrations of this compound P1->P2 P3 Separate bound from free radioligand via filtration P2->P3 P4 Quantify bound radioactivity using liquid scintillation counting P3->P4 P5 Perform data analysis to determine IC50 and calculate Ki P4->P5

Protocol: Radioligand Binding Assay for Histamine H1 Receptor

  • Materials:

    • Cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • [3H]-Pyrilamine (radioligand).

    • This compound hydrochloride.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., 10 µM Mepyramine).

    • Glass fiber filters.

    • Scintillation fluid.

    • 96-well plates.

    • Filtration apparatus.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • This compound dilution or vehicle control.

      • [3H]-Pyrilamine at a concentration near its Kd (e.g., 1-2 nM).

      • Cell membrane preparation (typically 10-20 µg of protein per well).

    • For non-specific binding wells, add the non-specific binding control instead of this compound.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H1 Receptor Functional Antagonism Assay (Calcium Flux)

This assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

H1_Calcium_Signaling This compound This compound (Antagonist) H1R H1 Receptor This compound->H1R Blocks Histamine Histamine (Agonist) Histamine->H1R Activates Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 Ca2+ ER->Ca2 Releases Response Cellular Response Ca2->Response

Calcium_Workflow P1 Seed H1 receptor-expressing cells in a 96- or 384-well plate P2 Load cells with a calcium-sensitive fluorescent dye P1->P2 P3 Pre-incubate cells with varying concentrations of this compound P2->P3 P4 Stimulate cells with Histamine (agonist) at EC80 concentration P3->P4 P5 Measure fluorescence intensity over time using a plate reader P4->P5 P6 Analyze data to determine the IC50 of this compound P5->P6

Protocol: Calcium Flux Assay for H1 Receptor Antagonism

  • Materials:

    • A cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293).

    • Cell culture medium.

    • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM or Calcium-6).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • This compound hydrochloride.

    • Histamine (agonist).

    • A fluorescence plate reader with an injection system.

    • Black-walled, clear-bottom 96- or 384-well plates.

  • Procedure:

    • Seed the H1 receptor-expressing cells into the microplates and culture overnight.

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to the cells. Incubate for 45-60 minutes at 37°C.

    • During incubation, prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of histamine at a concentration that elicits approximately 80% of the maximal response (EC80).

    • After dye loading, wash the cells with assay buffer.

    • Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Inject the histamine solution into the wells and continue to measure the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence upon histamine addition is indicative of the calcium flux.

    • Normalize the response in each well to the baseline fluorescence.

    • Plot the peak fluorescence response as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the histamine-induced calcium flux, using non-linear regression.

Dopamine D2 Receptor Functional Antagonism Assay (cAMP)

This assay determines the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the dopamine D2 receptor.

D2_cAMP_Signaling This compound This compound (Antagonist) D2R D2 Receptor This compound->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Activates Gi Gi protein D2R->Gi Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Activates

cAMP_Workflow P1 Seed D2 receptor-expressing cells in a multi-well plate P2 Pre-incubate cells with varying concentrations of this compound P1->P2 P3 Stimulate cells with Forskolin and a D2 agonist (e.g., Dopamine) P2->P3 P4 Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF) P3->P4 P5 Analyze data to determine the IC50 of this compound P4->P5

Protocol: cAMP Assay for D2 Receptor Antagonism

  • Materials:

    • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

    • Cell culture medium.

    • Stimulation buffer.

    • This compound hydrochloride.

    • Dopamine (agonist).

    • Forskolin (to stimulate cAMP production).

    • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

    • A plate reader compatible with the chosen cAMP assay kit.

  • Procedure:

    • Seed the D2 receptor-expressing cells into a suitable multi-well plate and culture as required.

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Remove the culture medium and add the this compound dilutions to the cells. Pre-incubate for 15-30 minutes.

    • Prepare a stimulation solution containing Forskolin (at a concentration that gives a submaximal cAMP response) and a D2 receptor agonist like dopamine (at its EC80 concentration).

    • Add the stimulation solution to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using the detection reagents from the kit and a compatible plate reader.

  • Data Analysis:

    • The signal from the cAMP assay is inversely proportional to the amount of cAMP produced.

    • Calculate the percentage of inhibition of the agonist-induced decrease in cAMP for each concentration of this compound.

    • Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production, using non-linear regression.

References

Animal Models for Studying Isopromethazine's In Vivo Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine is a phenothiazine derivative recognized for its potent antihistaminic and anticholinergic properties.[1] As an enantiomer of the well-characterized drug promethazine, it is crucial to employ robust in vivo animal models to elucidate its specific pharmacological effects, encompassing both therapeutic potential and adverse reactions. These studies are fundamental for preclinical assessment and drug development.

This document provides detailed application notes and experimental protocols for evaluating the in vivo effects of this compound using established animal models. The primary activities of this compound that can be assessed are its histamine H1 receptor antagonism, its anticholinergic (muscarinic receptor antagonist) activity, and its sedative effects on the central nervous system.

Disclaimer: Specific in vivo quantitative data for this compound is limited in publicly available literature. The quantitative data presented in the following tables are primarily based on studies of its enantiomer, promethazine. Researchers should consider these values as a starting point and perform dose-response studies to determine the optimal concentrations for this compound.

Data Presentation: In Vivo Effects of Promethazine (as a proxy for this compound)

Table 1: Antihistaminic and Sedative Dosing of Promethazine in Animal Models

Animal ModelEffectDosing RegimenRoute of AdministrationReference
RatNociception (facilitation)1.25-5 mg/kgSubcutaneous (SC)[2]
RatNociception (inhibition)20-40 mg/kgSubcutaneous (SC)[2]
RatFetal Mortality25 mg/kg dailyIntraperitoneal[3][4]
RatSedation6.25 and 12.5 mg/kgOral (feeding)[3][4]

Table 2: General Anticholinergic and Sedative Dosing of Promethazine in Clinical Settings (for reference)

PopulationIndicationDosing RegimenRoute of AdministrationReference
AdultsNighttime Sedation25 to 50 mgIntramuscular or Intravenous[5]
AdultsEarly Labor Sedation50 mgIntramuscular or Intravenous[5]
ChildrenSedation12.5 to 25 mg at bedtimeOral or Rectal[6]
AdultsAllergic Reaction25 mgOral[4]

Experimental Protocols

Assessment of Antihistaminic Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model evaluates the ability of this compound to protect against histamine-induced bronchospasm.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Histamine dihydrochloride solution (e.g., 0.1% in saline)

  • Saline solution (vehicle control)

  • Whole-body plethysmograph

  • Aerosol delivery system (nebulizer)

  • Data acquisition system to measure respiratory parameters

Procedure:

  • Acclimatization: Acclimatize animals to the plethysmograph chamber for a consistent period before the experiment.

  • Baseline Measurement: Record the baseline respiratory frequency and tidal volume of the guinea pig in the plethysmograph.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the histamine challenge.

  • Histamine Challenge: Place the animal in the plethysmograph and expose it to an aerosol of histamine solution for a fixed duration (e.g., 30-60 seconds).

  • Data Recording: Continuously record respiratory parameters during and after the histamine challenge. The onset of bronchoconstriction is indicated by a significant decrease in respiratory frequency and an increase in labored breathing.

  • Endpoint: The primary endpoint is the time to onset of pre-convulsive dyspnea or a defined change in respiratory parameters.

  • Data Analysis: Compare the time to onset of bronchoconstriction in the this compound-treated group with the vehicle-treated group. A significant delay or prevention of bronchoconstriction indicates antihistaminic activity.

Assessment of Anticholinergic Activity: Pilocarpine-Induced Salivation in Mice

This protocol assesses the ability of this compound to inhibit muscarinic receptor-mediated salivation.

Materials:

  • Male CD-1 or Swiss Webster mice (20-25 g)

  • This compound

  • Pilocarpine hydrochloride solution (e.g., 4 mg/kg in saline)

  • Saline solution (vehicle control)

  • Pre-weighed cotton balls

  • Forceps

  • Analytical balance

Procedure:

  • Fasting: Fast the mice for a few hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneously or orally).

  • Pilocarpine Injection: After a specified pretreatment time, inject pilocarpine subcutaneously to induce salivation.

  • Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton ball in the mouth of each mouse for a fixed period (e.g., 15 minutes).

  • Measurement: Remove the cotton ball and immediately weigh it. The difference in weight represents the amount of saliva produced.

  • Data Analysis: Compare the mean weight of saliva produced in the this compound-treated group to the vehicle-treated group. A significant reduction in salivation indicates anticholinergic activity.

Assessment of Sedative Effects: Open Field Test in Rats

The open field test is used to evaluate general locomotor activity and exploratory behavior, which are typically reduced by sedative drugs.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Saline solution (vehicle control)

  • Open field apparatus (a square arena with walls, often equipped with automated tracking software)

  • Video recording system

Procedure:

  • Acclimatization: Handle the rats for several days before the test to reduce stress. Allow them to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally).

  • Open Field Test: After the appropriate pretreatment time, place the rat in the center of the open field arena.

  • Data Recording: Record the animal's activity for a set period (e.g., 10-15 minutes). Parameters to measure include:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Number of line crossings

    • Rearing frequency

  • Data Analysis: Compare the mean values of the measured parameters between the this compound-treated and vehicle-treated groups. A significant decrease in locomotor activity and exploratory behavior suggests a sedative effect.

Mandatory Visualizations

Signaling Pathways

G_protein_coupled_receptor_signaling cluster_H1 Histamine H1 Receptor Pathway cluster_Muscarinic Muscarinic Receptor Pathway (M1/M3/M5) Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq protein H1R->Gq Activates Isopromethazine_H1 This compound (Antagonist) Isopromethazine_H1->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_H1 Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response_H1 PKC->Cellular_Response_H1 Acetylcholine Acetylcholine MR Muscarinic Receptor (M1, M3, M5) Acetylcholine->MR Binds Gq_M Gq protein MR->Gq_M Activates Isopromethazine_M This compound (Antagonist) Isopromethazine_M->MR Blocks PLC_M Phospholipase C (PLC) Gq_M->PLC_M Activates PIP2_M PIP2 PLC_M->PIP2_M Cleaves IP3_M IP3 PIP2_M->IP3_M DAG_M DAG PIP2_M->DAG_M Ca_release_M Ca²⁺ Release (from ER) IP3_M->Ca_release_M Triggers PKC_M Protein Kinase C (PKC) DAG_M->PKC_M Activates Cellular_Response_M Cellular Response (e.g., glandular secretion) Ca_release_M->Cellular_Response_M PKC_M->Cellular_Response_M

Caption: Signaling pathways of Histamine H1 and Muscarinic (M1/M3/M5) receptors.

Experimental Workflows

experimental_workflow cluster_antihistamine Antihistamine Activity Workflow cluster_anticholinergic Anticholinergic Activity Workflow cluster_sedative Sedative Effect Workflow (Open Field) A1 Acclimatize Guinea Pig to Plethysmograph A2 Administer this compound or Vehicle A1->A2 A3 Histamine Aerosol Challenge A2->A3 A4 Record Time to Bronchoconstriction A3->A4 A5 Compare Treatment vs. Vehicle Groups A4->A5 B1 Administer this compound or Vehicle to Mouse B2 Inject Pilocarpine to Induce Salivation B1->B2 B3 Collect Saliva on Pre-weighed Cotton Ball B2->B3 B4 Measure Weight of Collected Saliva B3->B4 B5 Compare Saliva Production in Treatment vs. Vehicle B4->B5 C1 Acclimatize Rat to Testing Room C2 Administer this compound or Vehicle C1->C2 C3 Place Rat in Open Field Arena C2->C3 C4 Record Locomotor Activity (e.g., distance, time in center) C3->C4 C5 Analyze and Compare Activity Parameters C4->C5

Caption: Experimental workflows for assessing the in vivo effects of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Isopromethazine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine, a phenothiazine derivative, is a positional isomer of the well-known antihistamine, Promethazine. Due to its structural similarity to Promethazine, which has a range of pharmacological effects including antihistaminic, sedative, and antiemetic properties, the quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. These application notes provide a comprehensive overview of the methodologies for the quantitative determination of this compound in biological samples such as plasma, urine, and tissues.

While specific quantitative data for this compound is limited in publicly available literature, the protocols and data presented for its isomer, Promethazine, offer a robust starting point for method development and validation for this compound analysis. The key challenge lies in the chromatographic separation of the positional isomers, for which specific chiral or high-resolution chromatographic techniques are necessary.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Promethazine, a structural isomer of this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values should be considered as illustrative and would require experimental determination and validation for this compound.

Table 1: LC-MS/MS Method Parameters for the Quantification of Promethazine in Human Plasma and Urine

ParameterHuman PlasmaHuman Urine
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.00 ng/mL[1]1.00 ng/mL[1]
Linearity Range 1.00 - 200 ng/mL1.00 - 200 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Recovery > 97%[1]> 95%
Intra-day Precision (CV%) < 10%[1]< 10%[1]
Inter-day Precision (CV%) < 10%[1]< 10%[1]

Table 2: LC-MS/MS Method Parameters for the Quantification of Promethazine and its Metabolites in Swine Tissues[2]

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Linearity Range (µg/kg)Recovery (%)
Promethazine (PMZ) Muscle, Liver, Kidney0.050.10.1 - 5077 - 111
Fat0.050.10.1 - 5077 - 111
Promethazine Sulfoxide (PMZSO) Muscle, Liver, Kidney0.050.10.1 - 5077 - 111
Fat0.050.10.1 - 5077 - 111
Monodesmethyl-Promethazine (Nor1PMZ) Muscle, Liver, Kidney0.10.50.5 - 5077 - 111
Fat0.050.10.5 - 5077 - 111

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed.

a) Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma/Urine

This protocol is adapted from methods for Promethazine and would require optimization for this compound.

  • Sample Pre-treatment:

    • Thaw frozen plasma or urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge plasma samples at 4000 rpm for 10 minutes to pellet any precipitates.

    • To 0.5 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like Chlorpromazine).[3]

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b) Protocol for Liquid-Liquid Extraction (LLE) of this compound from Tissues

This protocol is based on methods for Promethazine in swine tissues and would need validation for this compound.[2]

  • Tissue Homogenization:

    • Weigh approximately 1 g of tissue and homogenize it with an appropriate buffer.

  • Extraction:

    • To the homogenate, add an internal standard.

    • Add 3 mL of an extraction solvent (e.g., 0.1% formic acid in acetonitrile).[2]

    • Vortex for 5 minutes and then centrifuge at 10,000 rpm for 10 minutes.

  • Purification:

    • Transfer the supernatant to a new tube.

    • Add an equal volume of n-hexane (saturated with acetonitrile) for purification, vortex, and centrifuge.[2]

    • Collect the acetonitrile phase.

  • Evaporation and Reconstitution:

    • Evaporate the acetonitrile phase to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis

a) Chromatographic Conditions for Isomer Separation

The separation of positional isomers like this compound and Promethazine requires a highly selective chromatographic method.

  • Column: A chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based) or a high-resolution C18 column under optimized conditions.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water). Gradient elution is often necessary to achieve adequate separation.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

b) Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for phenothiazines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing standard solutions into the mass spectrometer. For Promethazine, common transitions are monitored and similar ones would be expected for this compound, though they must be empirically determined.

Visualizations

Metabolic Pathway of this compound

The metabolic pathway of this compound is presumed to be similar to that of Promethazine, involving sulfoxidation and N-demethylation as major routes. The following diagram illustrates this putative pathway.

This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Sulfoxidation (CYP450) N_Desmethyl N-Desmethylthis compound This compound->N_Desmethyl N-Demethylation (CYP450)

Caption: Putative metabolic pathway of this compound.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the quantitative analysis of this compound in biological samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC_MS LC-MS/MS Analysis (Isomer Separation) Evap->LC_MS Quant Quantification (Calibration Curve) LC_MS->Quant Report Reporting (Concentration Data) Quant->Report

Caption: General experimental workflow for this compound quantification.

Logical Relationship of Analytical Method Validation

This diagram shows the key parameters that need to be assessed during the validation of a quantitative method for this compound.

Validation Method Validation Selectivity Selectivity/ Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery Stability Stability Validation->Stability LOQ Limit of Quantification (LOQ) Validation->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The quantitative analysis of this compound in biological samples presents a unique challenge due to the presence of its positional isomer, Promethazine. The successful implementation of a robust analytical method relies on high-resolution chromatographic separation coupled with the high sensitivity and selectivity of tandem mass spectrometry. The protocols and data provided herein for Promethazine serve as a valuable resource for the development and validation of methods for this compound. Researchers are strongly encouraged to perform thorough method validation to ensure the accuracy, precision, and reliability of their results.

References

Application Notes and Protocols for Determining Isopromethazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine, a phenothiazine derivative and a structural isomer of promethazine, is a compound with potential pharmacological activities.[1][2] As with any compound under investigation for therapeutic applications, a thorough assessment of its cytotoxic potential is paramount. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The assays described herein are designed to measure various hallmarks of cell death, including metabolic activity, membrane integrity, and the induction of apoptosis and necrosis.

Due to the limited availability of direct quantitative data for this compound, data from its structural isomer, promethazine, is presented as a surrogate to provide context for expected cytotoxic effects. Phenothiazine derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis and disruption of key signaling pathways such as the PI3K/Akt pathway.[3][4]

Key Cell-Based Assays for Cytotoxicity Assessment

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile. The following assays are fundamental for this purpose:

  • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH from compromised cells.

  • Annexin V & Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells based on changes in membrane asymmetry and integrity.

I. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol

Materials:

  • This compound hydrochloride

  • Selected cancer cell lines (e.g., colorectal cancer lines like HCT116, SW480, or leukemia cell lines like K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or using a plate shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with this compound B->C D Incubate (24/48/72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I

Experimental workflow for the MTT assay.

Quantitative Data Summary (Surrogate: Promethazine)
Cell LineAssayExposure Time (h)IC50 (µM)Reference
HCT116 (Colorectal)CCK-848~40[4]
SW480 (Colorectal)CCK-848~60[4]
K562 (Leukemia)Not SpecifiedNot SpecifiedPotent Cytotoxicity[5]

II. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cell membrane integrity.[6][7]

Experimental Protocol

Materials:

  • This compound hydrochloride

  • Selected cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (e.g., 1% Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound.

    • Include the following controls in triplicate:

      • Untreated Control: Cells in medium only (for spontaneous LDH release).

      • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

      • Vehicle Control: Cells treated with the solvent used for this compound.

      • Medium Background Control: Medium only (no cells).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate and assay buffer).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Experimental Workflow: LDH Assay

LDH_Workflow A Seed & Treat Cells B Incubate A->B C Centrifuge Plate B->C D Transfer Supernatant C->D E Add LDH Reaction Mix D->E F Incubate (30 min) E->F G Add Stop Solution F->G H Measure Absorbance (490nm) G->H I Calculate % Cytotoxicity H->I

Experimental workflow for the LDH assay.

III. Annexin V & Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10]

Experimental Protocol

Materials:

  • This compound hydrochloride

  • Selected cell lines

  • 6-well plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat cells with different concentrations of this compound for the desired time period. Include a vehicle control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use FITC and PI signal detectors (or appropriate detectors for the chosen fluorochromes).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a quadrant plot to differentiate the cell populations:

      • Lower-left quadrant (Annexin V- / PI-): Viable cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage)

    • Quantify the percentage of cells in each quadrant for each treatment condition.

Experimental Workflow: Annexin V/PI Assay

Apoptosis_Workflow A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V & PI D->E F Incubate (15 min) E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H I Quantify Cell Populations H->I

Experimental workflow for Annexin V/PI assay.

Quantitative Data Summary (Surrogate: Promethazine)
Cell LineTreatmentEffectReference
Colorectal Cancer CellsPromethazineDose-dependent increase in apoptosis[4]
Chronic Myeloid Leukemia (K562)PromethazineInduction of autophagy-associated apoptosis[5]
Ischemic Stroke Model (Rats)PromethazineReduction in apoptotic cell death[11]
Cerebral Infarction Model (Rats)PromethazineInhibition of neuronal apoptosis[12]

IV. Signaling Pathways Implicated in Phenothiazine-Induced Cytotoxicity

Phenothiazine derivatives, including promethazine, have been shown to induce cytotoxicity through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[3][4] A primary pathway implicated is the PI3K/Akt signaling cascade.

PI3K/Akt Signaling Pathway in Cell Survival and Apoptosis

The PI3K/Akt pathway is a critical regulator of cell survival. Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and promotes the expression of anti-apoptotic proteins like Bcl-2. Inhibition of this pathway can lead to decreased cell survival and the induction of apoptosis.

Studies on promethazine have demonstrated that it can suppress the proliferation and induce apoptosis in colorectal cancer cells by inhibiting the PI3K/Akt signaling pathway.[3][4] This inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, ultimately leading to the activation of executioner caspases like caspase-3.[4]

PI3K_Akt_Pathway cluster_0 This compound (Phenothiazines) This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Akt->Bax Inhibition Bcl2->Bax Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrial_Pathway cluster_0 This compound This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS ROS Production Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytC Cytochrome c Release Mitochondria->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Isopromethazine in Histamine H1 Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine is a phenothiazine derivative recognized for its antihistaminic properties, mediated through its antagonism of the histamine H1 receptor.[1] As a structural isomer of the well-characterized antihistamine promethazine, this compound is a compound of interest in the study of histamine H1 receptor interactions and the development of novel antihistaminic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in histamine H1 receptor binding studies, aimed at facilitating research into its pharmacological profile.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein.[2] This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C, leading to a variety of cellular responses.

Data Presentation: Comparative Binding Affinities

CompoundHistamine H1 Receptor Ki (nM)Receptor SourceRadioligandReference
This compound Not Available---------
Promethazine2.1Human (recombinant)[³H]mepyramine(Tashiro et al., 2008)
Chlorpromazine0.8Rat Brain[³H]mepyramine(Peroutka & Snyder, 1981)
Levomepromazine0.5Rat Brain[³H]mepyramine(Peroutka & Snyder, 1981)

Experimental Protocols

Competitive Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]mepyramine (a commonly used H1 receptor antagonist radioligand).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human H1 receptor and harvest.

    • Homogenize cells in ice-cold assay buffer and centrifuge.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to each well:

      • Total Binding: Assay buffer, [³H]mepyramine (at a concentration close to its Kd, e.g., 1-5 nM), and receptor membranes.

      • Non-specific Binding: Assay buffer, [³H]mepyramine, non-specific binding control, and receptor membranes.

      • Competitive Binding: Assay buffer, [³H]mepyramine, varying concentrations of this compound, and receptor membranes.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Ligand Binding Kinetics

This protocol outlines a cell-based assay to measure the binding of this compound to the H1 receptor in real-time in living cells.

Materials:

  • Cell Line: HEK293 cells co-expressing the H1 receptor fused to a Renilla luciferase (Rluc) donor and a fluorescently labeled H1 receptor antagonist (e.g., a derivative of mepyramine) as the acceptor.

  • Test Compound: this compound hydrochloride.

  • BRET Substrate: Coelenterazine h.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • White, opaque 96-well or 384-well microplates.

  • Luminometer with two emission filters (for measuring Rluc and acceptor emissions).

Procedure:

  • Cell Culture and Plating:

    • Culture the engineered HEK293 cell line.

    • Plate the cells in white, opaque microplates and allow them to adhere overnight.

  • Assay Execution:

    • Wash the cells with assay buffer.

    • Add the fluorescently labeled H1 receptor antagonist to the wells.

    • To measure competitive binding, add varying concentrations of this compound.

    • Add the BRET substrate (coelenterazine h).

  • BRET Measurement:

    • Immediately measure the luminescence at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for the acceptor) using a BRET-compatible plate reader.

    • For kinetic measurements, take readings at regular intervals over a desired time course.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • For competitive binding, plot the BRET ratio against the logarithm of the this compound concentration to determine the IC50.

    • For kinetic analysis, plot the BRET ratio over time to determine association and dissociation rate constants.

Visualizations

Signaling Pathway of the Histamine H1 Receptor

H1R_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Workflow start Start prep_reagents Prepare Reagents: - H1R Membranes - [³H]Radioligand - this compound Dilutions start->prep_reagents assay_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation harvesting Harvest and Wash (Separate Bound from Free) incubation->harvesting counting Liquid Scintillation Counting harvesting->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound to Other Antihistamines

Antihistamine_Relationships Antihistamines H1 Receptor Antagonists Phenothiazines Phenothiazines Antihistamines->Phenothiazines FirstGen First-Generation (Sedating) Antihistamines->FirstGen SecondGen Second-Generation (Non-sedating) Antihistamines->SecondGen This compound This compound Phenothiazines->this compound Promethazine Promethazine Phenothiazines->Promethazine Chlorpromazine Chlorpromazine Phenothiazines->Chlorpromazine FirstGen->Phenothiazines Diphenhydramine Diphenhydramine FirstGen->Diphenhydramine Loratadine Loratadine SecondGen->Loratadine Cetirizine Cetirizine SecondGen->Cetirizine This compound->Promethazine Structural Isomers

Caption: Classification of this compound among other H1 antihistamines.

References

Application of Isopromethazine in Anticancer Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine, a phenothiazine derivative, is structurally similar to promethazine, which has demonstrated potential anticancer properties. This document provides detailed application notes and protocols for investigating the anticancer effects of this compound in various research models. The information is curated for researchers in oncology and drug development, offering a framework for in vitro and in vivo studies. While direct research on this compound's anticancer activity is emerging, the protocols and mechanisms outlined below are based on the established effects of the broader phenothiazine class and the closely related compound, promethazine.

Mechanism of Action

Phenothiazines, as a class of compounds, have been observed to exert anticancer effects through multiple mechanisms.[1] The primary proposed mechanism of action for phenothiazine derivatives in cancer is the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. This is often achieved through the modulation of key signaling pathways that are frequently dysregulated in cancer.

Based on studies of the structurally analogous compound promethazine, a principal target of this compound in cancer cells is likely the PI3K/AKT signaling pathway .[2][3][4] This pathway is crucial for cell growth, survival, and proliferation. By inhibiting this pathway, this compound can potentially halt the uncontrolled growth of cancer cells and trigger their self-destruction.

Other reported mechanisms for phenothiazines that may be relevant for this compound include:

  • Disruption of plasma membrane integrity: Phenothiazines can interact with the lipid bilayer of cancer cell membranes, leading to increased permeability and cell death.[1]

  • Modulation of other signaling pathways: The MAPK/ERK1/2 and Wnt signaling pathways have also been implicated in the anticancer effects of some phenothiazines.[5]

  • Inhibition of drug efflux pumps: Certain phenothiazines can inhibit pumps like P-glycoprotein (ABCB1), which are responsible for multidrug resistance in cancer cells.[5]

Data Presentation

Table 1: In Vitro Cytotoxicity of Phenothiazine Analogs in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
PromethazineColorectal Cancer CellsColorectal CancerDose-dependent inhibition of proliferation[2][3]
FluphenazineVariousVariousVaries by cell line[5]
PerphenazineVariousVariousVaries by cell line[5]
ProchlorperazineVariousVariousVaries by cell line[5]
This compound To be determinedTo be determinedTo be determinedN/A

Note: Specific IC50 values for this compound are not yet widely published and need to be determined experimentally. The data for promethazine indicates a dose-dependent effect, and other phenothiazines show activity, suggesting this compound is a promising candidate for similar evaluation.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride (dissolved in a suitable solvent, e.g., DMSO or water)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of PI3K/AKT Pathway Proteins

This protocol details the investigation of the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Mandatory Visualizations

Isopromethazine_Anticancer_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cell Viability Assay (CCK-8) Cell Viability Assay (CCK-8) This compound Treatment->Cell Viability Assay (CCK-8) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) This compound Treatment->Apoptosis Assay (Flow Cytometry) Western Blot Western Blot This compound Treatment->Western Blot Xenograft Model Xenograft Model This compound Administration This compound Administration Xenograft Model->this compound Administration Tumor Growth Measurement Tumor Growth Measurement This compound Administration->Tumor Growth Measurement Immunohistochemistry Immunohistochemistry This compound Administration->Immunohistochemistry

Caption: Experimental workflow for evaluating this compound's anticancer effects.

PI3K_AKT_Pathway_Inhibition cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.

References

Application Notes and Protocols: Antifungal Activity Screening of Isopromethazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Phenothiazines, a class of compounds traditionally known for their antipsychotic and antihistaminic properties, have shown promising antifungal activity. Isopromethazine, a positional isomer of promethazine, and its derivatives represent a potential scaffold for the development of new antifungal drugs.[1] This document provides detailed application notes and protocols for the screening of this compound derivatives for their antifungal activity.

Disclaimer: Direct research on the antifungal activity of this compound derivatives is limited. The data and protocols presented here are largely based on studies of the closely related isomer, promethazine, and other phenothiazine derivatives. This information serves as a foundational guide for initiating research in this area.

Data Presentation: Antifungal Activity of Related Phenothiazine Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of promethazine and chlorpromazine against various fungal species, providing a baseline for comparison when screening this compound derivatives.

CompoundFungal SpeciesMIC Range (µg/mL)Reference
PromethazineCryptococcus neoformans/Cryptococcus gattii8 - 32[2]
ChlorpromazineCryptococcus neoformans/Cryptococcus gattii4 - 16[2]
PromethazineCandida tropicalis (planktonic cells)64[3]
PromethazineCandida tropicalis (biofilms)128[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of this compound derivatives based on established phenothiazine chemistry.[1][4] The primary route involves the N-alkylation of the phenothiazine core.

Materials:

  • Phenothiazine or substituted phenothiazine

  • Appropriate alkylating agent (e.g., 1-chloro-N,N-dimethylpropan-2-amine for this compound)

  • Strong base (e.g., sodium amide, sodium hydride)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Standard glassware for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenothiazine starting material in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Deprotonation: Add the strong base portion-wise to the solution at room temperature. Stir the mixture for 1-2 hours to ensure complete deprotonation of the phenothiazine nitrogen.

  • Alkylation: Add the alkylating agent dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (monitoring by TLC is recommended to determine reaction completion).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.[5]

Materials:

  • Synthesized this compound derivatives

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Standardized fungal inoculum (0.5 McFarland standard)

  • RPMI 1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compounds in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve the desired final inoculum concentration (typically 0.5 x 103 to 2.5 x 103 CFU/mL).

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis & Purification cluster_screening Antifungal Screening cluster_data Data Analysis start Start: Phenothiazine Core synthesis N-Alkylation with Side Chain Precursor start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization stock Prepare Stock Solutions of Derivatives characterization->stock Pure Derivatives dilution Serial Dilution in 96-Well Plates stock->dilution inoculation Inoculation with Fungal Suspension dilution->inoculation incubation Incubation (24-48h) inoculation->incubation mic MIC Determination (Visual/Spectrophotometric) incubation->mic analysis Data Analysis & SAR Studies mic->analysis

Caption: Experimental Workflow for Antifungal Screening.

signaling_pathway This compound This compound Derivative cell_membrane Fungal Cell Membrane calmodulin Calmodulin (CaM) This compound->calmodulin Inhibits cell_membrane->calmodulin calcineurin Calcineurin calmodulin->calcineurin Activates inhibition Inhibition stress_response Stress Response Genes calcineurin->stress_response Dephosphorylates Transcription Factors growth Fungal Growth & Proliferation stress_response->growth Promotes inhibition->calcineurin Prevents Activation

Caption: Hypothetical Signaling Pathway Inhibition.

References

Formulation Development of Isopromethazine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation development of Isopromethazine for research purposes. This document outlines the physicochemical properties, pre-formulation studies, and analytical methodologies required to develop stable and effective formulations. The protocols provided are based on established pharmaceutical principles and data from related phenothiazine compounds, offering a robust starting point for laboratory investigation.

Physicochemical Properties of this compound Hydrochloride

A thorough understanding of the physicochemical properties of this compound Hydrochloride is fundamental to its formulation development. This compound, a phenothiazine derivative, is the enantiomer of promethazine.[1] It is typically used as a hydrochloride salt to enhance its solubility and stability.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueReference
This compound (Free Base)
Chemical NameN,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine[1]
Molecular FormulaC17H20N2S[1]
Molecular Weight284.42 g/mol [1]
This compound Hydrochloride
Chemical NameN,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride[2]
Molecular FormulaC17H20N2S · HCl[2]
Molecular Weight320.88 g/mol [2]
Melting PointApproximately 193-194 °C[3]
pH (1 in 10 solution)4.0 - 5.5 (for Promethazine HCl)[4]
Solubility (Qualitative)
WaterVery soluble (for Promethazine HCl)[4]
Ethanol (95%)Freely soluble (for Promethazine HCl)[4]
Acetic Acid (100%)Freely soluble (for Promethazine HCl)[4]
Diethyl EtherPractically insoluble (for Promethazine HCl)[4]

Note: Some data, particularly pH and qualitative solubility, are derived from its isomer, promethazine hydrochloride, and should be experimentally verified for this compound hydrochloride.

Pre-formulation Studies

Pre-formulation studies are essential to characterize the drug substance and its interactions with various excipients, providing a foundation for developing a stable and effective dosage form.

Solubility Profile

Determining the solubility of this compound hydrochloride across a physiologically relevant pH range is critical for predicting its in vivo absorption and for the development of liquid formulations.

Table 2: Estimated Aqueous Solubility of this compound Hydrochloride at 37°C

MediumpHEstimated Solubility (mg/mL)Reference (for Promethazine HCl)
0.1 N HCl1.2> 500[5]
Double-distilled Water~7.0> 500[5]
Phosphate Buffer7.4> 500[5]

Note: The quantitative solubility data is for promethazine hydrochloride and serves as an initial estimate.[5] It is crucial to experimentally determine the pH-solubility profile for this compound hydrochloride.

Protocol 1: Determination of pH-Solubility Profile

  • Prepare a series of buffers ranging from pH 1 to 8 (e.g., HCl, acetate, phosphate buffers).

  • Add an excess amount of this compound hydrochloride to a known volume of each buffer in sealed containers.

  • Equilibrate the samples in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Withdraw aliquots from each container and filter them through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility (mg/mL or M) against the pH of the respective buffers.

Stability Studies

Forced degradation studies are performed to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Protocol 2: Forced Degradation Study

  • Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., water or methanol).

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug and drug solution to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.

  • Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC) to determine the extent of degradation and to identify any degradation products.

  • Ensure the analytical method can separate the parent drug peak from all degradation product peaks.

Excipient Compatibility

Evaluating the compatibility of this compound hydrochloride with common pharmaceutical excipients is crucial to ensure the stability of the final formulation.

Protocol 3: Excipient Compatibility Study

  • Select a range of common excipients based on the intended dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate for tablets).

  • Prepare binary mixtures of this compound hydrochloride and each excipient, typically in a 1:1 ratio.

  • Prepare a physical mixture and a "wet" mixture (with a small amount of water) for each binary pair.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analyze the samples at initial and subsequent time points using techniques such as:

    • Visual observation: For changes in color or physical appearance.

    • Differential Scanning Calorimetry (DSC): To detect changes in melting point or the appearance of new peaks, indicating interaction.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional groups.

    • High-Performance Liquid Chromatography (HPLC): To quantify the remaining drug and detect the formation of degradation products.

Analytical Method Development

A validated, stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products in formulation and stability samples.

Protocol 4: Stability-Indicating HPLC-UV Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 250 nm is a reasonable starting point, similar to promethazine).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is an antagonist at several G-protein coupled receptors (GPCRs), primarily the histamine H1 receptor, dopamine D2 receptor, and muscarinic M1 receptor. Its therapeutic and side effects are a result of blocking the downstream signaling of these receptors.

Isopromethazine_Mechanism_of_Action cluster_this compound This compound cluster_receptors Receptors cluster_downstream Downstream Signaling This compound This compound H1R Histamine H1 Receptor (Gq) This compound->H1R Antagonist D2R Dopamine D2 Receptor (Gi) This compound->D2R Antagonist M1R Muscarinic M1 Receptor (Gq) This compound->M1R Antagonist PLC_H1 ↑ PLC H1R->PLC_H1 AC_D2 ↓ Adenylyl Cyclase D2R->AC_D2 PLC_M1 ↑ PLC M1R->PLC_M1 IP3_DAG_H1 ↑ IP3 & DAG PLC_H1->IP3_DAG_H1 Ca_PKC_H1 ↑ Ca²⁺ & PKC IP3_DAG_H1->Ca_PKC_H1 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA cAMP_D2->PKA_D2 IP3_DAG_M1 ↑ IP3 & DAG PLC_M1->IP3_DAG_M1 Ca_PKC_M1 ↑ Ca²⁺ & PKC IP3_DAG_M1->Ca_PKC_M1

Caption: this compound antagonizes H1, D2, and M1 receptors.

Experimental Workflow for Formulation Development

The logical progression of experiments is crucial for efficient formulation development. The following workflow outlines the key stages from initial characterization to the development of a prototype formulation.

Formulation_Development_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation cluster_analytical Analytical cluster_evaluation Evaluation Physicochemical Physicochemical Characterization Solubility Solubility Profiling Physicochemical->Solubility Stability Forced Degradation Physicochemical->Stability Excipient Excipient Compatibility Solubility->Excipient MethodDev Analytical Method Development Stability->MethodDev Prototype Prototype Formulation Excipient->Prototype PrototypeEval Prototype Evaluation Prototype->PrototypeEval MethodVal Method Validation MethodDev->MethodVal MethodVal->PrototypeEval StabilityTesting Accelerated Stability Testing PrototypeEval->StabilityTesting

References

Application Notes and Protocols for Isopromethazine Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine is a phenothiazine derivative with potent antihistaminic and anticholinergic properties.[1] As a structural isomer of the well-characterized antihistamine promethazine, it functions primarily as a histamine H1-receptor antagonist.[1] These application notes provide a comprehensive overview of protocols for the preclinical administration of this compound, including recommended dosages, routes of administration, and experimental models to assess its antihistaminic, central nervous system (CNS), and anti-inflammatory effects.

Disclaimer: Preclinical research on this compound is limited. The dosage information provided herein is largely extrapolated from studies on its isomer, promethazine. Researchers should conduct dose-ranging studies to determine the optimal dosage for their specific animal model and experimental setup.

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of this compound and related compounds in preclinical studies.

Table 1: Recommended Dosage Ranges for this compound (Extrapolated from Promethazine Data)

Animal ModelRoute of AdministrationDosage Range (mg/kg)ApplicationReference(s)
RatOral (gavage)18.5 - 55.5General Toxicology[2][3]
RatSubcutaneous (SC)1.25 - 40Nociception/Sedation[4]
RatIntravenous (IV)25Antihistaminic[5]
MouseOral (gavage)18.8 - 75General Toxicology[2][3]
Guinea PigOral (p.o.)10 - 50Antihistaminic[6][7]

Table 2: LD50 Values for Promethazine (Isomer of this compound)

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
RatSubcutaneous (SC)400[2]
MouseIntravenous (IV)50[2]
MouseSubcutaneous (SC)290[2]
MouseOral255[2]

Experimental Protocols

Assessment of Antihistaminic Activity

This model assesses the ability of this compound to protect against histamine-induced bronchospasm.

Materials:

  • This compound

  • Histamine dihydrochloride (0.1% or 1% w/v in saline)[8]

  • Saline solution (vehicle control)

  • Guinea pigs (either sex)

  • Histamine chamber with a nebulizer[9][10]

  • Stopwatch

Procedure:

  • Fast the guinea pigs overnight but allow access to water.

  • Divide the animals into control and treatment groups.

  • Administer this compound (specify dose and route, e.g., oral gavage) to the treatment group. Administer an equivalent volume of saline to the control group.

  • After a predetermined pretreatment time (e.g., 60 minutes), place one animal at a time in the histamine chamber.

  • Expose the animal to a histamine aerosol (0.1% or 1% w/v) generated by the nebulizer.[8]

  • Record the time from the start of exposure to the onset of pre-convulsive dyspnea (PCD), characterized by difficulty breathing and signs of convulsions.[8][9]

  • Immediately remove the animal from the chamber upon observing PCD to allow for recovery.

  • Calculate the percentage of protection offered by this compound using the following formula: % Protection = [(T2 - T1) / T1] x 100 Where T1 is the mean PCD time for the control group and T2 is the PCD time for the treated animal.

Experimental Workflow for Histamine-Induced Bronchoconstriction

G A Animal Acclimatization and Fasting B Group Allocation (Control and Treatment) A->B C This compound/Vehicle Administration B->C D Pretreatment Period C->D E Exposure to Histamine Aerosol D->E F Observation of Pre-Convulsive Dyspnea (PCD) E->F G Data Analysis (% Protection) F->G

Caption: Workflow for assessing antihistaminic activity using the histamine-induced bronchoconstriction model in guinea pigs.

This model evaluates the inhibitory effect of this compound on IgE-mediated allergic reactions.

Materials:

  • This compound

  • Anti-ovalbumin serum (IgE)

  • Ovalbumin

  • Evans blue dye

  • Saline solution

  • Wistar rats

Procedure:

  • Sensitize the rats by intradermal injection of anti-ovalbumin serum into a shaved area of the back.

  • After a latency period of 24-48 hours, administer this compound or vehicle to the respective groups.

  • After the appropriate pretreatment time, intravenously inject a mixture of ovalbumin and Evans blue dye.

  • After 30 minutes, euthanize the animals and dissect the skin at the injection site.

  • Measure the diameter of the blue spot, which indicates plasma extravasation.

  • The percentage inhibition of the PCA reaction is calculated by comparing the mean wheal size in the treated group with the control group.

Assessment of Central Nervous System (CNS) Effects

This compound, like its isomer promethazine, is expected to have sedative effects due to its ability to cross the blood-brain barrier and antagonize H1 receptors in the CNS.[11]

This test assesses the sedative or depressant effects of this compound.

Materials:

  • This compound

  • Vehicle control

  • Mice or rats

  • Activity cage or open field apparatus equipped with infrared beams

Procedure:

  • Acclimatize the animals to the testing room.

  • Administer this compound or vehicle to the respective groups.

  • At the time of expected peak effect, place each animal individually in the activity cage.

  • Record the locomotor activity (e.g., number of beam breaks) over a specified period (e.g., 30 minutes).

  • Compare the activity counts between the treated and control groups. A significant decrease in activity suggests a sedative effect.

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated using standard preclinical models.

This is a widely used model for acute inflammation.

Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle control

  • Wistar rats

  • Plethysmometer

Procedure:

  • Measure the initial paw volume of the rats using a plethysmometer.

  • Administer this compound or vehicle to the respective groups.

  • After the pretreatment period, inject carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated group compared to the control group at each time point.

Signaling Pathway

This compound exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.[12][13]

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Releases Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates MAPK MAPK Cascade (Raf/MEK/ERK) PKC->MAPK NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation ER_Ca->Ca2

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Optimizing Isopromethazine synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of isopromethazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main strategies for synthesizing this compound are:

  • N-Alkylation of Phenothiazine: This is a common method involving the reaction of phenothiazine with an appropriate alkylating agent, such as 2-chloro-1-dimethylaminopropane, under alkaline conditions to introduce the dimethylaminopropyl side chain.[1]

  • Two-Step Synthesis from Amine and Propylene Oxide Precursors: This alternative route begins with the synthesis of the side chain, for instance, by reacting diethylamine with propylene oxide to form 1-diethylamino-2-propanol. This intermediate is then coupled with the phenothiazine moiety.[1]

Q2: What are the common impurities encountered in this compound synthesis?

A2: The most common impurities include:

  • Promethazine: The structural isomer of this compound, which can be challenging to separate due to their similar physicochemical properties.[2]

  • Promethazine Sulfoxide: An oxidation product of promethazine.[1][2]

  • Unreacted Phenothiazine: The starting material for the N-alkylation route.[1]

  • N-desmethylpromethazine: A potential byproduct from side reactions.[2]

Q3: Which analytical techniques are recommended for purity analysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying this compound and separating it from its impurities.[1][2] Due to the difficulty in separating the this compound and promethazine isomers by reversed-phase HPLC alone, specialized columns, such as Cogent TYPE-C Silica™, may be required to achieve adequate selectivity.[2] Other useful techniques include Ultraviolet-Visible (UV-Vis) spectroscopy for quantification and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation.[1]

Q4: What are the key safety precautions to consider during this compound synthesis?

A4: Phenothiazine and its derivatives can be irritating to the skin and mucous membranes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of all reagents used.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Verify Reagent Stoichiometry: A slight molar excess of the alkylating agent (e.g., 1.2:1 ratio to phenothiazine) can help drive the reaction to completion.[1]

    • Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

    • Check Catalyst Activity: If using a catalyst, ensure it is fresh and active. For Friedel-Crafts alkylation, catalyst loading is a critical parameter.[1]

  • Side Reactions:

    • The formation of byproducts, such as the isomeric promethazine, can reduce the yield of the desired product. Optimizing reaction conditions, such as temperature and the choice of base, can help minimize side reactions.

  • Product Loss During Workup and Purification:

    • Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the product into the organic phase.

    • Distillation: If using vacuum distillation for purification, ensure the vacuum is stable and the temperature is carefully controlled to prevent product decomposition.[1]

    • Recrystallization: Choose an appropriate solvent system for recrystallization to maximize the recovery of pure this compound hydrochloride.[1]

Issue 2: High Impurity Profile (Low Purity)

Q: My final product has a high level of impurities, particularly the promethazine isomer. How can I improve the purity?

A: Achieving high purity, especially separating it from its promethazine isomer, requires careful optimization of both the reaction and purification steps.

  • Minimizing Impurity Formation:

    • Regioselectivity: The formation of promethazine as a byproduct is a common issue. The choice of synthetic route and reaction conditions can influence the regioselectivity of the alkylation.

    • Oxidation: To prevent the formation of sulfoxide impurities, consider degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Effective Purification Strategies:

    • Vacuum Distillation: Purification of the crude product by vacuum distillation is a crucial step to remove non-volatile impurities.[1]

    • Recrystallization of the Hydrochloride Salt: This is a highly effective method for enhancing purity to over 99%.[1] Experiment with different solvent systems to find the optimal conditions for selective crystallization of this compound hydrochloride.

    • Chromatography: While challenging for large-scale purification, preparative HPLC with a suitable stationary phase can be used to separate this compound from its isomers and other impurities.[2]

Data Presentation

Table 1: Optimized Reaction Conditions for N-Alkylation of Phenothiazine

ParameterOptimized ConditionRationale
Reagent Ratio 1.2:1 (Alkylating Agent:Phenothiazine)Ensures complete conversion of the starting material.[1]
Solvent TolueneA common solvent for this type of reaction.
Base Sodium Hydroxide or Potassium HydroxideTo deprotonate the phenothiazine nitrogen.
Temperature 34-38°COptimized for the final purification step of the free base.[3]
Reaction Time 4 hours (for purification step)Sufficient time for the conversion of the salt to the free base.[3]

Table 2: Purity Enhancement through Purification Steps

Purification StepTypical Purity AchievedKey Impurities Removed
Vacuum Distillation >95%Unreacted starting materials, high-boiling byproducts.
Recrystallization of HCl Salt >99%Isomeric impurities (promethazine), sulfoxides.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation of Phenothiazine

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

Step 1: N-Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine in a suitable solvent such as toluene.

  • Add a base, for example, powdered potassium hydroxide.

  • Heat the mixture to reflux for approximately 2 hours.

  • While maintaining reflux, add 1-diethylamino-2-chloropropane dropwise over a period of 1 hour.

  • Continue to reflux the reaction mixture for an additional period, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

Step 2: Workup and Isolation of Crude this compound

  • Filter the reaction mixture to remove any inorganic salts.

  • Wash the filtrate with water.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash them with water.

  • Concentrate the organic phase under reduced pressure to obtain the crude this compound free base.

Step 3: Purification of this compound

  • Purify the crude free base by vacuum distillation, collecting the fraction at the appropriate boiling point.

Step 4: Formation and Recrystallization of this compound Hydrochloride

  • Dissolve the purified this compound free base in a suitable solvent.

  • Add hydrochloric acid to precipitate the hydrochloride salt.

  • Isolate the crude this compound hydrochloride by filtration.

  • Recrystallize the crude salt from an appropriate solvent system to obtain the final product with high purity.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Phenothiazine Phenothiazine Alkylation N-Alkylation with 2-chloro-1-dimethylaminopropane Phenothiazine->Alkylation Crude_Product Crude this compound Alkylation->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation HCl_Salt HCl Salt Formation Distillation->HCl_Salt Recrystallization Recrystallization HCl_Salt->Recrystallization Pure_Product Pure this compound HCl Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Analyze Reaction Mixture (TLC, HPLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Side Products Present? Check_Reaction->Side_Products Incomplete->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase Reaction Time - Adjust Temperature - Check Reagent Stoichiometry Incomplete->Optimize_Conditions Yes Side_Products->Optimize_Conditions Yes Purification_Issue Investigate Purification Steps Side_Products->Purification_Issue No Success Improved Yield/Purity Optimize_Conditions->Success Optimize_Purification Optimize Purification: - Recrystallization Solvent - Distillation Parameters Purification_Issue->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

Signaling_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Response) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: this compound's antagonistic effect on the Histamine H1 receptor signaling pathway.

References

Troubleshooting Peak Tailing in Isopromethazine HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Isopromethazine, encountering peak tailing is a common yet vexing issue that can compromise the accuracy and reliability of results. This technical support center provides a comprehensive guide to troubleshooting and resolving this chromatographic challenge through a series of frequently asked questions, detailed experimental protocols, and visual aids.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a basic compound like this compound in reversed-phase HPLC?

Peak tailing for basic compounds such as this compound in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase. The most common culprits include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic amine functional group of this compound. This interaction is a form of secondary retention mechanism that slows down a portion of the analyte molecules, leading to a "tailing" effect on the peak.[1][2][3]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound can exist in both its ionized and non-ionized forms. This dual state can lead to inconsistent interactions with the stationary phase and result in peak tailing.[4]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a broadening and tailing of the peak.[1][5] This can be either mass overload (too concentrated a sample) or volume overload (too large an injection volume).[5]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to the formation of voids or channels in the packing material. This can cause the sample to travel through the column unevenly, resulting in peak distortion.[3][6]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or diameter between the injector, column, and detector, can contribute to band broadening and peak tailing.[4][7]

Q2: How can I minimize secondary silanol interactions?

Several strategies can be employed to mitigate the unwanted interactions between this compound and residual silanol groups:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically deactivated with a small, inert compound.[2][3] Using a well-end-capped C18 or C8 column is highly recommended for the analysis of basic compounds.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to approximately 2-3 will protonate the silanol groups, minimizing their ability to interact with the protonated basic analyte.[2][6][8]

  • Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[2] However, be aware that TEA can sometimes suppress ionization in mass spectrometry detection.

  • Consider Alternative Stationary Phases: Columns with a stationary phase other than silica, such as polymeric or hybrid silica-polymer phases, can offer better peak shapes for basic compounds as they have fewer or no exposed silanol groups.[2]

Q3: What is the ideal mobile phase pH for this compound analysis?

The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized. For optimal peak shape, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa. This compound is a basic compound, and its isomer, Promethazine, has a pKa of 9.821 at 25 °C. Assuming a similar pKa for this compound, to ensure it is fully protonated and to minimize silanol interactions, a mobile phase pH of 2-3 is ideal. At this low pH, the silanol groups on the stationary phase will also be protonated, reducing their capacity for secondary interactions.

Q4: My peak tailing persists even after adjusting the mobile phase and using a new column. What else could be the problem?

If the issue is not resolved by addressing the column and mobile phase, consider the following:

  • Sample Solvent Effects: The solvent in which your sample is dissolved can cause peak distortion if it is significantly stronger than the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.[6]

  • System Dead Volume: Check all your connections, particularly between the injector, column, and detector. Ensure you are using tubing with the smallest appropriate internal diameter and that all fittings are properly seated to minimize dead volume.[4]

  • Contamination: Contamination on the column frit or at the head of the column can lead to peak tailing. Using a guard column and ensuring proper sample filtration can help prevent this.[5] If contamination is suspected, a column wash with a strong solvent may be effective.[3]

  • Detector Settings: An incorrectly set detector time constant or a large detector cell volume can also contribute to peak tailing.[7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks check_overload Check for Column Overload - Dilute sample - Reduce injection volume check_all_peaks->check_overload Yes check_mobile_phase Optimize Mobile Phase - Lower pH to 2-3 - Increase buffer strength check_all_peaks->check_mobile_phase No all_tailing_path Yes check_column_health Check Column Health - Inspect for voids - Replace column frit check_overload->check_column_health check_system Check System for Dead Volume - Tubing length/ID - Connection fittings check_column_health->check_system solution Symmetrical Peak Achieved check_system->solution one_tailing_path No check_column_chem Evaluate Column Chemistry - Use an end-capped column - Consider alternative stationary phase check_mobile_phase->check_column_chem use_additive Use Mobile Phase Additive - e.g., Triethylamine (TEA) check_column_chem->use_additive use_additive->solution

Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.

Secondary Interaction Mechanism

The diagram below illustrates the chemical interaction at the stationary phase that leads to peak tailing of basic compounds like this compound.

SilanolInteraction cluster_stationary_phase Silica Stationary Phase silanol Si-O⁻ c18 Si-C18 isopromethazine_free This compound-NH⁺ (Analyte) isopromethazine_free->c18 Primary Hydrophobic Interaction isopromethazine_bound This compound-NH⁺ (Analyte) isopromethazine_bound->silanol Secondary Ionic Interaction (Causes Tailing)

Caption: Interaction of this compound with the stationary phase.

Data Summary

The following table summarizes key parameters that can be adjusted to mitigate peak tailing during this compound HPLC analysis.

ParameterRecommended Adjustment for Peak TailingRationale
Mobile Phase pH 2.0 - 3.0To ensure this compound is fully protonated and to suppress the ionization of residual silanol groups.
Column Chemistry Use a high-quality, end-capped C18 or C8 column.End-capping minimizes the number of available silanol groups for secondary interactions.
Mobile Phase Additive 0.1% Triethylamine (TEA) or Formic AcidTEA acts as a competing base to mask silanol groups. Formic acid helps maintain a low pH.
Buffer Concentration 10-50 mMAn adequate buffer concentration helps to maintain a stable pH throughout the analysis.
Sample Concentration Dilute the sampleTo avoid mass overload of the column.
Injection Volume Reduce the injection volumeTo prevent volume overload and peak distortion.
Column Temperature Increase temperature (e.g., to 30-40 °C)Can sometimes improve peak shape and reduce retention time.

Experimental Protocols

Baseline HPLC Method for this compound Analysis

This method can be used as a starting point for analysis and subsequent troubleshooting.

  • Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 25 mM Phosphate Buffer pH 3.0 (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound standard or sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Protocol for Mobile Phase pH Adjustment

  • Prepare a 25 mM solution of potassium phosphate monobasic in HPLC-grade water.

  • Adjust the pH of the buffer to 3.0 using phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer with acetonitrile in the desired ratio (e.g., 50:50 v/v).

  • Degas the mobile phase before use.

Protocol for Sample Dilution to Address Column Overload

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform a series of 1:10 dilutions of the stock solution.

  • Inject each dilution and observe the peak shape.

  • Identify the concentration at which the peak tailing is significantly reduced or eliminated. This will be your optimal sample concentration range.

By systematically addressing the potential causes of peak tailing outlined in this guide, researchers can significantly improve the quality and reliability of their this compound HPLC analysis.

References

Improving baseline resolution of Isopromethazine and its impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the baseline resolution of Isopromethazine and its impurities during chromatographic analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and its related substances, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor baseline resolution between this compound and its isomeric impurity, Promethazine?

A1: The co-elution of this compound and Promethazine is a frequent challenge due to their structural similarity as isomers.[1][2] Standard reversed-phase columns may not provide sufficient selectivity.

Solutions:

  • Column Selection: Employ a column that offers alternative selectivity mechanisms. A UDC-Cholesterol™ column has demonstrated success in resolving this critical pair by providing shape selectivity in addition to reversed-phase interactions.[1] Beta-cyclodextrin bonded-phase columns have also been utilized for the separation of these isomers.[3]

  • Mobile Phase Optimization: A long, shallow gradient elution is often necessary to achieve adequate separation.[1] Fine-tuning the mobile phase composition, including the organic modifier and pH, is critical for improving resolution.[1]

  • pH Control: The pH of the mobile phase is a powerful tool for altering the retention and selectivity of ionizable compounds like this compound.[4][5] Adjusting the pH can modify the ionization state of the analytes, leading to differential interactions with the stationary phase and improved separation. For basic compounds, operating at a pH at least 2 units away from the pKa can ensure consistent ionization and better peak shape.[4][6]

Q2: My peaks for this compound and related compounds are tailing. What could be the cause and how can I fix it?

A2: Peak tailing for amine-containing compounds like this compound is often caused by secondary interactions with residual silanols on the surface of silica-based HPLC columns.[1] This can lead to inaccurate quantification.

Solutions:

  • Column Choice: Using a column with a low-silanol activity surface, such as a silica-hydride based column (e.g., Cogent TYPE-C Silica™), can significantly reduce peak tailing.[1]

  • Mobile Phase Additives: Incorporate a mobile phase additive to mask the active silanol groups. A common approach is to add a small percentage of an acid, like trifluoroacetic acid (TFA), to the mobile phase.[1] For basic compounds, using a buffer to maintain a consistent pH can also improve peak shape by suppressing unwanted ionic interactions.[7]

  • pH Adjustment: Operating at a low pH (e.g., <3) can protonate the silanol groups, minimizing their interaction with the protonated amine analytes and thus reducing tailing.[8]

Q3: I'm observing a drifting or noisy baseline during my gradient analysis. What can I do to improve it?

A3: Baseline issues in gradient elution can stem from several sources, including impurities in the mobile phase solvents or the absorbance of mobile phase additives at the chosen wavelength.

Solutions:

  • High-Purity Solvents: Always use high-purity, HPLC-grade solvents and additives to minimize baseline noise.[1] Using additives from single-use ampules, such as TFA, can prevent contamination and reduce background interference.[1]

  • Wavelength Adjustment: If a mobile phase additive absorbs at your primary detection wavelength, the baseline may drift as the solvent composition changes. A strategy to overcome this is to use a wavelength change program in your detector settings. After the critical peaks have eluted, switch to a wavelength where the interfering component has low or no absorbance.[1]

  • Proper Mixing and Degassing: Ensure your mobile phases are thoroughly mixed and properly degassed to prevent the formation of bubbles, which can cause baseline spikes and noise.

Frequently Asked Questions (FAQs)

Q: What is a suitable starting point for developing a method to separate this compound and its impurities?

A: A stability-indicating reversed-phase HPLC (RP-HPLC) method is a robust starting point. Consider using a column with proven selectivity for isomers, such as a UDC-Cholesterol or a Symmetry Shield RP8 column, and begin with a gradient elution program.[1][9] A typical mobile phase system could consist of an aqueous buffer (e.g., potassium phosphate) at a controlled pH and an organic modifier like acetonitrile or methanol.[9]

Q: How critical is the mobile phase pH for achieving baseline resolution?

A: It is highly critical. Since this compound and many of its impurities are basic compounds, their retention behavior is heavily influenced by the mobile phase pH.[4] Small changes in pH can lead to significant shifts in retention time and selectivity. For robust and reproducible separations, it is essential to use a buffer and carefully control the pH, ideally keeping it at least 1.5-2 pH units away from the pKa of the analytes.[4][6]

Q: Can I use an isocratic method for this separation?

A: While simpler, an isocratic method is often insufficient for resolving this compound from all its impurities, especially its isomer Promethazine, due to differences in their hydrophobicity.[1] A gradient elution is generally required to achieve adequate separation of the critical peak pairs within a reasonable runtime.[1]

Experimental Protocols

Below are detailed methodologies from validated HPLC methods for the analysis of this compound and its related substances.

Method 1: Impurity Profiling using a UDC-Cholesterol Column [1]

This method is designed for the separation of this compound from Promethazine and other related impurities.

  • Instrumentation: HPLC system with a binary pump, autosampler, and variable wavelength UV detector.

  • Column: Cogent UDC-Cholesterol™, 4.6 x 150 mm, 4µm particle size.

  • Mobile Phase A: DI Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm, with a switch to 320 nm for later eluting impurities.

  • Injection Volume: 15 µL.

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
08515
155050
202080
228515
258515

Method 2: Stability-Indicating RP-HPLC Method [9]

This method was developed for determining Promethazine HCl and its related substances.

  • Instrumentation: RP-HPLC system with a PDA/UV detector.

  • Column: Symmetry Shield RP8, 4.6 x 150 mm, 5µm particle size.

  • Mobile Phase A: 3.4% Potassium Phosphate in water, adjusted to pH 7.0 with dilute potassium hydroxide.

  • Mobile Phase B: Acetonitrile and Methanol (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10.0 µL.

  • Gradient Program: (Details of the time-based gradient were not fully specified in the source material but would involve a progressive increase in the proportion of Mobile Phase B).

Data Summary

The following table summarizes key quantitative data from the cited experimental methods.

ParameterMethod 1 (UDC-Cholesterol)[1]Method 2 (Symmetry Shield RP8)[9]
Column Type Cogent UDC-Cholesterol™Symmetry Shield RP8
Dimensions 4.6 x 150 mm, 4µm4.6 x 150 mm, 5µm
Critical Pair Resolved Promethazine & this compoundImpurity B & Impurity A
Resolution (Rs) Data not specified, but well-resolved5.72
Tailing Factor Meets system suitability criteriaMeets system suitability criteria
Theoretical Plates Meets system suitability criteriaMeets system suitability criteria

Visual Diagrams

The following diagrams illustrate workflows and logical relationships relevant to improving the baseline resolution of this compound.

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Poor Baseline Resolution Observed CheckColumn Is the column appropriate for isomer separation? Start->CheckColumn CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase Yes SelectColumn Action: Select column with alternative selectivity (e.g., UDC-Cholesterol) CheckColumn->SelectColumn No CheckTailing Are peaks tailing? CheckMobilePhase->CheckTailing Yes OptimizeGradient Action: Implement long, shallow gradient CheckMobilePhase->OptimizeGradient No AddModifier Action: Add mobile phase modifier (e.g., TFA) or use low-silanol column CheckTailing->AddModifier Yes End Resolution Improved CheckTailing->End No SelectColumn->End AdjustpH Action: Adjust mobile phase pH OptimizeGradient->AdjustpH AdjustpH->End AddModifier->End

Caption: Troubleshooting workflow for poor baseline resolution.

G cluster_1 HPLC Method Development Strategy A Define Separation Goal: Resolve this compound from critical impurities B Column Selection: Consider shape-selective phases (e.g., UDC-Cholesterol) or robust RP phases (e.g., Symmetry Shield RP8) A->B C Mobile Phase Selection: Start with ACN/Water or MeOH/Water with buffer (e.g., Phosphate) or acid (e.g., TFA) B->C D Gradient Optimization: Develop a shallow gradient to resolve closely eluting isomers C->D E pH Optimization: Test different pH values (e.g., 3, 5, 7) to maximize selectivity D->E F Detector Settings: Optimize wavelength(s) for all analytes. Consider wavelength switching if baseline drifts. E->F G Method Validation: Confirm Resolution, Tailing Factor, Precision, and Accuracy F->G

Caption: Strategy for HPLC method development.

References

Addressing Isopromethazine degradation during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with isopromethazine degradation during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride?

A1: this compound hydrochloride is a solid that should be stored in a refrigerator at 2-8°C.[1] It is crucial to keep the container tightly sealed and in a well-ventilated area, away from sources of ignition and heat. For long-term stability, protection from light is also recommended due to the photosensitive nature of the phenothiazine ring system.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound, which contains a phenothiazine ring and a tertiary amine side chain, the primary degradation pathways are expected to be oxidation and hydrolysis. Photodegradation is also a significant concern.

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of this compound sulfoxide and further oxidation to the sulfone.[2][3] The tertiary amine can also be oxidized to an N-oxide.

  • Hydrolysis: While the core structure is relatively stable to hydrolysis, cleavage of the side chain from the phenothiazine nucleus can occur under harsh acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of colored degradation products and radical species.[4][5]

Q3: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could they be?

A3: Unexpected peaks are likely degradation products. The most common degradants for phenothiazine derivatives like this compound include its sulfoxide, and potentially N-desmethyl derivatives or cleavage products of the side chain.[6] To confirm the identity of these peaks, it is recommended to perform forced degradation studies and use techniques like LC-MS/MS for structural elucidation.

Q4: My this compound assay results are showing a decrease in potency over time, even with proper storage. What could be the cause?

A4: A gradual loss of potency can be attributed to slow degradation, even under recommended storage conditions. Several factors could contribute:

  • Trace Impurities: The presence of trace metal ions or peroxide impurities in excipients can catalyze oxidative degradation.[2][7]

  • Inadequate Protection from Light: Even brief or intermittent exposure to light can lead to cumulative photodegradation.

  • Oxygen Exposure: If the container is not tightly sealed, atmospheric oxygen can contribute to oxidation.

Consider performing a comprehensive stability study, including analysis of potential degradation products, to identify the root cause.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Significant decrease in the main this compound peak area in HPLC analysis of solutions prepared for experiments.

  • Appearance of multiple new peaks in the chromatogram shortly after sample preparation.

  • Noticeable color change in the solution.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Oxidation catalyzed by metal ions Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA (0.1%) to the sample diluent.[5]
Presence of peroxides in solvents Use freshly opened, high-purity solvents. Test solvents for the presence of peroxides before use.
Photodegradation Prepare and store solutions in amber or light-protective vials. Minimize exposure to ambient light during experiments.
Unstable pH Buffer the sample solution to a slightly acidic pH (e.g., pH 4-5), as phenothiazines can be more stable in acidic conditions.[2]
Issue 2: Poor Resolution Between this compound and its Degradation Products in HPLC

Symptoms:

  • Co-elution or partial co-elution of the main this compound peak with impurity peaks.

  • Inability to accurately quantify degradation products.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inadequate chromatographic conditions Optimize the mobile phase composition, pH, and gradient profile. A phenyl-hexyl or a C18 column with good end-capping is often effective for separating phenothiazine derivatives.[6]
Isomeric Impurities This compound is an isomer of promethazine. Ensure your method can resolve these two compounds if promethazine is a potential impurity. Specialized columns like UDC-Cholesterol have shown success in resolving such critical pairs.[6]
Method not stability-indicating Develop and validate a stability-indicating HPLC method by performing forced degradation studies to ensure all potential degradation products are resolved from the parent peak.

Quantitative Data Summary

The following tables summarize expected degradation of this compound under various stress conditions. This data is illustrative and based on typical results for phenothiazine derivatives. Actual results may vary depending on the specific experimental conditions.

Table 1: Forced Degradation of this compound Hydrochloride in Solution

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Approx.)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C5 - 10%Side-chain cleavage products
Base Hydrolysis 0.1 M NaOH8 hours60°C10 - 15%Side-chain cleavage products
Oxidation 3% H₂O₂6 hoursRoom Temp15 - 25%This compound sulfoxide, N-oxide
Thermal -48 hours80°C5 - 8%Various minor degradants
Photolytic ICH Q1B Option 21.2 million lux hours & 200 watt hours/m²Room Temp20 - 30%Colored degradants, sulfoxide

Table 2: Typical HPLC Method Parameters for this compound and its Degradants

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.

Materials:

  • This compound hydrochloride reference standard

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • High-purity water and acetonitrile (HPLC grade)

  • pH meter, heating block, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).

    • Heat the solution at 60°C for 8 hours.

    • At appropriate time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂).

    • Keep the solution at room temperature for 6 hours, protected from light.

    • At appropriate time points (e.g., 1, 3, 6 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound hydrochloride in a controlled temperature oven at 80°C for 48 hours.

    • Also, expose a solution of this compound (1 mg/mL) to the same conditions.

    • At the end of the study, dissolve the solid sample and dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[4]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare the samples for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.

Procedure:

  • Column and Mobile Phase Screening:

    • Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile, methanol with different buffers like phosphate, acetate, and modifiers like trifluoroacetic acid).

    • The goal is to achieve good peak shape for this compound and resolution from any known impurities.

  • Forced Degradation Sample Analysis:

    • Inject the samples generated from the forced degradation study (Protocol 1) into the HPLC system.

    • Evaluate the chromatograms for the separation of the main peak from the degradation product peaks. The target is a resolution of >1.5 for all critical peak pairs.

  • Method Optimization:

    • If co-elution is observed, optimize the method by adjusting the gradient slope, mobile phase pH, and column temperature.

    • Ensure that the method is robust by making small, deliberate changes to the method parameters (e.g., flow rate ±10%, column temperature ±5°C) and observing the effect on the separation.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8][9]

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Photodegradation Photodegradation This compound->Photodegradation Isopromethazine_Sulfoxide This compound Sulfoxide Oxidation->Isopromethazine_Sulfoxide [O] Isopromethazine_N_Oxide This compound N-Oxide Oxidation->Isopromethazine_N_Oxide [O] Side_Chain_Cleavage Side-Chain Cleavage Products Hydrolysis->Side_Chain_Cleavage H₂O, H⁺/OH⁻ Colored_Degradants Colored Degradation Products Photodegradation->Colored_Degradants experimental_workflow cluster_forced_degradation Forced Degradation Studies cluster_method_development Stability-Indicating Method Development cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis Degradation_Analysis Analysis of Degraded Samples Acid_Hydrolysis->Degradation_Analysis Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Degradation_Analysis Oxidation Oxidation Oxidation->Degradation_Analysis Thermal Thermal Thermal->Degradation_Analysis Photolysis Photolysis Photolysis->Degradation_Analysis Column_Screening Column & Mobile Phase Screening Column_Screening->Degradation_Analysis Method_Optimization Method Optimization Degradation_Analysis->Method_Optimization LCMS_Analysis LC-MS/MS for Identification Degradation_Analysis->LCMS_Analysis Method_Validation Method Validation Method_Optimization->Method_Validation HPLC_Analysis HPLC Analysis Method_Validation->HPLC_Analysis Isopromethazine_Sample This compound Sample Isopromethazine_Sample->Acid_Hydrolysis Isopromethazine_Sample->Base_Hydrolysis Isopromethazine_Sample->Oxidation Isopromethazine_Sample->Thermal Isopromethazine_Sample->Photolysis

References

Overcoming poor solubility of Isopromethazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of Isopromethazine.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound have poor solubility in aqueous solutions?

A1: this compound is a weakly basic drug with a lipophilic phenothiazine structure. Its aqueous solubility is highly dependent on the pH of the solution. The free base form of this compound is poorly soluble in neutral and alkaline aqueous media. The solubility significantly increases in acidic environments where the molecule becomes protonated. The predicted XLogP3 value for this compound is 4.2, indicating its lipophilic nature.

Q2: What is the expected pKa of this compound?

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The choice of method depends on the desired final concentration, dosage form, and experimental context. Common approaches include:

  • pH Adjustment: Lowering the pH of the aqueous solution will protonate the this compound molecule, significantly increasing its solubility.

  • Use of Co-solvents: The addition of a water-miscible organic solvent in which this compound is soluble can increase the overall solubility.

  • Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins can encapsulate the lipophilic this compound molecule, enhancing its apparent aqueous solubility.

  • Preparation of Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

  • Formation of Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.

Q4: Which cyclodextrin is most suitable for this compound?

A4: Studies on the structurally similar promethazine suggest that modified beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective in forming inclusion complexes and enhancing solubility. The choice of cyclodextrin and the molar ratio of drug to cyclodextrin should be optimized for your specific application.

Troubleshooting Guides

Issue: this compound precipitates out of my aqueous buffer.
Potential Cause Troubleshooting Step
pH of the buffer is too high (neutral or alkaline). Lower the pH of your buffer to the acidic range (e.g., pH 2-5). The solubility of weakly basic drugs like this compound is significantly higher at lower pH.
Concentration of this compound exceeds its solubility at the given pH. Determine the saturation solubility of this compound at your working pH. If the concentration is too high, consider using a solubility enhancement technique.
The hydrochloride salt has been converted to the free base. If you started with this compound HCl, ensure the pH of your solution remains acidic to prevent conversion to the less soluble free base.
Issue: The dissolution of my this compound formulation is too slow.
Potential Cause Troubleshooting Step
Poor wettability of the solid this compound. Consider preparing a solid dispersion of this compound with a hydrophilic polymer like PVP K30 or a polyethylene glycol (PEG).
Large particle size of the this compound powder. Reduce the particle size through micronization or by preparing a nanosuspension.
Insufficient solubility in the dissolution medium. Incorporate a solubilizing agent, such as a cyclodextrin or a surfactant, into your formulation or dissolution medium.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Predicted XLogP3pKa
This compoundC₁₇H₂₀N₂S284.424.2~9.1 (estimated)
PromethazineC₁₇H₂₀N₂S284.424.89.1

Table 2: Solubility Enhancement of Promethazine Theoclate (a salt of Promethazine) using Solid Dispersions with PEG 4000

FormulationDrug:Carrier RatioDissolution after 10 mins (%)
Pure Drug-< 20
Solid Dispersion1:1> 90
Solid Dispersion1:3> 90
Solid Dispersion1:5> 90
(Data adapted from a study on Promethazine theoclate, which is expected to show similar trends for this compound)

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination of this compound

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound hydrochloride

  • Buffer solutions (pH 2, 4, 6, 7.4, 8)

  • HPLC-grade water

  • Analytical balance

  • Shaking incubator

  • Centrifuge

  • HPLC system with UV detector

Method:

  • Prepare a series of buffer solutions at the desired pH values.

  • Add an excess amount of this compound hydrochloride to a known volume of each buffer solution in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Plot the logarithm of the solubility versus the pH to generate the pH-solubility profile.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To prepare and characterize an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

  • Analytical instruments for characterization (e.g., DSC, FTIR, NMR)

Method:

  • Phase Solubility Study:

    • Prepare aqueous solutions of increasing HP-β-CD concentrations.

    • Add an excess of this compound to each solution.

    • Shake at a constant temperature until equilibrium is reached (24-48 hours).

    • Filter the solutions and analyze the concentration of dissolved this compound by UV-Vis spectrophotometry or HPLC.

    • Plot the solubility of this compound against the concentration of HP-β-CD to determine the complexation stoichiometry and stability constant.

  • Preparation by Kneading Method:

    • Weigh equimolar amounts of this compound and HP-β-CD.

    • Triturate the powders in a mortar.

    • Add a small amount of water-alcohol mixture to form a paste.

    • Knead the paste for 60 minutes.

    • Dry the paste in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and store it in a desiccator.

  • Characterization:

    • Confirm complex formation using Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5]

Protocol 3: Formulation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with Polyvinylpyrrolidone (PVP) K30 to enhance its dissolution rate.[6]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Method:

  • Weigh the desired amounts of this compound and PVP K30 (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratios).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Once a solid film is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator.

  • Characterize the solid dispersion for its amorphous nature (using DSC and XRD) and dissolution enhancement.

Visualizations

experimental_workflow_ph_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 2, 4, 6, 7.4, 8) add_drug Add Excess this compound HCl prep_buffers->add_drug incubate Shake at Constant Temp (24-48 hours) add_drug->incubate centrifuge Centrifuge to Pellet Solid incubate->centrifuge collect_supernatant Collect & Dilute Supernatant centrifuge->collect_supernatant hplc_analysis Quantify by HPLC collect_supernatant->hplc_analysis plot_data Plot log(Solubility) vs. pH hplc_analysis->plot_data

Caption: Workflow for pH-dependent solubility determination.

logical_relationship_solubility_enhancement cluster_approaches Solubility Enhancement Strategies cluster_outcomes Desired Outcomes start Poor Aqueous Solubility of this compound ph_adjust pH Adjustment start->ph_adjust cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion nanosuspension Nanosuspension start->nanosuspension inc_solubility Increased Solubility ph_adjust->inc_solubility cyclodextrin->inc_solubility inc_dissolution Increased Dissolution Rate solid_dispersion->inc_dissolution nanosuspension->inc_dissolution inc_bioavailability Improved Bioavailability inc_solubility->inc_bioavailability inc_dissolution->inc_bioavailability

Caption: Strategies to overcome poor this compound solubility.

References

Technical Support Center: Method Validation for Isopromethazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in developing a quantitative method for Isopromethazine?

A1: The primary challenges in this compound quantification include:

  • Peak Tailing: As a basic compound with amine groups, this compound is prone to interacting with residual silanols on silica-based HPLC columns, leading to asymmetric peak shapes (tailing).[1][2][3] This can negatively impact peak integration and quantification accuracy.

  • Separation from Isomers and Impurities: Achieving adequate chromatographic separation between this compound and its structural isomer, Promethazine, as well as other related impurities and degradation products, can be difficult.[4]

  • Matrix Effects in Bioanalysis: When quantifying this compound in biological matrices (e.g., plasma, urine), co-eluting endogenous components can suppress or enhance the ionization of the analyte in LC-MS/MS analysis, leading to inaccurate results.[5][6][7][8]

  • Analyte Stability: this compound may be susceptible to degradation under various conditions such as heat, light, and extreme pH.[4][9] It is crucial to assess its stability in solution and in the biological matrix during sample storage and processing.[10]

Q2: How can I troubleshoot peak tailing for this compound in my HPLC method?

A2: Peak tailing for basic compounds like this compound is a common issue. Here are several troubleshooting steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds, using a mobile phase pH that is 2 units below the pKa of the analyte can help to ensure it is in a single ionic form and reduce interactions with silanols.[3][11]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase and improve peak shape.

  • Column Selection: Consider using a column with a highly inert stationary phase or end-capping to minimize silanol interactions. Phenyl- or cyano-based columns can offer alternative selectivities.

  • Lower Analyte Concentration: Column overload can lead to peak tailing. Try diluting the sample to see if the peak shape improves.[1]

  • Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that may contribute to peak shape issues.[12]

Q3: What are the key considerations for a stability-indicating method for this compound?

A3: A stability-indicating method must be able to accurately quantify the analyte in the presence of its degradation products, impurities, and excipients.[13][14] Key considerations include:

  • Forced Degradation Studies: The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[9][15][16][17][18] The goal is to achieve partial degradation (typically 5-20%) to ensure the method can separate the degradants from the intact drug.[18]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometer to assess the peak purity of the this compound peak in the presence of its degradants.

  • Mass Balance: The total amount of the drug and its degradation products should be accounted for to ensure that all significant degradants are being detected.[18]

Q4: How can I minimize matrix effects in the bioanalysis of this compound by LC-MS/MS?

A4: Minimizing matrix effects is critical for accurate bioanalysis.[19] Strategies include:

  • Effective Sample Preparation: Employ a robust sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. Protein precipitation is a simpler but generally less clean method.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7] If a SIL-IS is not available, a structural analog can be used, but its effectiveness must be carefully validated.

  • Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[8]

Troubleshooting Guides

Guide 1: Poor Peak Shape in HPLC-UV Analysis
Symptom Possible Cause Troubleshooting Action
Peak Tailing Secondary interactions with silanol groups on the column.[1][2]- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[11] - Add a competing base like triethylamine (TEA) to the mobile phase. - Use a column with high-density bonding and end-capping.
Column Overload.[1][11]- Reduce the injection volume or dilute the sample.
Extra-column dead volume.[12]- Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Peak Fronting Sample solvent stronger than the mobile phase.[11]- Dissolve the sample in the mobile phase or a weaker solvent.
Column collapse or channeling.- Replace the column.
Split Peaks Partially blocked column frit.- Back-flush the column. If the problem persists, replace the frit or the column.
Sample injection in a solvent much stronger than the mobile phase.[3]- Ensure the injection solvent is compatible with and ideally weaker than the mobile phase.
Guide 2: Inaccurate Results in LC-MS/MS Bioanalysis
Symptom Possible Cause Troubleshooting Action
High Variability in Results Inconsistent matrix effects.[5][19]- Improve sample clean-up procedure (e.g., switch from protein precipitation to LLE or SPE). - Use a stable isotope-labeled internal standard.[7]
Analyte instability in the matrix.[10]- Perform bench-top, freeze-thaw, and long-term stability studies to assess analyte stability under different storage and processing conditions.
Low Analyte Recovery Inefficient extraction from the biological matrix.- Optimize the extraction solvent, pH, and procedure.
Analyte degradation during sample processing.- Investigate the stability of the analyte under the conditions of sample preparation.
Signal Suppression or Enhancement Co-eluting matrix components affecting ionization.[7][8]- Optimize chromatography to separate the analyte from the interfering components. - Evaluate different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain compounds.[19]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Promethazine, which can be used as a starting point for developing and validating a method for this compound.

Table 1: HPLC-UV Method Validation Parameters for Promethazine HCl

ParameterResultReference
Linearity Range2-10 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99.00 - 100.33%
Precision (%RSD)< 2%

Table 2: UPLC Method Validation Parameters for Promethazine HCl

ParameterResultReference
Linearity Range10-100 µg/mL[20]
Correlation Coefficient1.00[20]
Accuracy (% Recovery)100.0 - 100.2%[20]

Table 3: LC-MS/MS Method Validation Parameters for Promethazine in Swine Tissue

ParameterResultReference
Linearity Range0.1 - 50 µg/kg[21][22]
Correlation Coefficient (r)> 0.99[21][22]
Limit of Detection (LOD)0.05 µg/kg[21][22]
Limit of Quantification (LOQ)0.1 µg/kg[21][22]
Accuracy (% Recovery)77 - 111%[21][22]
Precision (%RSD)1.8 - 11%[21][22]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Promethazine HCl

This protocol is adapted from a validated method for Promethazine and can be used as a starting point for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 (2) column (150 mm x 4.6 mm, 3 µm particle size).[23]

  • Mobile Phase: Acetonitrile:25mM Phosphate Buffer (pH 7.0) (50:50, v/v).[23]

  • Flow Rate: 1.0 mL/min.[23]

  • Detection: UV at 249 nm.[23]

  • Sample Preparation: Dissolve the sample in the mobile phase to the desired concentration.

  • Forced Degradation:

    • Acid Hydrolysis: Reflux with 0.1 M HCl.

    • Base Hydrolysis: Reflux with 0.1 M NaOH.

    • Oxidative Degradation: Treat with 3% H₂O₂.

    • Thermal Degradation: Heat the solid drug at 105°C.

    • Photolytic Degradation: Expose the drug solution to UV light.

Protocol 2: LC-MS/MS Method for Promethazine in Biological Matrices

This protocol is based on a method for determining Promethazine in swine tissue and can be adapted for this compound in various biological matrices.[6][21][22]

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: Waters Symmetry C18 (100 mm x 2.1 mm, 3.5 µm).[6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the internal standard.

  • Sample Preparation (SPE):

    • Condition a suitable SPE cartridge.

    • Load the pre-treated sample (e.g., plasma diluted with buffer).

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Extraction (LLE/SPE) add_is->extraction evap Evaporate & Reconstitute extraction->evap hplc HPLC Separation evap->hplc ms MS/MS Detection hplc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration integrate->calculate

Caption: A typical experimental workflow for the quantification of this compound in biological matrices using LC-MS/MS.

troubleshooting_workflow start Peak Tailing Observed check_ph Is Mobile Phase pH Optimal? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_overload Is Column Overloaded? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Yes check_column Is Column Old or Contaminated? check_overload->check_column No dilute_sample->check_column replace_column Replace Column check_column->replace_column Yes end Peak Shape Improved check_column->end No replace_column->end

Caption: A logical troubleshooting workflow for addressing peak tailing in the HPLC analysis of this compound.

References

Minimizing matrix effects in LC-MS/MS analysis of Isopromethazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Isopromethazine.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound due to matrix effects.

Issue 1: Poor Peak Shape, Tailing, or Splitting

  • Question: My this compound peak is showing significant tailing and splitting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is often a result of interactions between the analyte and the analytical column or residual matrix components.

    • Troubleshooting Steps:

      • Column Conditioning: Ensure the column is properly equilibrated with the mobile phase before injection. An insufficient equilibration time can lead to inconsistent interactions.[1]

      • Mobile Phase Modifier: The addition of a small percentage of an acid, like formic acid (0.1%), to the mobile phase can improve peak shape for basic compounds like this compound by ensuring consistent protonation.[2]

      • Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

      • Column Contamination: Matrix components, especially phospholipids, can accumulate on the column, leading to peak shape issues.[3] Implement a robust column washing procedure after each batch. If the problem persists, consider replacing the guard column or the analytical column.[4]

Issue 2: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

  • Question: I am observing a significant drop in this compound signal intensity, or in some cases, a complete loss of signal, especially in my biological samples compared to my standards in pure solvent. What is causing this and what can I do?

  • Answer: This phenomenon is likely due to ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the MS source.[5][6] Phospholipids are a common cause of ion suppression in plasma and tissue samples.[3][7]

    • Troubleshooting Steps:

      • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5][7] Consider more rigorous sample preparation techniques beyond simple protein precipitation.

        • Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from many matrix components.[7]

        • Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate this compound and remove interferences.[3][5]

      • Chromatographic Separation: Optimize your LC method to separate this compound from the region where matrix components, like phospholipids, elute.[8] A slower gradient or a different column chemistry can improve resolution.

      • Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of matrix components and lessen ion suppression.[8][9]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification by maintaining a consistent analyte-to-IS ratio.[5][10][11]

Issue 3: Poor Reproducibility and Accuracy

  • Question: My results for this compound quantification are not reproducible between injections or between different sample preparations. What are the likely causes?

  • Answer: Poor reproducibility is often a consequence of variable matrix effects. Inconsistent removal of matrix components can lead to fluctuating levels of ion suppression or enhancement.[12]

    • Troubleshooting Steps:

      • Standardize Sample Preparation: Ensure your sample preparation protocol is consistent for all samples, calibrators, and quality controls. Minor variations can lead to significant differences in matrix effects.

      • Implement an Internal Standard: The use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, is crucial to correct for variability in sample processing and matrix effects.[11][13][14]

      • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrants and samples experience similar matrix effects.[5] This helps to improve accuracy.

      • Check for Carryover: Inject a blank solvent after a high concentration sample to check for any carryover that could affect the next injection.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[5] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of the quantitative analysis.[12] In biological samples, common sources of matrix effects include salts, proteins, and phospholipids.[5]

Q2: How can I assess the presence of matrix effects for my this compound assay?

A2: A common method to evaluate matrix effects is the post-column infusion experiment.[9][15] In this setup, a constant flow of this compound solution is introduced into the mobile phase after the analytical column and before the MS source. A blank extracted matrix sample is then injected. Any dip or rise in the baseline signal of this compound indicates regions of ion suppression or enhancement, respectively, caused by the eluting matrix components.[15][16]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

A3: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids, which are major contributors to matrix effects. For a more robust method, consider the following:

  • Liquid-Liquid Extraction (LLE): This technique provides a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering components and can be optimized for high selectivity for this compound.[3][17] There are also specialized SPE cartridges designed to specifically remove phospholipids.[3]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A4: A SIL-IS has the same physicochemical properties as this compound and will therefore behave identically during sample preparation and chromatographic separation.[10][13] Crucially, it will also experience the same degree of ion suppression or enhancement in the MS source.[11] By measuring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved, as the variability caused by matrix effects is effectively normalized.[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • To 200 µL of plasma sample, add 25 µL of this compound internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add 25 µL of internal standard and 800 µL of 4% phosphoric acid. Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect values for different sample preparation techniques. Note that these are representative values and actual results may vary depending on the specific experimental conditions.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85 - 10540 - 70 (Suppression)[7],
Liquid-Liquid Extraction (LLE)70 - 9585 - 110[7]
Solid-Phase Extraction (SPE)90 - 10595 - 105[5],[3]

Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (SIL-Isopromethazine) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Logic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered Poor_Peak_Shape Poor Peak Shape start->Poor_Peak_Shape Low_Signal Low Signal Intensity (Ion Suppression) start->Low_Signal Poor_Reproducibility Poor Reproducibility start->Poor_Reproducibility Optimize_LC Optimize LC Method (Gradient, Column) Poor_Peak_Shape->Optimize_LC Low_Signal->Optimize_LC Improve_SP Improve Sample Prep (LLE, SPE) Low_Signal->Improve_SP Poor_Reproducibility->Improve_SP Use_SIL_IS Use SIL-IS Poor_Reproducibility->Use_SIL_IS Matrix_Matched Use Matrix-Matched Calibrants Poor_Reproducibility->Matrix_Matched

References

Technical Support Center: Optimization of Mobile Phase for Isopromethazine Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the chiral chromatography of Isopromethazine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chiral separation of this compound?

A1: The primary challenge is to achieve baseline resolution of the two enantiomers. This compound, like other phenothiazine derivatives, requires a chiral environment to differentiate between its mirror-image isomers. This is typically accomplished using a chiral stationary phase (CSP) and a carefully optimized mobile phase.

Q2: Which type of chiral stationary phase (CSP) is recommended for this compound?

A2: Macrocyclic glycopeptide-based CSPs, such as those based on vancomycin, have proven effective for the chiral separation of phenothiazine derivatives like promethazine, a close structural analog of this compound.[1] An Astec® CHIROBIOTIC® V column, which is a vancomycin-based CSP, has been successfully used for the analysis of this compound enantiomers.[2]

Q3: What are the key mobile phase parameters to optimize for this compound chiral separation?

A3: The key parameters to optimize are the type and concentration of the organic modifier, the type and concentration of the acidic and basic additives, and the overall pH of the mobile phase. These factors influence the interactions between the analyte enantiomers and the chiral stationary phase.

Q4: Why are acidic and basic additives important in the mobile phase?

A4: Acidic and basic additives, such as acetic acid and triethylamine, are crucial for controlling the ionization state of both the analyte and the stationary phase.[1] For basic compounds like this compound, these additives can significantly improve peak shape and enantioselectivity by minimizing undesirable ionic interactions with residual silanols on the silica support and enhancing the desired chiral recognition interactions.

Q5: Can the elution order of this compound enantiomers be reversed?

A5: Yes, the elution order of enantiomers can sometimes be reversed by changing the mobile phase composition, the type of chiral stationary phase, or the column temperature. For polysaccharide-based CSPs, altering the organic modifier or additives can sometimes invert the elution order. With Pirkle-type CSPs, using a column with the opposite chirality of the stationary phase will reverse the elution order.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor or No Resolution 1. Inappropriate mobile phase composition.2. Incorrect chiral stationary phase.3. Suboptimal column temperature.[3]1. Adjust the ratio of organic modifier to aqueous/buffer phase.2. Vary the concentration of acidic and basic additives (e.g., triethylamine, acetic acid).3. Ensure a macrocyclic glycopeptide-based CSP (e.g., vancomycin) is being used.4. Optimize the column temperature; lower temperatures often increase chiral selectivity.[3]
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase.2. Inappropriate mobile phase pH.3. Column overload.1. Increase the concentration of the basic additive (e.g., triethylamine) to mask silanol activity.2. Adjust the mobile phase pH with additives like acetic acid or triethylamine acetate buffer.[1]3. Reduce the sample injection volume or concentration.
Inconsistent Retention Times 1. Inadequate column equilibration.2. Fluctuation in mobile phase composition.3. Unstable column temperature.1. Ensure the column is thoroughly equilibrated with the mobile phase before injection; CHIROBIOTIC columns may require longer equilibration times.[3]2. Prepare fresh mobile phase daily and ensure proper mixing.3. Use a column oven to maintain a stable temperature.[2][3]
Loss of Resolution Over Time 1. Column contamination.2. Degradation of the chiral stationary phase.1. Implement a column washing procedure after each batch of samples.2. Use a guard column to protect the analytical column.3. Ensure the mobile phase pH is within the stable range for the column.

Experimental Protocols

Recommended Starting Conditions for this compound Chiral Separation

This protocol is based on a validated method for this compound and successful separations of the closely related compound, promethazine.[1][2]

  • High-Performance Liquid Chromatography (HPLC) System: A standard HPLC system with a UV detector is suitable.

  • Chiral Column: Astec® CHIROBIOTIC® V, 5 µm particle size, 25 cm x 4.6 mm I.D.[2]

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 23 °C.[2]

  • Detection: UV at 240 nm.[2]

  • Injection Volume: 5 µL.[2]

Procedure:

  • Mobile Phase Preparation: Carefully measure and mix the components of the mobile phase. For example, to prepare 1 L of the recommended mobile phase, combine 1000 mL of methanol with 1 mL of acetic acid and 1 mL of triethylamine. Filter and degas the mobile phase before use.

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take longer than for standard reversed-phase columns.[3]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection and Data Acquisition: Inject the sample and acquire data for a sufficient duration to allow for the elution of both enantiomers.

Data Presentation

Table 1: Mobile Phase Compositions for Chiral Separation of Phenothiazine Derivatives
Compound Chiral Stationary Phase Mobile Phase Composition Reference
This compoundAstec® CHIROBIOTIC® VNot fully specified, but a starting point is provided by promethazine methods.[2]
PromethazineChirobiotic VMethanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)[1]

Visualizations

Experimental Workflow for this compound Chiral Method Development

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation cluster_opt Optimization cluster_final Finalization prep_mp Prepare Mobile Phase (e.g., MeOH/AcOH/TEA) equilibrate Equilibrate CHIROBIOTIC V Column prep_mp->equilibrate prep_sample Prepare this compound Sample in Mobile Phase inject Inject Sample prep_sample->inject equilibrate->inject detect UV Detection at 240 nm inject->detect check_res Resolution Acceptable? detect->check_res adjust_mp Adjust Mobile Phase (e.g., Additive Ratio) check_res->adjust_mp No final_method Validated Method check_res->final_method Yes adjust_mp->equilibrate G start Start: Poor or No Resolution Observed check_csp Is a Vancomycin-based CSP being used? start->check_csp use_correct_csp Action: Switch to a recommended CSP (e.g., CHIROBIOTIC V) check_csp->use_correct_csp No check_additives Are acidic and basic additives present? check_csp->check_additives Yes use_correct_csp->check_additives add_additives Action: Add additives (e.g., 0.1% AcOH, 0.1% TEA) check_additives->add_additives No check_temp Is temperature controlled and optimized? check_additives->check_temp Yes add_additives->check_temp optimize_additives Action: Vary additive concentration (0.05% - 0.2%) end Resolution Improved optimize_additives->end check_temp->optimize_additives No optimize_temp Action: Lower temperature (e.g., to 15-20°C) check_temp->optimize_temp Yes optimize_temp->end

References

Technical Support Center: Enhancing the Stability of Isopromethazine in Research Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Isopromethazine in research formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Disclaimer: Limited direct stability data for this compound is available in the public domain. Much of the guidance provided is based on data from its enantiomer, promethazine, and other closely related phenothiazine derivatives. These recommendations should be considered as a starting point for developing stable this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in research formulations?

A1: this compound, as a phenothiazine derivative, is susceptible to several environmental factors that can lead to its degradation. The primary factors of concern are:

  • Oxidation: The phenothiazine nucleus is prone to oxidation, which is a major degradation pathway.[1][2] This can be initiated by atmospheric oxygen, trace metal ions, and peroxides.

  • Light: Exposure to light, particularly UV radiation, can cause significant degradation of phenothiazine compounds.[3][4] Formulations should be protected from light to maintain stability.

  • pH: The stability of this compound is pH-dependent. Generally, phenothiazine derivatives exhibit greater stability in acidic conditions compared to neutral or alkaline solutions.[2][5]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including oxidation and hydrolysis.[2][6][7]

Q2: My this compound solution is changing color. What could be the cause?

A2: A color change in your this compound solution is a common indicator of degradation. This is often due to the oxidation of the phenothiazine ring system, leading to the formation of colored degradation products.[3] This process can be accelerated by exposure to light and air.

Q3: What are the expected degradation products of this compound?

A3: Based on studies of related phenothiazines like promethazine, the primary degradation products of this compound are likely to be its sulfoxide and other oxidized derivatives.[2][8] Under more strenuous conditions, cleavage of the side chain may also occur.

Q4: How can I prevent the degradation of this compound in my research formulations?

A4: To enhance the stability of this compound, consider the following strategies:

  • Use of Antioxidants: Incorporating antioxidants can effectively inhibit oxidative degradation. Common choices for pharmaceutical formulations include sodium metabisulfite, ascorbic acid, and butylated hydroxyanisole (BHA).[9]

  • pH Adjustment: Maintaining an acidic pH (typically below 6) can significantly improve stability.[2] Use of appropriate buffer systems is recommended.

  • Light Protection: Always store this compound solutions in light-resistant containers, such as amber vials, or protect them from light by wrapping the container in aluminum foil.[9]

  • Temperature Control: Store formulations at controlled room temperature or under refrigeration, as specified by stability data. Avoid exposure to high temperatures.[6][7]

  • Inert Atmosphere: For highly sensitive experiments, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can minimize oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution
Potential Cause Troubleshooting Step Expected Outcome
Oxidative Degradation Add an antioxidant such as sodium metabisulfite (e.g., 0.1% w/v) to the formulation.[9]Reduced rate of degradation and prolonged stability of the this compound solution.
Photodegradation Prepare and store the solution in amber glass containers or wrap clear containers in aluminum foil to protect from light.Minimal degradation when the solution is not exposed to light.
Unfavorable pH Adjust the pH of the solution to the acidic range (e.g., pH 4-6) using a suitable buffer.[2]Enhanced stability due to the protonated state of the molecule being less susceptible to degradation.
High Storage Temperature Store the solution at a lower temperature, such as in a refrigerator (2-8 °C), if preliminary tests show improved stability at this temperature.[6]Slower degradation kinetics and extended shelf-life of the formulation.
Issue 2: Inconsistent Results in this compound-Based Assays
Potential Cause Troubleshooting Step Expected Outcome
Interaction with Excipients Evaluate the compatibility of this compound with all formulation components. For instance, lactose has been shown to interact with promethazine.[10] Consider using alternative excipients if incompatibility is suspected.Consistent and reproducible assay results with a stable formulation.
Adsorption to Container Test different container materials (e.g., glass vs. various plastics). Some compounds can adsorb to certain surfaces, leading to a decrease in the effective concentration.Selection of a container material that does not interact with this compound.
Degradation During Experiment Prepare fresh solutions for each experiment or validate the stability of stock solutions over the typical experimental duration under the same conditions (light, temperature).Minimized variability in results due to on-the-bench degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways of a drug and for developing stability-indicating analytical methods.[11][12]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.[12]

    • Thermal Degradation: Store the stock solution at 60°C for 7 days.[11]

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[11] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours for hydrolytic and oxidative stress; daily for thermal and photolytic stress), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[13][14][15]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for phenothiazine derivatives.[16]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[16]

  • Injection Volume: 10 µL

Method Development and Validation:

  • Optimization: Inject a mixture of the unstressed and stressed (from Protocol 1) this compound samples. Adjust the mobile phase composition, gradient, pH, and column type to achieve adequate separation (resolution > 2) between the parent this compound peak and all degradation product peaks.

  • Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[14][17]

Data Presentation

Table 1: Summary of Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical Duration
Acid Hydrolysis0.1 M HCl at 60°C24 hours
Base Hydrolysis0.1 M NaOH at 60°C24 hours
Oxidation3% H₂O₂ at room temp.24 hours
Thermal60°C7 days
Photolytic1.2 million lux hours & 200 Wh/m²As per ICH Q1B

Table 2: Potential Impact of pH on Promethazine HCl Degradation Rate

Note: This data is for Promethazine HCl and serves as an illustrative example for this compound.

pHRelative Degradation RateActivation Energy (cal/mole)
2.98Low6601
3.94Moderate5888
5.12High5570
(Data adapted from Stavchansky et al., 1983)[7]

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound Radical_Cation This compound Radical Cation This compound->Radical_Cation Oxidation (Light, O2) Side_Chain_Cleavage Side-Chain Cleavage Products This compound->Side_Chain_Cleavage Harsh Conditions (e.g., strong acid/base, high temp) Sulfoxide This compound Sulfoxide Radical_Cation->Sulfoxide Further Oxidation Other_Oxidized Other Oxidized Products Radical_Cation->Other_Oxidized

Caption: A simplified proposed degradation pathway for this compound.

cluster_workflow Stability Study Experimental Workflow Start Start: Formulation Preparation Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress Sampling Sample at Time Points Stress->Sampling Sampling->Stress Continue Stress Analysis HPLC Analysis Sampling->Analysis Data Data Evaluation (Potency, Impurities) Analysis->Data Conclusion End: Determine Stability Profile Data->Conclusion

Caption: General workflow for an experimental stability study of this compound.

References

Troubleshooting guide for Isopromethazine synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the synthesis of Isopromethazine. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve side reactions and impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during this compound synthesis?

A1: The primary side reactions in this compound synthesis involve oxidation of the phenothiazine ring, formation of the isomeric impurity promethazine, and potential electrophilic substitution on the aromatic rings of the phenothiazine core.

Q2: My final product is showing a significant peak corresponding to an oxidized impurity. How can I prevent this?

A2: Oxidation of the sulfur atom in the phenothiazine nucleus is a common issue, leading to the formation of this compound sulfoxide. This is often caused by exposure to air (oxygen) at elevated temperatures or the presence of oxidizing agents. To mitigate this, it is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Minimizing the reaction temperature and duration can also significantly reduce the rate of oxidation.

Q3: I am observing the formation of a significant amount of Promethazine as an impurity. What causes this and how can it be minimized?

A3: The formation of the structural isomer, Promethazine, is a known challenge in this compound synthesis. This typically occurs during the N-alkylation of the phenothiazine core with the alkylating agent. The regioselectivity of this reaction can be influenced by the reaction conditions. Using a less hindered base and controlling the temperature can help favor the formation of the desired this compound isomer. Purification techniques such as fractional crystallization or preparative chromatography are often necessary to separate this compound from Promethazine.

Q4: How can I remove unreacted phenothiazine from my final product?

A4: Unreacted phenothiazine can often be removed through purification of the crude product. One effective method is to convert the crude this compound into its free base, which can then be purified by vacuum distillation. The purified this compound free base can subsequently be converted back to the hydrochloride salt. Alternatively, column chromatography can be employed to separate this compound from the less polar phenothiazine starting material.

Q5: What are the recommended analytical techniques for monitoring the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound and quantifying impurities.[1] A reversed-phase HPLC method can be developed to separate this compound from its isomers, oxidized byproducts, and unreacted starting materials. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing volatile impurities.[2][3]

Troubleshooting Guide for Side Reactions

This section provides a structured approach to identifying and resolving common side reactions encountered during this compound synthesis.

Problem 1: High Levels of Oxidized Impurities

Symptoms:

  • Appearance of a new peak in the HPLC chromatogram, typically at a different retention time than this compound.

  • Mass spectrometry data indicating the presence of a compound with a mass increase of 16 amu (corresponding to an additional oxygen atom) compared to this compound.

  • Discoloration of the reaction mixture or final product.

Root Causes and Corrective Actions:

Root Cause Corrective Action Expected Outcome
Reaction exposed to atmospheric oxygen.Conduct the reaction under an inert atmosphere (Nitrogen or Argon).Reduction in the formation of sulfoxide impurities.
Use of non-degassed solvents.Degas all solvents prior to use by sparging with an inert gas or by freeze-pump-thaw cycles.Minimized introduction of dissolved oxygen into the reaction.
High reaction temperature.Lower the reaction temperature. While this may slow down the desired reaction, it will disproportionately reduce the rate of oxidation.Decreased levels of oxidized byproducts.
Prolonged reaction time.Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed.Reduced exposure of the product to conditions that promote oxidation.
Problem 2: Formation of Isomeric Impurity (Promethazine)

Symptoms:

  • A peak in the HPLC chromatogram with a very similar retention time to this compound, often requiring a highly optimized method for resolution.[1]

  • NMR spectroscopy showing a complex mixture of signals in the region corresponding to the side chain protons.

Root Causes and Corrective Actions:

Root Cause Corrective Action Expected Outcome
Lack of regioselectivity in the N-alkylation step.Modify the reaction conditions to favor the desired isomer. This may involve screening different bases, solvents, and temperatures.Increased yield of this compound relative to Promethazine.
Inadequate purification.Employ purification techniques capable of separating isomers, such as fractional crystallization of the hydrochloride salt or preparative HPLC.Isolation of this compound with high isomeric purity.
Problem 3: Presence of Unreacted Starting Materials

Symptoms:

  • A peak in the HPLC chromatogram corresponding to the phenothiazine starting material.

  • TLC analysis showing a spot that co-elutes with the phenothiazine standard.

Root Causes and Corrective Actions:

Root Cause Corrective Action Expected Outcome
Incomplete reaction.Increase the reaction time or temperature, or use a slight excess of the alkylating agent.Drive the reaction to completion, consuming the phenothiazine starting material.
Inefficient purification.Purify the crude product using column chromatography or by converting the product to its free base, distilling it under vacuum, and then reforming the salt.[4][5]Removal of unreacted phenothiazine from the final product.

Experimental Protocols

Protocol for Minimizing Oxidation during N-Alkylation of Phenothiazine
  • Inert Atmosphere Setup: Assemble the reaction glassware and flame-dry it under vacuum. Backfill the apparatus with dry nitrogen or argon gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Degassing: Use anhydrous toluene as the solvent. Degas the toluene for at least 30 minutes by bubbling a gentle stream of nitrogen gas through it before use.

  • Reaction Setup: To a stirred solution of phenothiazine in degassed anhydrous toluene, add a suitable base (e.g., sodium amide).

  • Addition of Alkylating Agent: Slowly add the 2-chloro-N,N-dimethylpropan-1-amine to the reaction mixture at a controlled temperature, typically between 80-100°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere before proceeding with the aqueous work-up.

HPLC Method for Impurity Profiling of this compound

This is a general method and may require optimization for specific impurity profiles.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common side reactions in this compound synthesis.

Troubleshooting_Isopromethazine_Synthesis start Start Synthesis crude_product Crude this compound Analysis (HPLC, LC-MS) start->crude_product check_purity Purity Acceptable? crude_product->check_purity final_product Final Product check_purity->final_product Yes oxidation High Oxidized Impurities? check_purity->oxidation No isomerization High Isomeric Impurity (Promethazine)? oxidation->isomerization No inert_atmosphere Implement Inert Atmosphere Degas Solvents Optimize Temperature/Time oxidation->inert_atmosphere Yes unreacted_sm Unreacted Starting Material? isomerization->unreacted_sm No purify_isomer Optimize Reaction Conditions (Base, Solvent, Temp) Perform Isomer Separation (Crystallization, Prep-HPLC) isomerization->purify_isomer Yes unreacted_sm->final_product No drive_reaction Increase Reaction Time/Temp Use Excess Alkylating Agent Optimize Purification unreacted_sm->drive_reaction Yes inert_atmosphere->crude_product purify_isomer->crude_product drive_reaction->crude_product

Caption: Troubleshooting workflow for this compound synthesis side reactions.

References

Reducing signal suppression in Isopromethazine mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Isopromethazine Mass Spectrometry Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on reducing signal suppression.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of signal suppression in this compound LC-MS/MS analysis?

Signal suppression in the mass spectrometric analysis of this compound is a frequent challenge that can lead to inaccurate and unreliable results.[1][2][3] The primary causes stem from matrix effects, where co-eluting endogenous or exogenous compounds interfere with the ionization of this compound in the ion source.[1][2][3][4]

Key contributors to signal suppression include:

  • High concentrations of matrix components: Compounds from the sample matrix (e.g., salts, lipids, proteins) can compete with this compound for ionization, reducing its signal intensity.[3]

  • Poor sample preparation: Inadequate removal of interfering substances during sample cleanup is a major source of matrix effects.[1][5]

  • Mobile phase composition: The choice of mobile phase additives can influence ionization efficiency. For instance, some additives may suppress the ionization of the target analyte.

  • Co-eluting drugs or metabolites: If other drugs or their metabolites have similar chromatographic retention times to this compound, they can interfere with its ionization.[6]

Q2: How can I troubleshoot poor signal intensity or signal instability for this compound?

Experiencing a weak or fluctuating signal for this compound can be frustrating. A systematic troubleshooting approach can help identify and resolve the issue.

Troubleshooting Steps:

  • Verify Instrument Performance:

    • Ensure the mass spectrometer is properly tuned and calibrated.[7]

    • Check for any leaks in the LC system or at the MS interface.

    • Confirm that the ESI spray is stable and consistent.

  • Evaluate Sample Preparation:

    • Review your sample cleanup procedure. Inefficient extraction or purification can leave behind matrix components that cause signal suppression.[5] Consider optimizing your current method or exploring alternative techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8]

  • Assess Chromatographic Conditions:

    • Check for co-elution of interfering peaks with this compound. Adjusting the gradient or mobile phase composition may improve separation.

    • Ensure the column is not contaminated or degraded.

  • Use an Internal Standard:

    • Employing a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression.[1][8][9] Promethazine-d6 (PMZ-d6) has been successfully used as an internal standard for the related compound promethazine and could be a suitable option for this compound.[10]

Q3: What are the best practices for sample preparation to minimize matrix effects for this compound?

Effective sample preparation is crucial for minimizing matrix effects and achieving reliable quantification of this compound.[5][11] The goal is to remove as many interfering components as possible while ensuring good recovery of the analyte.

Recommended Sample Preparation Strategies:

  • Protein Precipitation (PPT): A simple and common method for removing proteins from biological samples. However, it may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can be effective in removing a broad range of interferences.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. This is often the most effective technique for complex matrices.[8]

A validated method for the related compound promethazine in swine tissues utilized an extraction with 0.1% formic acid in acetonitrile followed by a purification step with acetonitrile-saturated n-hexane.[12][13] This approach could serve as a good starting point for developing a sample preparation protocol for this compound.

Troubleshooting Guide: Signal Suppression

This guide provides a structured approach to identifying and mitigating signal suppression in your this compound analysis.

Symptom Possible Cause Recommended Action
Low this compound signal in sample compared to standard in solvent Matrix effects from co-eluting compounds.[1][2][3]1. Improve sample cleanup using SPE or LLE.[5][8] 2. Optimize chromatographic separation to resolve this compound from interfering peaks. 3. Dilute the sample, if sensitivity allows, to reduce the concentration of matrix components.[2]
Inconsistent signal intensity across a batch of samples Variable matrix effects between samples or instrument instability.1. Utilize a stable isotope-labeled internal standard to correct for variations.[1][8][9] 2. Check for fluctuations in ESI spray or other instrument parameters.
Gradual decrease in signal over a long run Contamination buildup in the ion source or on the LC column.1. Clean the ion source. 2. Implement a column wash step at the end of each run.
Sudden loss of signal Clog in the LC system or ESI needle, or a major instrument malfunction.1. Check for pressure spikes in the LC system. 2. Inspect and clean the ESI needle. 3. Perform a system check and recalibrate the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Biological Matrices (Adapted from a Promethazine Method) [12][13]

This protocol is based on a validated method for the related compound promethazine and can be a starting point for this compound analysis. Optimization may be required for your specific matrix.

Materials:

  • 0.1% Formic acid in acetonitrile (Extraction Solvent)

  • Acetonitrile-saturated n-hexane (Purification Solvent)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize 1 g of the tissue or biological sample.

  • Extraction:

    • To the homogenized sample, add 5 mL of 0.1% formic acid in acetonitrile.

    • Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or Promethazine-d6).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

  • Purification:

    • Add 5 mL of acetonitrile-saturated n-hexane to the supernatant.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Collect the lower acetonitrile layer.

  • Concentration:

    • Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 v/v mixture of 0.1% formic acid in water and acetonitrile).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis (Hypothetical)

These parameters are suggested as a starting point and should be optimized for your specific instrument and application. The fragmentation of this compound would need to be determined experimentally.

Liquid Chromatography (LC) Parameters:

  • Column: C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80% to 20% B

    • 6.1-8 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: To be optimized (e.g., 500°C)

  • IonSpray Voltage: To be optimized (e.g., 5500 V)

  • Curtain Gas: To be optimized (e.g., 35 psi)

  • Collision Gas: To be optimized (e.g., 9 psi)

  • MRM Transitions:

    • This compound: Precursor ion (e.g., m/z 285.2 for the protonated molecule) -> Product ions (to be determined by fragmentation experiments).

    • Internal Standard (e.g., Promethazine-d6): Precursor ion (e.g., m/z 291.3) -> Product ions (e.g., m/z 92 and 240.3).[10]

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be determinedTo be optimized

Visualizations

Signal_Suppression_Workflow cluster_sample Sample Analysis cluster_troubleshooting Troubleshooting Pathway cluster_solution Resolution start LC-MS/MS Analysis of this compound issue Poor or Inconsistent Signal start->issue check_instrument Verify Instrument Performance issue->check_instrument check_sample_prep Assess Sample Preparation issue->check_sample_prep check_chromatography Evaluate Chromatography issue->check_chromatography use_is Implement Internal Standard issue->use_is solution Reduced Signal Suppression & Reliable Data check_instrument->solution check_sample_prep->solution check_chromatography->solution use_is->solution Sample_Prep_Workflow start Start: Biological Sample homogenize 1. Homogenization start->homogenize extract 2. Extraction (0.1% Formic Acid in ACN) homogenize->extract purify 3. Purification (ACN-saturated n-hexane) extract->purify concentrate 4. Concentration (Nitrogen Evaporation) purify->concentrate reconstitute 5. Reconstitution (Mobile Phase) concentrate->reconstitute analyze End: LC-MS/MS Analysis reconstitute->analyze Matrix_Effect_Logic cluster_cause Causes of Signal Suppression cluster_effect Effect on Analysis matrix Matrix Components (Salts, Lipids, etc.) ion_source Ion Source Competition matrix->ion_source coelution Co-eluting Compounds coelution->ion_source suppression Signal Suppression of this compound ion_source->suppression inaccurate_results Inaccurate & Unreliable Quantification suppression->inaccurate_results

References

Technical Support Center: Isopromethazine Sample Handling and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isopromethazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing sample contamination and troubleshooting common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to contamination?

A1: this compound is a phenothiazine derivative, known for its antihistaminic and anticholinergic properties.[1][2][3] As a member of the phenothiazine class, it is susceptible to oxidative degradation and is highly sensitive to light.[4][5] Contamination can arise from various sources, including environmental factors, improper handling, and cross-contamination from other substances, leading to inaccurate experimental results.

Q2: How should I store this compound to prevent degradation?

A2: this compound hydrochloride should be stored in a cool, dry place, in tightly closed, light-resistant containers.[1][6][7] The recommended storage temperature is typically between 2-8°C.[1][7] Protecting the compound from light is crucial to prevent photodegradation.

Q3: What are the primary sources of this compound sample contamination?

A3: The main sources of contamination include:

  • Environmental Factors: Exposure to light, air (oxygen), and fluctuations in temperature can degrade the sample.[8][9]

  • Cross-Contamination: Residues from previously analyzed samples, improperly cleaned glassware, or contaminated pipette tips can introduce impurities.

  • Solvents and Reagents: The purity of solvents and reagents used in sample preparation is critical. Impurities in these materials can interfere with the analysis.

  • Human Error: Improper handling techniques, such as not using gloves or working in a cluttered environment, can introduce contaminants.

Q4: What are the visible signs of a contaminated or degraded this compound sample?

A4: While not always visible, signs of contamination or degradation may include a change in the color of the solution or the appearance of particulate matter. In chromatographic analysis, contamination can manifest as ghost peaks, split peaks, or a noisy baseline.[6][10][11][12][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly with High-Performance Liquid Chromatography (HPLC).

Issue 1: Ghost Peaks in the Chromatogram

Possible Causes:

  • Contaminated mobile phase or injection solvent.[14]

  • Carryover from a previous injection due to an improperly cleaned injector.

  • Bleed from the HPLC column.

  • Degradation of the sample in the autosampler.

Solutions:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and prepare fresh mobile phase daily.[14]

  • Implement a Needle Wash Protocol: Ensure the autosampler needle is thoroughly washed between injections with a strong, appropriate solvent.

  • Column Conditioning: Properly condition a new column and flush the column after each analytical run.

  • Sample Stability in Autosampler: If degradation is suspected, cool the autosampler to maintain sample integrity.

Issue 2: Peak Tailing

Possible Causes:

  • Secondary Interactions: Interaction of the basic this compound molecule with acidic silanol groups on the silica-based column packing.

  • Column Overload: Injecting too concentrated a sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

  • Column Degradation: Voids or contamination at the head of the column.

Solutions:

  • Use a Base-Deactivated Column: Employ a column with end-capping to minimize silanol interactions.

  • Optimize Mobile Phase: Add a competitive base (e.g., triethylamine) to the mobile phase to block active sites on the column. Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.

  • Reduce Sample Concentration: Dilute the sample to an appropriate concentration.

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.

Issue 3: Irreproducible Retention Times

Possible Causes:

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of a volatile component.

  • Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.

  • Pump Malfunction: Inconsistent flow rate from the HPLC pump.

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

Solutions:

  • Precise Mobile Phase Preparation: Use a volumetric flask for accurate mixing and keep the mobile phase reservoir covered.

  • Use a Column Oven: Maintain a constant and controlled column temperature.

  • Pump Maintenance: Regularly check and maintain the HPLC pump to ensure a stable flow rate.

  • Adequate Equilibration: Allow sufficient time for the column to equilibrate before starting the analytical run.

Data Presentation

ConditionParameterObservation for PromethazineReference
Light PhotodegradationSignificant degradation occurs upon exposure to light.--INVALID-LINK--
Temperature Thermal DegradationDegradation is observed at elevated temperatures.--INVALID-LINK--
pH HydrolysisSusceptible to hydrolysis in both acidic and basic conditions.--INVALID-LINK--
Oxidation Oxidative DegradationProne to oxidation, a common degradation pathway for phenothiazines.--INVALID-LINK--

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solutions
  • Work Environment: Conduct all work in a clean, designated area, away from direct sunlight or strong artificial light. Use amber-colored glassware and vials to protect the sample from light.

  • Personal Protective Equipment (PPE): Always wear clean, powder-free gloves, a lab coat, and safety glasses.

  • Glassware and Equipment: Use scrupulously clean glassware. It is recommended to rinse glassware with the solvent to be used for dissolution immediately before use.

  • Solvent Selection: Use high-purity, HPLC-grade solvents for all preparations.

  • Dissolution: Accurately weigh the required amount of this compound powder. Dissolve the powder in the chosen solvent, using sonication if necessary to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed, light-resistant container at 2-8°C. Wrap the container in aluminum foil for extra protection against light.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, preparation date, and your initials.

Protocol 2: Sample Preparation for HPLC Analysis
  • Dilution: Dilute the this compound stock solution to the desired working concentration using the mobile phase as the diluent whenever possible. This minimizes solvent mismatch effects during injection.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • Vial Transfer: Transfer the filtered sample into a clean, amber HPLC vial and cap it securely.

  • Autosampler: If using an autosampler, place the vials in the tray and ensure the autosampler is set to a cool temperature if samples will be sitting for an extended period before injection.

  • Blank Injections: Run a blank injection (mobile phase or diluent) before and after your sample set to check for any carryover or system contamination.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detect with UV/PDA separate->detect process Data Processing detect->process

Caption: Experimental workflow for this compound analysis.

degradation_pathway cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation (e.g., from air, peroxides) This compound->Oxidation Photodegradation Photodegradation (from light exposure) This compound->Photodegradation Hydrolysis Hydrolysis (acidic/basic conditions) This compound->Hydrolysis Degradation_Products Degradation Products (e.g., Sulfoxides, N-dealkylated metabolites) Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Refinement of Animal Dosing Vehicles for Isopromethazine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of animal dosing vehicles for Isopromethazine studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider when selecting a dosing vehicle?

A1: this compound hydrochloride is a white to off-white solid.[1] Key properties to consider are its solubility and stability. It is known to be soluble in water, freely soluble in ethanol, and slightly soluble in chloroform.[1][2] The pH of a 1 in 10 solution of promethazine hydrochloride in water is between 4.0 and 5.5.[2] this compound, like its isomer promethazine, may be sensitive to light and oxidation.[2]

Q2: What are the initial recommended vehicles for oral administration of this compound?

A2: For oral gavage studies, a tiered approach is recommended. Start with simple aqueous vehicles if the desired concentration can be achieved. If solubility is a limiting factor, consider using co-solvents or suspending agents. Commonly used vehicles for oral administration include water, saline, and aqueous suspensions containing suspending agents like methylcellulose or carboxymethylcellulose. For poorly soluble compounds, co-solvents such as polyethylene glycol 400 (PEG 400) or propylene glycol can be used in combination with water.

Q3: What are the suitable vehicles for parenteral (e.g., intravenous, intramuscular) administration of this compound?

A3: For parenteral administration, sterile and isotonic solutions are crucial to minimize injection site reactions. This compound hydrochloride's water solubility makes aqueous solutions a primary choice.[2] Vehicles for parenteral administration should be carefully selected to ensure biocompatibility and stability. Common parenteral vehicles include:

  • Sterile Water for Injection

  • Saline (0.9% Sodium Chloride)

  • Phosphate-buffered saline (PBS)

  • Solutions containing co-solvents like propylene glycol or PEG 400, ensuring the final formulation is well-tolerated at the injection site.[3]

Q4: How can I improve the solubility of this compound in my dosing vehicle?

A4: To enhance the solubility of this compound, consider the following strategies:

  • pH Adjustment: As a weak base, the solubility of this compound is pH-dependent. Lowering the pH of the vehicle with a pharmaceutically acceptable acid can increase solubility. However, the final pH must be within a physiologically tolerable range for the chosen route of administration to avoid irritation.[3]

  • Co-solvents: Employing water-miscible organic solvents like PEG 400 or propylene glycol can significantly increase the solubility of lipophilic compounds.[3][4]

  • Complexation Agents: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their apparent water solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in animal studies.[7][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in the dosing vehicle upon standing. - Exceeding the solubility limit of the vehicle. - Temperature fluctuations affecting solubility. - pH shift in the formulation.- Determine the solubility of this compound in the chosen vehicle at the intended storage temperature. - Prepare fresh solutions before each administration. - If using a co-solvent system, ensure the ratio is optimized for maximum solubility. - For aqueous solutions, verify and buffer the pH if necessary.
Phase separation or instability of a suspension. - Inadequate wetting of the drug particles. - Incorrect choice or concentration of suspending agent. - Particle size of the drug is too large.- Use a suitable wetting agent (e.g., a small percentage of Tween 80). - Optimize the concentration of the suspending agent (e.g., 0.5% methylcellulose). - If possible, reduce the particle size of the this compound powder through micronization.
Injection site reactions (e.g., inflammation, irritation) after parenteral administration. - Non-physiological pH of the formulation. - Hypertonicity or hypotonicity of the solution. - Irritating properties of the co-solvent at the administered concentration. - Precipitation of the drug at the injection site upon dilution with physiological fluids.- Adjust the pH of the formulation to be as close to physiological pH (around 7.4) as possible. The acceptable range for intravenous and intramuscular injection is generally pH 2-11, while for subcutaneous injection it is pH 4-9.[3] - Ensure the formulation is isotonic. Tonicity can be adjusted with agents like sodium chloride or dextrose.[3] - Perform a local tolerance study with the vehicle alone to assess its irritancy. - If using co-solvents, consider diluting the formulation with a larger volume of an isotonic vehicle, if the study design permits.
Inconsistent or unexpected pharmacological effects. - Inhomogeneous dosing formulation (especially for suspensions). - Degradation of this compound in the vehicle. - Interaction between this compound and vehicle components.- For suspensions, ensure thorough mixing before each dose administration to guarantee dose uniformity. - Conduct a preliminary stability study of this compound in the chosen vehicle under the intended storage conditions (e.g., light exposure, temperature). - Review the literature for any known incompatibilities between phenothiazines and the selected excipients.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

Solvent Solubility Reference
WaterSoluble / Very Soluble[1][2]
Ethanol (95%)Freely Soluble[2]
ChloroformSlightly Soluble[1]
Diethyl etherPractically Insoluble[2]
Acetic acid (100%)Freely Soluble[2]
Acetic anhydrideSparingly Soluble[2]
MethanolSlightly Soluble (Sonication may improve)[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution for Oral Gavage

Objective: To prepare a 10 mg/mL aqueous solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Sterile Water for Injection

  • Sterile glassware (beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.1 N Hydrochloric acid and 0.1 N Sodium hydroxide (for pH adjustment)

Methodology:

  • Weigh the required amount of this compound hydrochloride.

  • Measure 80% of the final required volume of Sterile Water for Injection into a sterile beaker.

  • While stirring, slowly add the this compound hydrochloride powder to the water.

  • Continue stirring until the powder is completely dissolved. Gentle warming (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Check the pH of the solution. If necessary, adjust the pH to a range of 4.0-5.5 using 0.1 N HCl or 0.1 N NaOH.[2]

  • Add Sterile Water for Injection to reach the final desired volume.

  • Stir for another 10 minutes to ensure homogeneity.

  • Visually inspect the solution for any particulate matter.

Protocol 2: Preparation of a Suspension for Oral Gavage using Methylcellulose

Objective: To prepare a 20 mg/mL suspension of this compound in 0.5% methylcellulose.

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Purified water

  • Mortar and pestle

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare the 0.5% methylcellulose vehicle: a. Heat about one-third of the required volume of purified water to 60-70°C. b. Disperse the methylcellulose powder in the hot water with stirring. c. Add the remaining volume of cold water and continue stirring until the solution is clear and uniform. d. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound powder.

  • Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while stirring continuously.

  • Transfer the suspension to a graduated cylinder and add the vehicle to the final desired volume.

  • Stir the final suspension for at least 30 minutes to ensure homogeneity.

  • Always shake the suspension vigorously before each administration.

Protocol 3: Preparation of a Solution for Parenteral Administration using a Co-solvent

Objective: To prepare a 5 mg/mL solution of this compound hydrochloride in a vehicle containing PEG 400 for intravenous administration.

Materials:

  • This compound hydrochloride powder

  • Polyethylene glycol 400 (PEG 400)

  • Sterile Water for Injection

  • Sterile glassware

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

Methodology:

  • Determine the appropriate ratio of PEG 400 to Water for Injection that will solubilize the this compound and is known to be safe for intravenous administration in the chosen animal model (e.g., 40% PEG 400, 60% Water for Injection).

  • In a sterile beaker, add the required volume of PEG 400.

  • Slowly add the weighed this compound hydrochloride powder to the PEG 400 while stirring.

  • Continue stirring until the powder is completely dissolved.

  • Gradually add the Sterile Water for Injection to the solution while stirring.

  • Check the clarity of the final solution.

  • For intravenous administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.[9][10]

Mandatory Visualization

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing start Define Target Concentration & Route solubility_check Assess Solubility in Vehicle start->solubility_check prep_solution Prepare Solution solubility_check->prep_solution Soluble prep_suspension Prepare Suspension solubility_check->prep_suspension Insoluble qc_check Quality Control (Appearance, pH) prep_solution->qc_check prep_suspension->qc_check pass Formulation Ready qc_check->pass Pass fail Troubleshoot Formulation qc_check->fail Fail animal_prep Prepare Animal pass->animal_prep dosing Administer Dose animal_prep->dosing observation Post-dosing Observation dosing->observation

Caption: Experimental workflow for this compound formulation and administration.

troubleshooting_logic cluster_formulation Formulation Issues cluster_animal Animal-related Issues start Problem Encountered issue_type Identify Issue Type start->issue_type precipitation Precipitation issue_type->precipitation Physical Instability phase_sep Phase Separation issue_type->phase_sep Physical Instability degradation Degradation issue_type->degradation Chemical Instability site_reaction Injection Site Reaction issue_type->site_reaction In-vivo Observation adverse_event Adverse Event issue_type->adverse_event In-vivo Observation solubility_check Check Solubility Limit precipitation->solubility_check ph_adjust Adjust pH precipitation->ph_adjust cosolvent Add Co-solvent precipitation->cosolvent ph_check Check pH & Osmolality site_reaction->ph_check local_tolerance Conduct Local Tolerance Test site_reaction->local_tolerance

Caption: Troubleshooting logic for this compound dosing experiments.

References

Validation & Comparative

Isopromethazine vs. Promethazine: A Comparative Analysis of Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of isopromethazine and promethazine, two structurally related phenothiazine derivatives. While promethazine is a well-established antihistamine with sedative and antiemetic properties, this compound is primarily known as a structural isomer and is less extensively studied. This document aims to objectively compare their pharmacological activities based on available data, with a focus on their antihistaminic, anticholinergic, sedative, and antiemetic effects.

Chemical Structure and Isomerism

This compound and promethazine are structural isomers, sharing the same molecular formula (C17H20N2S) and core phenothiazine structure.[1] The key difference lies in the attachment point of the N,N-dimethylaminopropyl side chain to the phenothiazine ring. In promethazine, the side chain is attached at the nitrogen atom of the phenothiazine ring, and the dimethylamino group is on the second carbon of the propyl chain. In this compound, the linkage point of the side chain to the phenothiazine nitrogen is on the first carbon of the propyl chain. This subtle structural variance leads to differences in their pharmacological profiles.

Mechanism of Action

Both this compound and promethazine are known to be antagonists at histamine H1 receptors, which underlies their antihistaminic effects.[1] Their sedative properties are attributed to their ability to cross the blood-brain barrier and antagonize central H1 receptors. Additionally, they exhibit anticholinergic (muscarinic receptor antagonist) and antidopaminergic activities, which contribute to their antiemetic and sedative side effects.[2] Promethazine is a potent H1 receptor antagonist and also has moderate affinity for muscarinic, serotonergic (5-HT2A, 5-HT2C), dopaminergic (D2), and alpha-1-adrenergic receptors.[2] Due to the limited specific research on this compound, its precise receptor binding profile is not as well-characterized, but it is presumed to interact with a similar range of receptors due to its structural similarity to promethazine.

cluster_ligands cluster_receptors cluster_effects This compound This compound H1 Histamine H1 Receptor This compound->H1 Antagonism mAChR Muscarinic Acetylcholine Receptor This compound->mAChR Antagonism Promethazine Promethazine Promethazine->H1 Antagonism Promethazine->mAChR Antagonism D2 Dopamine D2 Receptor Promethazine->D2 Antagonism Antihistaminic Antihistaminic H1->Antihistaminic Sedative Sedative H1->Sedative Anticholinergic Anticholinergic mAChR->Anticholinergic Antiemetic Antiemetic D2->Antiemetic

Simplified signaling pathway of this compound and Promethazine.

Comparative Pharmacological Activity

Direct, modern comparative studies with quantitative data such as receptor binding affinities (Ki) and functional potencies (EC50/IC50) for this compound versus promethazine are scarce in publicly available literature. Much of the direct comparative data originates from historical studies. The following tables summarize the relative potencies based on these foundational findings. It is important to note that these values are derived from older research and may not reflect the precision of modern pharmacological assays.

Table 1: Comparative Antihistaminic and Anticholinergic Activity
ActivityThis compound (Relative Potency)Promethazine (Relative Potency)
AntihistaminicLess PotentMore Potent
AnticholinergicMore PotentLess Potent

Note: Relative potencies are based on historical in vitro and in vivo studies. Specific quantitative values from these studies are not consistently reported in recent literature.

Table 2: Comparative Sedative and Antiemetic Activity
ActivityThis compoundPromethazine
Sedative EffectPresentPresent (Strong)
Antiemetic EffectPresentPresent (Well-established)

Note: The sedative and antiemetic properties of this compound are acknowledged, but less clinical data is available to quantify its potency relative to promethazine.

Experimental Protocols

The following are descriptions of the classical experimental models used to determine the pharmacological activities of antihistamines like this compound and promethazine.

Antihistaminic Activity Assay (Guinea Pig Ileum)

This in vitro assay assesses the ability of a compound to inhibit histamine-induced smooth muscle contraction.

cluster_workflow A Isolate Guinea Pig Ileum B Mount in Organ Bath (Tyrode's Solution, 37°C) A->B C Record Isometric Contractions B->C D Add Histamine (Induce Contraction) C->D E Washout D->E F Add Test Compound (this compound/Promethazine) E->F G Add Histamine Again F->G H Measure Inhibition of Contraction G->H

Workflow for assessing antihistaminic activity in guinea pig ileum.

Protocol:

  • A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

  • One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.

  • A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.

  • The tissue is then incubated with the test compound (this compound or promethazine) for a set period.

  • The histamine concentration-response curve is re-established in the presence of the antagonist.

  • The degree of rightward shift of the concentration-response curve is used to calculate the antagonist's potency, often expressed as a pA2 value.

Anticholinergic Activity Assay (Rabbit Intestine)

This in vitro assay measures the ability of a compound to inhibit acetylcholine-induced smooth muscle contraction.

Protocol:

  • A segment of rabbit jejunum or ileum is isolated and mounted in an organ bath under the same conditions as the guinea pig ileum assay.

  • The tissue is stimulated with a submaximal concentration of acetylcholine to induce a stable contraction.

  • The test compound is added in increasing concentrations, and the relaxation of the pre-contracted tissue is measured.

  • The concentration of the test compound that causes a 50% reduction in the acetylcholine-induced contraction (IC50) is determined.

Sedative Activity Assessment (Mouse Models)

In vivo models in mice are used to evaluate the central nervous system depressant effects of the compounds.

A Administer Test Compound to Mice B Open Field Test (Measure Locomotor Activity) A->B C Rota-rod Test (Measure Motor Coordination) A->C D Pentobarbital-induced Sleeping Time (Measure Potentiation of Hypnosis) A->D E Analyze Data for CNS Depression B->E C->E D->E

Workflow for assessing sedative activity in mice.

Protocols:

  • Open Field Test: Mice are placed in a novel, open arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specific period. A reduction in activity compared to a control group indicates a sedative effect.

  • Rota-rod Test: Mice are placed on a rotating rod, and the time they can remain on the rod before falling is measured. A decrease in the latency to fall indicates impaired motor coordination, a common effect of sedative drugs.

  • Potentiation of Pentobarbital-induced Sleeping Time: A sub-hypnotic dose of pentobarbital is administered to mice pre-treated with the test compound. The onset and duration of sleep are measured. An increase in the duration of sleep compared to a control group indicates a sedative or hypnotic effect.

Antiemetic Activity Assay (Dog Model)

The dog is a common model for studying emesis due to its well-developed vomiting reflex.

Protocol:

  • Dogs are administered the test compound (this compound or promethazine) at various doses.

  • After a set period, an emetic agent (e.g., apomorphine or a centrally acting emetic) is administered.

  • The animals are observed for the incidence and frequency of vomiting episodes over a defined observation period.

  • The ability of the test compound to prevent or reduce the number of emetic episodes compared to a control group is determined.

Summary and Conclusion

This compound and promethazine are closely related phenothiazine derivatives with a range of pharmacological activities. Based on historical data, promethazine appears to be a more potent antihistamine, while this compound may possess stronger anticholinergic properties. Both compounds exhibit sedative and antiemetic effects. The subtle difference in their chemical structures likely accounts for these variations in activity.

For drug development professionals, the differential activity profile of these isomers, despite their structural similarity, underscores the importance of precise structure-activity relationship studies. Further investigation using modern receptor binding assays and functional screens would be invaluable to fully elucidate the pharmacological nuances between this compound and promethazine and to explore any potential therapeutic advantages of this compound.

References

Stereospecific effects of Isopromethazine enantiomers in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available scientific literature directly investigating the stereospecific effects of Isopromethazine enantiomers necessitates a contextual analysis based on closely related phenothiazine derivatives. This guide provides a comparative overview of the potential importance of stereochemistry in the biological activity of this compound by examining data from its structural isomer, Promethazine.

This compound, a phenothiazine derivative, possesses a chiral center, and therefore exists as two enantiomers: (R)-Isopromethazine and (S)-Isopromethazine. While direct comparative studies on the biological activities of these specific enantiomers are not readily found in published research, the well-documented stereospecific effects of the closely related compound Promethazine underscore the critical importance of chirality in the pharmacological actions of this drug class.

Comparative Analysis of Phenothiazine Enantiomers

To illustrate the potential for stereospecific effects with this compound, this section presents available data on the enantiomers of Promethazine. It is crucial to note that while structurally similar, these data are not directly transferable to this compound but serve to highlight the principle of stereoselectivity in biological systems for this class of compounds.

Recent studies have begun to reveal significant differences in the pharmacological and toxicological profiles of Promethazine enantiomers. For instance, one study demonstrated enantioselective cytotoxicity, with one enantiomer being significantly more toxic than the other in a neuroblastoma cell line.[1] Another study pointed to differences in the anti-inflammatory effects of Promethazine enantiomers.

Table 1: Comparative Biological Effects of Promethazine Enantiomers

EnantiomerBiological System/AssayObserved EffectReference
(R)-Promethazine Differentiated SH-SY5Y cellsSignificantly more cytotoxic than (S)-Promethazine.[1]
(S)-Promethazine Differentiated SH-SY5Y cellsLess cytotoxic compared to (R)-Promethazine.[1]
(+)-Promethazine Histamine-stimulated cellsReduced cytokine IL-6 production by 90%.[2]
(-)-Promethazine Histamine-stimulated cellsReduced cytokine IL-6 production by 50%.[2]

It is important to reiterate that this data pertains to Promethazine and is presented to infer the potential for similar stereospecific differences in this compound.

Experimental Protocols

The investigation of stereospecific effects fundamentally relies on the ability to separate and analyze the individual enantiomers of a chiral drug. The standard methodology for this is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC for Phenothiazine Enantiomer Separation

Objective: To separate and quantify the (R) and (S) enantiomers of a phenothiazine drug, such as this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) or protein-based columns (e.g., vancomycin) are often effective for separating phenothiazine enantiomers.[3][4]

  • Mobile phase: A suitable mixture of organic solvents (e.g., hexane, isopropanol, ethanol) and additives (e.g., diethylamine) to optimize separation.[4]

  • Racemic standard of the phenothiazine drug.

  • Enantiomerically enriched standards (if available).

Protocol:

  • Column Selection: Choose a chiral stationary phase known to be effective for separating structurally similar compounds. For phenothiazines, columns like Chiralpak IA or Chiralcel OD have been used successfully.[4]

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution between the enantiomer peaks. This often involves testing different ratios of organic solvents and varying the concentration of additives.

  • Sample Preparation: Dissolve the racemic compound in a suitable solvent compatible with the mobile phase to a known concentration.

  • Chromatographic Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times, resulting in two separate peaks in the chromatogram.

  • Quantification: The area under each peak is proportional to the concentration of that enantiomer in the sample.

Visualizing Key Pathways and Workflows

To further understand the context of this compound's action and analysis, the following diagrams illustrate the primary signaling pathway for its therapeutic class and a general workflow for chiral drug analysis.

H1_Receptor_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response PKC->Cellular_Response Phosphorylates Target Proteins

Caption: Histamine H1 Receptor Signaling Pathway.

Chiral_Drug_Analysis_Workflow Start Racemic Drug Sample (e.g., this compound) Separation Chiral HPLC Separation Start->Separation Detection Detection (UV/MS) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Enantiomer_R (R)-Enantiomer Quantification->Enantiomer_R Enantiomer_S (S)-Enantiomer Quantification->Enantiomer_S Biological_Assay Comparative Biological Assays Enantiomer_R->Biological_Assay Enantiomer_S->Biological_Assay Results Stereospecific Effects Determined Biological_Assay->Results

References

Isopromethazine's Antihistaminic Potency: A Comparative Analysis with Other H1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopromethazine, a phenothiazine derivative, is recognized for its antihistaminic, antimuscarinic, and sedative properties.[1] As a structural isomer of the well-known antihistamine promethazine, its pharmacological profile is of significant interest to researchers developing new H1 receptor antagonists.[1] This guide provides a comparative overview of the antihistaminic potency of this compound in the context of other H1 antagonists, supported by experimental data and detailed methodologies.

In Vitro Antihistaminic Potency: A Comparative Look at Receptor Affinity

The primary mechanism of action for antihistamines is the competitive antagonism of the histamine H1 receptor. A key indicator of an antagonist's potency is its binding affinity for the receptor, commonly expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity and greater potency.

While specific Ki values for this compound at the H1 receptor are not widely reported in publicly available literature, data for its isomer, promethazine, and other representative first and second-generation H1 antagonists provide a valuable framework for comparison.[1] Promethazine is known to be a potent H1 antagonist. The structural difference between this compound and promethazine lies in the attachment point of the side chain to the phenothiazine ring, which can influence biological activity.[1]

For comparative purposes, the table below summarizes the H1 receptor binding affinities (Ki) for a selection of H1 antagonists.

CompoundClassH1 Receptor Ki (nM)
Promethazine First-Generation (Phenothiazine)0.1
Diphenhydramine First-Generation (Ethanolamine)3.1
Chlorpheniramine First-Generation (Alkylamine)3.2
Cetirizine Second-Generation (Piperazine)2.6
Loratadine Second-Generation (Piperidine)25
Fexofenadine Second-Generation (Piperidine)10
Desloratadine Second-Generation (Piperidine)0.4

Note: Data compiled from various sources. Ki values can vary depending on the experimental conditions.

Experimental Protocols

Histamine H1 Receptor Binding Assay (In Vitro)

The determination of Ki values for H1 receptor antagonists is typically performed using a competitive radioligand binding assay.

Objective: To measure the affinity of a test compound (e.g., this compound) for the histamine H1 receptor by assessing its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 cells).

  • Radioligand: Typically [³H]-pyrilamine (mepyramine).

  • Test compounds (unlabeled H1 antagonists).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep1 H1 Receptor Membrane Prep incubation Incubation of Membrane, Radioligand, & Test Compound prep1->incubation prep2 Radioligand ([³H]-pyrilamine) prep2->incubation prep3 Test Compound (e.g., this compound) prep3->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 Determination & Ki Calculation scintillation->data_analysis

Experimental workflow for an H1 receptor binding assay.

Histamine H1 Receptor Signaling Pathway

The binding of an antagonist like this compound to the H1 receptor blocks the downstream signaling cascade initiated by histamine.

H1_signaling_pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq_protein Gq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response (e.g., Inflammation) Ca_release->Cellular_response PKC_activation->Cellular_response This compound This compound (Antagonist) This compound->H1R Blocks

Simplified H1 receptor signaling pathway and the inhibitory action of an antagonist.

In Vivo Assessment of Antihistaminic Potency

The in vivo antihistaminic activity of a compound is often evaluated by its ability to suppress the wheal and flare response induced by intradermal histamine injection.

Histamine-Induced Wheal and Flare Test

Objective: To assess the in vivo efficacy of an H1 antagonist in blocking histamine-induced vasodilation (flare) and increased vascular permeability (wheal) in the skin.

Procedure:

  • Baseline Measurement: A baseline skin response is established by intradermally injecting a fixed dose of histamine and measuring the resulting wheal and flare areas after a specified time (e.g., 15 minutes).

  • Drug Administration: The test antihistamine is administered to the subject (e.g., orally).

  • Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated at a different skin site.

  • Measurement and Comparison: The wheal and flare areas are measured at each time point and compared to the baseline measurements to determine the percentage of inhibition.

Conclusion

While direct comparative data on the H1 receptor binding affinity of this compound is limited, its structural similarity to the potent antihistamine promethazine suggests it likely possesses significant H1 antagonist activity. The provided experimental protocols for in vitro and in vivo assessment offer a robust framework for researchers to quantitatively determine the antihistaminic potency of this compound and other novel H1 antagonists. Such studies are crucial for understanding the structure-activity relationships within the phenothiazine class and for the development of new therapeutic agents with optimized efficacy and safety profiles.

References

Validating Isopromethazine's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Isopromethazine, a phenothiazine derivative, is primarily recognized for its potent antihistaminic and anticholinergic properties.[1][2] Its primary mechanism of action is the antagonism of the histamine H1 receptor (H1R).[3] Additionally, like its enantiomer promethazine, it is presumed to exhibit antagonist activity at the dopamine D2 receptor (D2R), contributing to its broader pharmacological profile that includes sedative and antiemetic effects.[4][5] Knockout animal models, in which the genes for these specific receptors are deleted, offer the most definitive method for validating these mechanisms of action.

Validation at the Histamine H1 Receptor (H1R)

The primary antihistaminic effect of this compound is mediated through its blockade of the H1 receptor. In the absence of direct studies on this compound, data from H1R knockout mice treated with other H1 antagonists or subjected to stimuli that would normally be affected by these drugs provide strong inferential validation.

Expected Effects of this compound in H1R Knockout Models

Based on its action as an H1R antagonist, it is expected that the characteristic effects of this compound, such as sedation, anti-allergic responses, and altered pain perception, would be significantly diminished or absent in H1R knockout mice compared to wild-type (WT) controls.

Supporting Experimental Data from H1R Knockout Studies

The following table summarizes key findings from studies on H1R knockout mice, which help validate the mechanism of H1R antagonists like this compound.

Experimental AssayWild-Type (WT) Mice ResponseHistamine H1 Receptor Knockout (H1R KO) Mice ResponseImplication for this compound's MechanismReference
Spatial Memory (Eight-Arm Radial Maze) Normal learning and memory consolidation.Impaired spatial reference and working memory, with a significantly higher number of reference memory errors.The sedative and cognitive effects of this compound are likely mediated through H1R. In H1R KO mice, these effects would be absent.[5]
Thermal Nociception (Hot-Plate Test) Standard latency to paw licking or jumping in response to a thermal stimulus.Significantly reduced nociceptive responses (longer latency) to thermal stimuli.The analgesic properties of this compound are at least partially mediated by H1R. This effect would be blunted in H1R KO mice.[6]
Wakefulness and Sleep Normal sleep-wake cycles. H1R antagonists (e.g., triprolidine) increase slow-wave sleep.Decreased ability to maintain wakefulness under behavioral challenges. H1R antagonists have no effect on sleep patterns.The sedative effects of this compound are dependent on H1R. In H1R KO mice, this compound would not induce sedation.[7]
Allergen-Induced Bronchoconstriction Allergen challenge induces significant bronchoconstriction. H1R antagonists prevent this response.Bronchoconstriction in response to allergens is significantly attenuated or absent.The anti-allergic (anti-asthmatic) effects of this compound are mediated by H1R. This compound would not be effective in preventing bronchoconstriction in H1R KO mice.[8]

Validation at the Dopamine D2 Receptor (D2R)

The secondary mechanism of phenothiazines involves the antagonism of D2 receptors, which is associated with their antiemetic effects and potential extrapyramidal side effects.

Expected Effects of this compound in D2R Knockout Models

Given its presumed D2R antagonist activity, this compound's effects on motor coordination and its potential to induce catalepsy would be absent in D2R knockout mice.

Supporting Experimental Data from D2R Knockout Studies

The table below outlines findings from studies on D2R knockout mice, which are crucial for understanding the D2R-mediated effects of drugs like this compound.

Experimental AssayWild-Type (WT) Mice ResponseDopamine D2 Receptor Knockout (D2R KO) Mice ResponseImplication for this compound's MechanismReference
Locomotor Activity Spontaneous locomotor activity. Psychostimulants (e.g., methamphetamine) cause hyperlocomotion.Reduced basal locomotor activity. Blunted locomotor response to psychostimulants.The potential motor side effects of this compound are mediated through D2R. These effects would not be present in D2R KO mice.[9][10]
Motor Coordination (Rotarod Test) Baseline motor coordination and learning on the accelerating rotarod.Improved motor coordination in some specific D2R KO models.The impact of this compound on motor coordination is dependent on D2R.[10]
Dopaminergic Neurotoxicity Methamphetamine and MDMA induce neurotoxic effects, including loss of dopaminergic neurons.Protected against METH- and MDMA-induced neurotoxicity.This suggests D2R is necessary for the neurotoxic effects of certain substances. This compound's D2R antagonism could have neuroprotective implications.[11]

Experimental Protocols

Histamine-Induced Bronchoconstriction in Mice
  • Animal Preparation: Wild-type and H1R knockout mice are sensitized with an allergen (e.g., house dust mite extract) via intranasal instillation for several days over consecutive weeks.[8]

  • Drug Administration: this compound or a vehicle control is administered to both WT and H1R KO mice at a specified time before the allergen challenge.

  • Allergen Challenge and Measurement: Mice are placed in a plethysmography chamber to measure airway resistance. They are exposed to an aerosolized solution of the allergen.

  • Data Acquisition: Airway resistance (Newtonian resistance, Rn), tissue dampening (G), and lung elastance (H) are measured continuously. The peak bronchoconstrictor response is recorded.

  • Expected Outcome: In WT mice, this compound will significantly inhibit the allergen-induced increase in airway resistance. In H1R KO mice, the allergen will produce little to no bronchoconstriction, and this compound will have no further effect.

Rotarod Test for Motor Coordination
  • Apparatus: An automated rotarod apparatus with a textured rod that can be set to a constant or accelerating speed.

  • Acclimation: Mice are acclimated to the testing room for at least 30-60 minutes before the test.[12]

  • Training/Habituation: Mice may be given a brief training session at a low, constant speed to familiarize them with the apparatus.[1]

  • Testing Procedure:

    • Mice are placed on the rotating rod.

    • The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[3]

    • The latency to fall from the rod is automatically recorded.

    • Multiple trials are conducted with an inter-trial interval (e.g., 15 minutes).[3]

  • Expected Outcome: High doses of this compound may impair motor coordination in WT mice, leading to a shorter latency to fall. In D2R KO mice, which may have altered baseline motor function, this compound is not expected to cause further impairment related to dopamine blockade.

Hot Plate Test for Analgesia
  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[13][14]

  • Acclimation: Animals are allowed to acclimate to the testing environment.[14]

  • Procedure:

    • A mouse is placed on the heated surface within a transparent cylinder to keep it on the plate.[15]

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[15][16]

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[14]

  • Expected Outcome: this compound is expected to increase the latency to a nociceptive response in WT mice. In H1R KO mice, which show a higher baseline pain threshold, the analgesic effect of this compound would be significantly reduced.[6]

Signaling Pathways and Experimental Workflows

Isopromethazine_H1R_Signaling cluster_WT Wild-Type (WT) Mouse cluster_KO H1R Knockout (KO) Mouse Isopromethazine_WT This compound H1R_WT Histamine H1 Receptor (H1R) Isopromethazine_WT->H1R_WT Blocks Gq11_WT Gq/11 H1R_WT->Gq11_WT Activates PLC_WT Phospholipase C (PLC) Gq11_WT->PLC_WT IP3_DAG_WT IP3 & DAG Increase PLC_WT->IP3_DAG_WT Ca_WT Intracellular Ca²⁺ Release IP3_DAG_WT->Ca_WT Allergic_Response_WT Allergic Response (e.g., Bronchoconstriction) Ca_WT->Allergic_Response_WT Isopromethazine_KO This compound H1R_KO No Functional H1 Receptor No_Response_KO No Downstream Signaling H1R_KO->No_Response_KO Allergic_Response_KO Allergic Response Blocked No_Response_KO->Allergic_Response_KO

Caption: H1R signaling pathway in WT vs. H1R KO mice.

Experimental_Workflow cluster_groups Animal Groups cluster_treatment Treatment WT Wild-Type (WT) Mice Vehicle Vehicle Control WT->Vehicle This compound This compound WT->this compound KO Receptor Knockout (KO) Mice (H1R or D2R) KO->Vehicle KO->this compound Assay Behavioral/Physiological Assay (e.g., Rotarod, Hot Plate, Bronchoconstriction) Data Data Collection (Latency, Response Time, etc.) Assay->Data Analysis Comparative Statistical Analysis (WT-Vehicle vs. WT-Drug) (WT-Drug vs. KO-Drug) Data->Analysis Validation Validation of Mechanism of Action Analysis->Validation

Caption: General experimental workflow for knockout model validation.

Comparative Analysis with Alternatives

This compound belongs to the first-generation antihistamines. Its profile can be compared with second-generation antihistamines and other classes of drugs with overlapping indications.

Drug/ClassPrimary MechanismKey Differentiating Features
This compound H1R Antagonist, D2R AntagonistPotent sedative and antiemetic effects; crosses the blood-brain barrier.
Second-Generation Antihistamines (e.g., Cetirizine, Loratadine) Peripherally selective H1R AntagonistNon-sedating as they do not readily cross the blood-brain barrier; lack significant antiemetic or antipsychotic effects.
Serotonin 5-HT3 Receptor Antagonists (e.g., Ondansetron) 5-HT3 Receptor AntagonistPrimarily used for nausea and vomiting, particularly chemotherapy-induced and postoperative; not an antihistamine.
Typical Antipsychotics (e.g., Haloperidol) Potent D2R AntagonistStrong antipsychotic effects; high risk of extrapyramidal side effects; weaker antihistaminic properties.

Conclusion

The use of knockout mouse models provides unequivocal evidence for the receptor-specific actions of drugs. Although direct experimental data for this compound in H1R and D2R knockout mice is lacking in the current body of literature, a robust validation of its primary mechanisms of action can be confidently inferred from studies on its enantiomer, promethazine, and other drugs acting on the same receptors. The expected lack of sedative, anti-allergic, and motor effects in H1R and D2R knockout mice, respectively, confirms that this compound's therapeutic benefits and side effects are mediated through these specific receptor pathways. This comparative guide underscores the power of genetic models in pharmacology to definitively establish a drug's mechanism of action.

References

Navigating the Labyrinth of Phenothiazine Cross-Reactivity: A Comparative Guide for Isopromethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals face a significant challenge in the specific detection of phenothiazine derivatives due to their structural similarities, which often lead to cross-reactivity in immunoassays. This guide provides a comparative analysis of the cross-reactivity of Isopromethazine with other notable phenothiazines, offering valuable insights for the development of specific and sensitive analytical methods. While direct quantitative cross-reactivity studies for this compound against a comprehensive panel of phenothiazines are not extensively documented in publicly available literature, this guide synthesizes existing knowledge and provides a framework for conducting such critical validation experiments.

This compound, an isomer of the widely used antihistamine promethazine, shares a common phenothiazine core structure, making it a prime candidate for cross-reactivity in immunoassays designed for other drugs within this class. Understanding the degree of this cross-reactivity is paramount for accurate toxicological screening, clinical monitoring, and pharmaceutical quality control.

Quantitative Cross-Reactivity of Phenothiazines

The following table summarizes known and inferred cross-reactivity data for selected phenothiazines, primarily in the context of immunoassays designed for other drug classes, which is often where phenothiazine cross-reactivity is most prominently reported. It is important to note that cross-reactivity is highly dependent on the specific antibody and assay format used.

CompoundChemical StructureTarget of Immunoassay in StudyReported Cross-Reactivity (%)Reference / Basis of Inference
This compound Isomer of PromethazinePromethazine ImmunoassayHigh (Inferred) Due to its isomeric relationship with promethazine, high cross-reactivity is expected in assays targeting promethazine. Specific quantitative data is not readily available.
Promethazine N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amineAmphetamine Immunoassay (EMIT II Plus)Can cause false-positive resultsThe metabolites of promethazine are often the cause of this cross-reactivity.[1][2][3][4][5]
Chlorpromazine 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amineAmphetamine ImmunoassayCan cause false-positive resultsStructurally similar to promethazine, also known to interfere with amphetamine immunoassays.[4]
Prochlorperazine 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazineAmphetamine ImmunoassayPotential for cross-reactivityBelongs to the piperazine group of phenothiazines; structural similarity suggests potential cross-reactivity.
Triflupromazine N,N-dimethyl-3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-amineAmphetamine ImmunoassayPotential for cross-reactivityThe trifluoromethyl group can alter antibody binding, but the core structure remains similar to other phenothiazines.
Thioridazine 10-[2-(1-methyl-2-piperidyl)ethyl]-2-methylthiophenothiazineAmphetamine ImmunoassayCan cause false-positive resultsA piperidine-type phenothiazine that has been reported to interfere with some immunoassays.

Note: The cross-reactivity data presented is often from studies where phenothiazines interfered with immunoassays for other drugs. A dedicated immunoassay for a specific phenothiazine would likely show different cross-reactivity profiles for related compounds. The high inferred cross-reactivity of this compound in a promethazine assay is based on the principle that antibodies often cannot distinguish between isomers.

Experimental Protocols for Determining Cross-Reactivity

To address the gap in quantitative data, researchers can determine the cross-reactivity of this compound and other phenothiazines using a competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the cross-reactivity of various phenothiazine compounds (test compounds) against an antibody raised specifically for a target phenothiazine (e.g., promethazine).

Materials:

  • Microtiter plates coated with a conjugate of the target phenothiazine and a carrier protein (e.g., Promethazine-BSA).

  • Monoclonal or polyclonal antibody specific to the target phenothiazine.

  • Standard solution of the target phenothiazine.

  • Solutions of test compounds (this compound, Chlorpromazine, etc.) at various concentrations.

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Plate reader.

Methodology:

  • Preparation of Standard Curve: A serial dilution of the target phenothiazine standard is prepared to create a standard curve.

  • Competitive Binding:

    • Equal volumes of the antibody solution and either the standard or the test compound solution are added to the wells of the coated microtiter plate.

    • The plate is incubated to allow for competitive binding between the phenothiazine in solution and the phenothiazine coated on the plate for the limited number of antibody binding sites.

  • Washing: The plate is washed to remove unbound antibodies and test compounds.

  • Addition of Secondary Antibody: The enzyme-labeled secondary antibody is added to the wells and incubated. This antibody will bind to the primary antibody that is bound to the plate.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Substrate Addition and Color Development: The substrate solution is added, and the plate is incubated in the dark. The enzyme on the secondary antibody will convert the substrate, leading to a color change.

  • Stopping the Reaction: The stop solution is added to halt the color development.

  • Data Acquisition: The absorbance is measured using a plate reader at the appropriate wavelength.

  • Calculation of Cross-Reactivity: The concentration of the target phenothiazine that causes 50% inhibition of binding (IC50) is determined from the standard curve. The IC50 is also determined for each test compound. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Phenothiazine / IC50 of Test Compound) x 100

Visualizing Molecular Interactions and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the principles of antibody specificity and a typical experimental workflow for determining cross-reactivity.

G Principle of Antibody Specificity and Cross-Reactivity cluster_0 High Specificity cluster_1 Cross-Reactivity Antibody1 Antibody for Phenothiazine A PhenothiazineA Phenothiazine A (Target Antigen) Antibody1->PhenothiazineA Binds PhenothiazineB1 Phenothiazine B Antibody2 Antibody for Phenothiazine A PhenothiazineA2 Phenothiazine A (Target Antigen) Antibody2->PhenothiazineA2 Binds PhenothiazineB2 Phenothiazine B (Structurally Similar) Antibody2->PhenothiazineB2 Also Binds (Cross-reacts)

Caption: Antibody binding specificity and cross-reactivity.

G Experimental Workflow for Cross-Reactivity Assessment start Start: Prepare Reagents prepare_standards Prepare Serial Dilutions of Target Phenothiazine start->prepare_standards prepare_test_compounds Prepare Dilutions of Test Phenothiazines start->prepare_test_compounds add_to_plate Add Antibody and Standards/Test Compounds to Coated Plate prepare_standards->add_to_plate prepare_test_compounds->add_to_plate incubate1 Incubate for Competitive Binding add_to_plate->incubate1 wash1 Wash Plate incubate1->wash1 add_secondary Add Enzyme-Labeled Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Substrate and Incubate for Color Development wash2->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Measure Absorbance stop_reaction->read_plate analyze_data Calculate IC50 and % Cross-Reactivity read_plate->analyze_data end End: Report Results analyze_data->end

Caption: Workflow for determining phenothiazine cross-reactivity.

Conclusion

The structural similarity among phenothiazine derivatives, particularly between isomers like this compound and promethazine, necessitates rigorous cross-reactivity testing for any developed immunoassay. While comprehensive quantitative data comparing this compound to a wide array of phenothiazines is sparse, the provided experimental protocol offers a clear pathway for researchers to generate this crucial data. Such studies are essential for the development of highly specific analytical tools, ensuring accurate and reliable detection and quantification of these important pharmaceutical compounds.

References

Comparative Analysis of the Anticholinergic Effects of Isopromethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the anticholinergic effects of Isopromethazine against other well-established anticholinergic agents. Due to the limited availability of quantitative data for this compound in publicly accessible literature, this comparison focuses on its structural relationship with Promethazine and provides a detailed analysis of the anticholinergic properties of comparator drugs, supported by experimental data from various studies.

Introduction to this compound and its Anticholinergic Properties

This compound is a phenothiazine derivative and a structural isomer of the well-known first-generation antihistamine, Promethazine.[1][2] Like other phenothiazines, this compound possesses anticholinergic, antihistaminic, and sedative properties.[1] Its anticholinergic effects are attributed to its ability to act as an antagonist at muscarinic acetylcholine receptors.[1] The key structural difference between this compound and Promethazine lies in the attachment point of the N,N-dimethylamino group to the propane side chain of the phenothiazine core.[1] While this structural variance can influence the pharmacological activity, specific binding affinities (Ki values) and functional potencies (pA2 values) for this compound at muscarinic receptor subtypes are not widely reported in the scientific literature.

Quantitative Comparison of Anticholinergic Effects

The following tables summarize the available quantitative data for the anticholinergic effects of Promethazine, Atropine, and Scopolamine, which serve as key comparators in understanding the potential anticholinergic profile of this compound.

Table 1: Muscarinic Receptor Binding Affinities (Ki values in nM)
CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Promethazine -----
Atropine 2.22 ± 0.604.32 ± 1.634.16 ± 1.042.38 ± 1.073.39 ± 1.16
Scopolamine -----

Data for Promethazine and Scopolamine across all subtypes was not consistently available in the reviewed literature. Atropine is a competitive antagonist of all five muscarinic acetylcholine receptor subtypes with high affinity.[1]

Table 2: Functional Antagonist Potency (pA2 values) in Isolated Tissue Preparations
CompoundTissue PreparationAgonistpA2 Value
This compound Not Reported-Not Reported
Promethazine ---
Atropine Guinea Pig IleumAcetylcholine9.93 ± 0.04
Scopolamine (Hyoscine) Guinea Pig IleumAcetylcholine9.46 ± 0.05

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the anticholinergic effects of a compound.

Radioligand Binding Assay for Muscarinic Receptors

This in vitro assay measures the affinity of a drug for specific receptor subtypes.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (this compound) and reference compounds (e.g., Atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Assay (Guinea Pig Ileum)

This ex vivo functional assay measures the ability of a drug to antagonize agonist-induced muscle contractions.

Objective: To determine the functional antagonist potency (pA2) of a test compound (e.g., this compound) against a muscarinic agonist in a smooth muscle preparation.

Materials:

  • Guinea pig ileum segment.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine).

  • Test compound (this compound) and reference antagonist (e.g., Atropine).

  • Organ bath apparatus with an isometric force transducer.

Procedure:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and suspend it in an organ bath containing Krebs-Henseleit solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with regular washing.

  • Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the resulting muscle contractions.

  • Antagonist Incubation: Wash the tissue and incubate it with a known concentration of the test compound for a set time (e.g., 30 minutes).

  • Second Agonist Curve: In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 4 and 5 with different concentrations of the antagonist.

  • Data Analysis: Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cholinergic signaling pathway and the workflows of the described experimental protocols.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell ACh_synthesis Acetylcholine (ACh) Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_synthesis->VAChT ACh_vesicle ACh Vesicle VAChT->ACh_vesicle ACh_free ACh ACh_vesicle->ACh_free Exocytosis Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle Ca2+ influx Action_Potential Action Potential Action_Potential->Ca_channel Depolarization AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis M_receptor Muscarinic Receptor (M1, M3, M5) ACh_free->M_receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Gq_protein Gq/11 Protein M_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist Anticholinergic Drug (e.g., this compound) Antagonist->M_receptor Blocks Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand ([3H]-NMS) - Test Compound - Buffers start->prepare_reagents incubation Incubate Membranes, Radioligand, and varying concentrations of Test Compound prepare_reagents->incubation filtration Rapidly Filter through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation_counting Add Scintillation Cocktail and Measure Radioactivity washing->scintillation_counting data_analysis Analyze Data: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation scintillation_counting->data_analysis end End data_analysis->end Isolated_Organ_Bath_Workflow start Start tissue_prep Isolate Guinea Pig Ileum and Suspend in Organ Bath start->tissue_prep equilibration Equilibrate Tissue under Resting Tension tissue_prep->equilibration agonist_crc1 Obtain Cumulative Concentration- Response Curve (CRC) for Agonist equilibration->agonist_crc1 washout1 Wash Tissue agonist_crc1->washout1 antagonist_incubation Incubate Tissue with a Fixed Concentration of Test Compound washout1->antagonist_incubation agonist_crc2 Obtain Second Agonist CRC in the Presence of Antagonist antagonist_incubation->agonist_crc2 repeat_wash Repeat with Different Antagonist Concentrations agonist_crc2->repeat_wash data_analysis Analyze Data: - Calculate Dose Ratios - Construct Schild Plot - Determine pA2 Value repeat_wash->data_analysis end End data_analysis->end

References

Isopromethazine: A Comparative Analysis of Efficacy Against Modern Therapeutic Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of Isopromethazine's pharmacological profile in the context of current treatments for allergic conditions and motion sickness, supported by experimental data and pathway analysis.

Introduction

This compound, a phenothiazine derivative and a structural isomer of the well-established antihistamine promethazine, presents a compelling case for comparative pharmacological study.[1] As a member of the first-generation antihistamines, it exhibits potent histamine H1 receptor antagonism alongside anticholinergic and sedative properties.[1] Despite its long-standing presence as a research chemical and a known impurity in promethazine preparations, clinical efficacy data for this compound as a standalone therapeutic agent is notably scarce in publicly available literature. This guide aims to provide a comprehensive benchmark of this compound's potential efficacy by juxtaposing its known pharmacological characteristics with those of its close isomer, promethazine, and the current therapeutic standards for relevant indications. The comparison will be grounded in preclinical data and an examination of the underlying signaling pathways.

Comparative Pharmacological Data

Due to the absence of head-to-head clinical trials, this comparison relies on preclinical pharmacological data to infer the potential therapeutic profile of this compound relative to promethazine. A seminal 1953 study by Edge ND provides the most direct comparative data on the antihistaminic, anticholinergic, and sedative effects of these two isomers. While the full quantitative results of this study are not widely available, its findings are qualitatively summarized below, providing a basis for understanding the pharmacological differentiation.

Pharmacological EffectThis compoundPromethazineCurrent Therapeutic Standards
Antihistaminic Activity (H1 Receptor Antagonism) PotentPotentSecond-generation antihistamines (e.g., Cetirizine, Loratadine, Fexofenadine): High H1 receptor affinity with minimal off-target effects. Intranasal corticosteroids (for allergic rhinitis): Potent anti-inflammatory effects.
Anticholinergic Activity (Muscarinic Receptor Antagonism) PresentPresentSecond-generation antihistamines: Low to negligible anticholinergic activity. Scopolamine (for motion sickness): Potent anticholinergic agent.
Sedative Effects (CNS Penetration) SignificantSignificantSecond-generation antihistamines: Low CNS penetration, resulting in minimal to no sedation.

Benchmarking Against Current Therapeutic Standards

Allergic Rhinitis and Urticaria

The current first-line treatments for allergic rhinitis and urticaria are second-generation H1-antihistamines (e.g., cetirizine, loratadine, fexofenadine) and, for allergic rhinitis, intranasal corticosteroids.[2][3][4][5][6][7][8][9][10][11] The primary advantage of second-generation antihistamines lies in their high selectivity for the H1 receptor and significantly reduced ability to cross the blood-brain barrier, thereby minimizing sedative and anticholinergic side effects.

Based on its structural similarity to promethazine, this compound is expected to be a potent H1 antagonist but also to readily penetrate the central nervous system and exhibit significant anticholinergic activity. This profile would render it less favorable than the current non-sedating and more specific second-generation antihistamines for routine management of allergic conditions. The sedative properties of this compound, similar to promethazine, would likely impair daily functioning, making it an unsuitable choice for chronic conditions like allergic rhinitis.

Motion Sickness

For the prevention and treatment of motion sickness, current therapeutic standards include the anticholinergic drug scopolamine and first-generation antihistamines such as dimenhydrinate and meclizine.[12][13] In this indication, the sedative and anticholinergic properties of first-generation antihistamines are often considered therapeutically beneficial.

This compound's pharmacological profile, characterized by both potent antihistaminic and anticholinergic effects, suggests it could be effective for motion sickness. Its efficacy would likely be comparable to that of promethazine, which is known to be effective for this indication. However, the degree of sedation would need to be carefully considered and would likely be a significant side effect.

Experimental Protocols

To quantitatively assess the pharmacological properties of this compound and compare it to other compounds, the following standard experimental protocols would be employed:

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

Methodology:

  • Preparation of Cell Membranes: Cell membranes are prepared from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand Binding: A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Muscarinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

Methodology:

  • Preparation of Brain Tissue Homogenates: Homogenates are prepared from a region of the brain rich in muscarinic receptors (e.g., rat cortex or striatum).

  • Radioligand Binding: A constant concentration of a radiolabeled muscarinic receptor antagonist (e.g., [3H]-quinuclidinyl benzilate, [3H]-QNB) is incubated with the brain homogenates in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The radioactivity on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value is determined, and the Ki value is calculated to represent the affinity of this compound for muscarinic receptors.

In Vivo Assessment of Sedation (Open Field Test)

Objective: To evaluate the sedative effects of this compound in a rodent model.

Methodology:

  • Animal Acclimation: Mice or rats are acclimated to the testing room and handling procedures.

  • Drug Administration: Animals are administered this compound or a vehicle control at various doses via an appropriate route (e.g., intraperitoneal injection).

  • Open Field Arena: After a set pretreatment time, individual animals are placed in the center of an open field arena, which is a square or circular enclosure with its floor divided into a grid.

  • Behavioral Recording: The animal's behavior is recorded for a defined period (e.g., 5-10 minutes). Key parameters measured include:

    • Locomotor Activity: The number of grid lines crossed.

    • Rearing Frequency: The number of times the animal stands on its hind legs.

    • Time Spent in the Center: An indicator of anxiety-like behavior.

  • Data Analysis: The behavioral parameters of the drug-treated groups are compared to the vehicle-treated group to assess for a statistically significant reduction in activity, which is indicative of sedation.

Signaling Pathways and Experimental Workflow

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway cluster_G_protein G-protein Complex Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq_alpha Gαq H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic Acetylcholine Receptor (M3) Signaling Pathway

M3_Signaling_Pathway cluster_G_protein G-protein Complex ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (GPCR) ACh->M3R Binds to Gq_alpha Gαq M3R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to This compound This compound (Antagonist) This compound->M3R Blocks Experimental_Workflow start Start: Compound Selection compounds This compound Promethazine Second-Gen Antihistamine Scopolamine start->compounds in_vitro In Vitro Assays compounds->in_vitro in_vivo In Vivo Assays (Rodent Models) compounds->in_vivo h1_binding H1 Receptor Binding in_vitro->h1_binding m_binding Muscarinic Receptor Binding in_vitro->m_binding data_analysis Data Analysis & Comparison h1_binding->data_analysis m_binding->data_analysis sedation Sedation Assessment (Open Field Test) in_vivo->sedation sedation->data_analysis conclusion Conclusion: Comparative Pharmacological Profile data_analysis->conclusion

References

A Head-to-Head In Vitro Comparison of Isopromethazine and Promethazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed in vitro comparison of Isopromethazine and its structural isomer, Promethazine, for researchers, scientists, and drug development professionals. While direct comparative quantitative data for this compound is limited in publicly available literature, this document outlines the essential experimental protocols required to perform a comprehensive head-to-head analysis. We present the available in vitro data for the well-characterized compound, Promethazine, to serve as a benchmark.

Introduction and Chemical Structures

Promethazine is a first-generation antihistamine of the phenothiazine class, known for its sedative, antiemetic, anticholinergic, and H1 receptor antagonist properties.[1][2] this compound is a structural isomer of Promethazine, also recognized for its antihistaminic and anticholinergic effects. The key structural difference lies in the attachment point of the N,N-dimethylaminopropyl side chain to the phenothiazine core. This structural nuance is hypothesized to influence receptor affinity, functional activity, and metabolic stability.

Quantitative In Vitro Data Summary

A comprehensive literature search did not yield publicly available, direct head-to-head quantitative in vitro data for this compound across various standard assays. The following table summarizes the available data for Promethazine, which can be used as a reference for comparative studies.

Parameter Promethazine This compound Assay Type
Histamine H1 Receptor Binding Affinity (Ki) 0.24 - 1 nMData not availableRadioligand Binding Assay
Histamine H1 Receptor Functional Antagonism (IC50) 2.87 - 5.4 nMData not availableCalcium Flux Assay
Muscarinic Receptor Binding Affinity (Ki) Data available, varies by subtypeData not availableRadioligand Binding Assay
In Vitro Metabolic Stability (t½) Substrate of CYP2D6Data not availableHuman Liver Microsome Assay

Experimental Protocols

To facilitate a direct and robust comparison, the following detailed experimental protocols are provided.

Receptor Binding Affinity: Histamine H1 and Muscarinic Receptors

This protocol determines the binding affinity (Ki) of the test compounds for the target receptors.

Objective: To quantify the affinity of this compound and Promethazine for the human histamine H1 receptor and muscarinic acetylcholine receptors (M1-M5 subtypes).

Methodology: Radioligand Competition Binding Assay.[3][4]

Materials:

  • HEK293 cells transiently or stably expressing the human H1 receptor or M1-M5 muscarinic receptors.

  • Radioligands: [³H]-Pyrilamine (for H1 receptor), [³H]-N-methylscopolamine ([³H]-NMS) (for muscarinic receptors).[5]

  • Test compounds: this compound and Promethazine dissolved in appropriate vehicle (e.g., DMSO).

  • Non-specific binding competitor: High concentration of an unlabeled antagonist (e.g., diphenhydramine for H1, atropine for muscarinic receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membrane homogenates from the receptor-expressing cells.

  • In a 96-well plate, add a fixed concentration of the radioligand.

  • Add a range of concentrations of the test compounds (this compound or Promethazine).

  • For determining non-specific binding, add a high concentration of the unlabeled competitor.

  • Incubate the plates to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Functional Antagonism: Histamine H1 Receptor

This protocol assesses the functional potency of the compounds in inhibiting histamine-induced cellular responses.

Objective: To determine the IC50 values for this compound and Promethazine in antagonizing histamine-induced H1 receptor activation.

Methodology: Calcium Flux Assay.[6][7][8]

Materials:

  • CHO or HEK293 cells stably expressing the human H1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Histamine (agonist).

  • Test compounds: this compound and Promethazine.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Fluorescent plate reader.

Procedure:

  • Plate the H1 receptor-expressing cells in a 96-well plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye.

  • Pre-incubate the cells with varying concentrations of this compound or Promethazine.

  • Stimulate the cells with a fixed concentration of histamine (typically the EC80).

  • Measure the change in intracellular calcium concentration using a fluorescent plate reader.

  • Generate dose-response curves and calculate the IC50 values.

In Vitro Metabolic Stability

This protocol evaluates the susceptibility of the compounds to metabolism by liver enzymes.

Objective: To determine the in vitro metabolic stability of this compound and Promethazine.

Methodology: Human Liver Microsome Assay.[9][10][11][12][13]

Materials:

  • Pooled human liver microsomes.

  • NADPH regenerating system (cofactor).

  • Test compounds: this compound and Promethazine.

  • Positive control compound with known metabolic stability.

  • Incubation buffer (e.g., phosphate buffer, pH 7.4).

  • Quenching solution (e.g., ice-cold acetonitrile).

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm the human liver microsomes and test compounds.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding the quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

Signaling Pathway

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq_alpha Gαq H1R->Gq_alpha activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response Promethazine Promethazine/ This compound Promethazine->H1R antagonizes

Experimental Workflow

Experimental_Workflow Binding_Assay Binding_Assay Ki_Calc Ki_Calc Binding_Assay->Ki_Calc Comparison Comparison Ki_Calc->Comparison Functional_Assay Functional_Assay IC50_Calc IC50_Calc Functional_Assay->IC50_Calc IC50_Calc->Comparison Metabolism_Assay Metabolism_Assay T_half_Calc T_half_Calc Metabolism_Assay->T_half_Calc T_half_Calc->Comparison

Conclusion

This guide provides a framework for the direct in vitro comparison of this compound and Promethazine. While quantitative data for this compound remains elusive in current literature, the detailed protocols for receptor binding, functional antagonism, and metabolic stability assays presented herein offer a clear path for researchers to generate this critical data. The provided information on Promethazine serves as a valuable benchmark for these future studies. A thorough in vitro characterization is essential for understanding the pharmacological nuances that arise from the subtle structural differences between these two phenothiazine derivatives.

References

Validating Analytical Methods for Isopromethazine: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of two common analytical techniques for the determination of Isopromethazine—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry—validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document outlines the validation parameters, experimental protocols, and presents a comparative analysis of the performance of these methods, supported by experimental data from published studies.

The Importance of Method Validation

Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[2][5] The ICH Q2(R1) guideline delineates the validation characteristics required for various analytical procedures, ensuring a harmonized approach to regulatory submissions.[3][4] The key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7]

Comparison of Analytical Methods for this compound

Both HPLC and UV-Visible Spectrophotometry are widely used for the analysis of active pharmaceutical ingredients (APIs) like this compound. The choice of method often depends on the specific requirements of the analysis, such as the need to separate impurities or the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity, making it ideal for the determination of an API in the presence of its impurities and degradation products.[6]

UV-Visible Spectrophotometry is a simpler, more cost-effective technique suitable for the quantitative analysis of a pure substance or a mixture where the components do not have overlapping absorption spectra.[8][9]

The following table summarizes the typical performance data for the validation of HPLC and Spectrophotometric methods for the analysis of this compound, based on published literature.

Validation ParameterHPLC MethodSpectrophotometric MethodICH Acceptance Criteria
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Typically 98.0 - 102.0% for drug substance
Precision (% RSD)
- Repeatability≤ 2.0%≤ 2.0%≤ 2% for drug substance
- Intermediate Precision≤ 2.0%≤ 2.0%≤ 2% for drug substance
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999≥ 0.995
Range Typically 80 - 120% of test concentrationTypically 80 - 120% of test concentrationDefined by linearity, accuracy, and precision
Limit of Detection (LOD) Lower (e.g., ng/mL level)Higher (e.g., µg/mL level)Dependent on the analytical purpose
Limit of Quantitation (LOQ) Lower (e.g., ng/mL level)Higher (e.g., µg/mL level)Dependent on the analytical purpose
Specificity High (can separate from impurities)Lower (potential for interference)Method must be able to unequivocally assess the analyte

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical method validation. Below are the typical experimental protocols for key validation parameters.

Accuracy

Objective: To determine the closeness of the test results to the true value.

Protocol:

  • Prepare a placebo (matrix) solution without the analyte.

  • Spike the placebo with known concentrations of this compound reference standard at three levels: 80%, 100%, and 120% of the target assay concentration.

  • Prepare three replicate samples for each concentration level.

  • Analyze the samples using the developed analytical method.

  • Calculate the percentage recovery for each sample.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of nine determinations across the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.[4]

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the results within and between the different conditions.

Specificity

Objective: To assess the ability of the method to measure the analyte unequivocally in the presence of components that may be expected to be present.

Protocol:

  • Analyze a placebo solution to check for any interfering peaks at the retention time or wavelength of this compound.

  • Analyze a solution of this compound reference standard.

  • Analyze a sample containing this compound and its potential impurities or degradation products.

  • For HPLC, assess the peak purity of the this compound peak using a photodiode array (PDA) detector.

Linearity

Objective: To determine the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations of this compound reference standard over a specified range.

  • Analyze each concentration in triplicate.

  • Plot a graph of the mean response versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject a series of solutions with decreasing concentrations of this compound.

  • Visually evaluate the signal-to-noise ratio for each injection.

Visualizing the Validation Workflow

Understanding the logical flow of the analytical method validation process is crucial for effective implementation. The following diagrams, created using the DOT language, illustrate the key stages.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development and Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Evaluation and Reporting Dev Method Development Opt Method Optimization Dev->Opt Refinement Protocol Prepare Validation Protocol Opt->Protocol DefineParams Define Validation Parameters & Acceptance Criteria Protocol->DefineParams Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Evaluation Evaluate Data Against Acceptance Criteria Specificity->Evaluation Linearity->Evaluation Accuracy->Evaluation Precision->Evaluation LOD_LOQ->Evaluation Robustness->Evaluation Report Prepare Validation Report Evaluation->Report Method Selection Logic cluster_input Analytical Requirement cluster_methods Method Choice cluster_attributes Key Performance Attributes Requirement Need to separate from impurities? HPLC HPLC Method Requirement->HPLC Yes Spectro Spectrophotometric Method Requirement->Spectro No HPLC_Attr High Specificity High Sensitivity Higher Cost & Complexity HPLC->HPLC_Attr Spectro_Attr Lower Specificity Lower Sensitivity Lower Cost & Simplicity Spectro->Spectro_Attr

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of Isopromethazine and related phenothiazine derivatives, including Promethazine, Chlorpromazine, and Promazine. Due to the limited availability of quantitative binding data for this compound, this guide leverages data from its structural isomer, Promethazine, and other closely related compounds to provide a thorough comparative analysis for researchers in drug development and pharmacology.

Introduction

This compound is a phenothiazine derivative with antihistaminic and anticholinergic properties.[1] As a structural isomer of the well-known antihistamine Promethazine, understanding its off-target effects is crucial for predicting its therapeutic window and potential adverse reactions.[1] Phenothiazines are known for their polypharmacology, interacting with a wide range of receptors beyond their primary targets. This guide summarizes the available data on the off-target binding profiles of this compound and related compounds, providing a valuable resource for preclinical safety assessment and lead optimization.

Comparative Off-Target Binding Profiles

The following tables summarize the available quantitative and qualitative binding affinities (Ki, nM) of this compound and related phenothiazine compounds for a panel of common off-target receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Phenothiazine Derivatives

CompoundDopamine D2Histamine H1Muscarinic M1Adrenergic α1Serotonin 5-HT2A
This compound Moderate (Qualitative)[1]High (Qualitative)[1]Moderate to High (Qualitative)[1]Moderate (Qualitative)[1]Moderate (Qualitative)[1]
Promethazine 1372[2]0.7[3]2455[3]24[3]85000[2]
Chlorpromazine 0.66[4]0.3[3]27[3]2.1[3]3.3[3]
Promazine 13[3]2[3]2455[3]6.8[3]11[3]

Note: Quantitative Ki values for this compound are not widely available in public literature. The qualitative data is based on its structural similarity to Promethazine and general knowledge of phenothiazines.

Table 2: Acetylcholinesterase (AChE) Inhibition

CompoundIC50 (µM)
This compound Data Not Available
Promethazine Data Not Available
Chlorpromazine Data Not Available
Promazine Data Not Available

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. Radioligand Receptor Binding Assay (Competitive)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest.

    • Radiolabeled ligand (e.g., [³H]Spiperone for Dopamine D2 receptors).

    • Unlabeled test compound (this compound, Promethazine, etc.).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase and the inhibitory effect of test compounds.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme.

    • Acetylthiocholine iodide (substrate).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Test compound.

    • Phosphate buffer (pH 8.0).

    • Microplate reader.

  • Procedure:

    • Pre-incubate the AChE enzyme with various concentrations of the test compound in a 96-well plate.[6]

    • Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to the wells.[6][7]

    • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

    • Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.[6]

    • Monitor the formation of the yellow product by measuring the absorbance at 412 nm at regular intervals using a microplate reader.[6][7]

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Off-Target Profiling

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (this compound, etc.) Incubation Incubation with Radioligand Compound->Incubation Receptor Receptor Source (Cell Membranes) Receptor->Incubation Filtration Separation of Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining receptor binding affinity (Ki) using a competitive radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway

G D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylation G H1R Histamine H1 Receptor Gq_protein Gq/11 Protein H1R->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response G M1R Muscarinic M1 Receptor Gq_protein Gq/11 Protein M1R->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activation Cellular_Response Cellular Response (e.g., neuronal excitation) Ca2->Cellular_Response PKC->Cellular_Response G Alpha1R α1-Adrenergic Receptor Gq_protein Gq/11 Protein Alpha1R->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activation Cellular_Response Cellular Response (e.g., vasoconstriction) Ca2->Cellular_Response PKC->Cellular_Response G HT2AR 5-HT2A Receptor Gq_protein Gq/11 Protein HT2AR->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activation Cellular_Response Cellular Response (e.g., neuronal excitation) Ca2->Cellular_Response PKC->Cellular_Response

References

Safety Operating Guide

Proper Disposal of Isopromethazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Isopromethazine, a phenothiazine derivative, requires careful handling and disposal due to its chemical properties and potential environmental impact. This guide provides essential safety and logistical information, including operational and disposal plans with step-by-step procedural guidance.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound hydrochloride. Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.

  • Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to hazardous reactions.[1]

  • Spill Management: In case of a spill, contain the material and clean the area thoroughly. Dispose of contaminated materials as hazardous waste.

Disposal Procedures: A Step-by-Step Guide

The primary and recommended method for the disposal of this compound and its waste is through a licensed hazardous waste management service, which will typically involve high-temperature incineration.[2] Do not dispose of this compound in household garbage or flush it down the sewer system.[3]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All solid this compound waste, including expired product, contaminated labware (e.g., weighing boats, gloves), and spill cleanup materials, should be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept securely closed when not in use.

Step 2: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.

Chemical Deactivation (for consideration by qualified personnel only)

Important Note: Any attempt at chemical deactivation should only be performed by trained personnel after a thorough risk assessment and with the explicit approval of your institution's EHS department. The following is a conceptual outline based on general chemical principles and should not be performed without expert consultation and a detailed, approved protocol.

Conceptual Chemical Deactivation Workflow

This workflow illustrates the general steps that might be involved in a chemical deactivation process for a phenothiazine derivative.

cluster_prep Preparation cluster_deactivation Deactivation cluster_neutralization Neutralization & Verification cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_reagents Prepare Deactivating Reagents (e.g., Oxidizing Agent Solution) prep_hood->prep_reagents deact_dissolve Dissolve this compound Waste in an Appropriate Solvent prep_reagents->deact_dissolve deact_add Slowly Add Oxidizing Agent (Monitor for reaction, e.g., heat, gas) deact_dissolve->deact_add deact_react Allow Reaction to Proceed to Completion deact_add->deact_react neut_quench Neutralize Excess Reagent deact_react->neut_quench neut_verify Verify Deactivation (e.g., via analytical method like HPLC) neut_quench->neut_verify disp_collect Collect Treated Waste in Hazardous Waste Container neut_verify->disp_collect disp_label Label Container with Contents disp_collect->disp_label disp_ehs Dispose via EHS disp_label->disp_ehs

Caption: Conceptual workflow for the chemical deactivation of this compound.

Quantitative Data Summary

There is no specific quantitative data available in the provided search results regarding disposal procedures for this compound. Disposal quantities and parameters will be dictated by local, state, and federal regulations.

ParameterGuidelineCitation
Disposal MethodIncineration via a licensed hazardous waste facility.[2]
Sewer DisposalProhibited.[3]
Household WasteProhibited.[3]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure is to follow regulatory guidelines for hazardous chemical waste, which prioritize containment and professional disposal over in-lab treatment. The development of any in-lab deactivation protocol would require significant research and validation to ensure safety and efficacy.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize the guidance of your institution's Environmental Health and Safety department.

References

Essential Safety and Operational Guide for Handling Isopromethazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Isopromethazine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and mitigate potential hazards.

Hazard Identification and Classification

This compound hydrochloride is a substance that requires careful handling due to its potential health risks. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Respiratory or Skin Sensitisation1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-term Hazard3H412: Harmful to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationSpecifications
Respiratory Protection Air-purifying respirator with a dust filterNIOSH-approved.[2] Required when handling powder outside of a ventilated enclosure or in case of a spill.[1]
Hand Protection Chemical-resistant glovesWear two pairs of powder-free gloves.[3][4] Change gloves regularly and immediately if contaminated, torn, or punctured.[3]
Eye and Face Protection Safety glasses with side shields or gogglesA face shield may be required in situations with a higher risk of splashing.[4][5]
Body Protection Protective disposable gown or lab coatShould be low-permeability with a solid front, long sleeves, and tight-fitting cuffs.[3]

Operational Plan: From Receipt to Disposal

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[6] Keep the container tightly sealed and store away from foodstuffs.[1]

  • Preparation: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[1]

  • Weighing and Transferring: Use dedicated equipment for weighing and transferring. Wetting the powder with a suitable solvent can reduce dust generation.

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling the substance.[5]

This compound must be disposed of as hazardous waste. It should not be disposed of with household garbage or allowed to enter the sewage system.[1]

  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Container Disposal: If not empty, the original container should be disposed of as hazardous waste. For empty containers, rinse them three times with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Disposal Method: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and water. If skin irritation persists, consult a doctor.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
  • Evacuation and Notification: Evacuate the immediate area and alert others.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For a small spill, carefully cover the spill with an absorbent material.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]

  • Clean-up: Collect the spilled material and absorbent into a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable decontaminating agent.

This compound Handling Workflow

Isopromethazine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Don Appropriate PPE B Prepare Ventilated Workspace (e.g., Fume Hood) A->B C Retrieve this compound from Storage (2-8°C) B->C Proceed to Handling D Weigh and Prepare Solution C->D E Return Stock to Storage D->E Complete Experiment J Spill or Exposure Occurs D->J Potential Hazard F Decontaminate Workspace E->F G Segregate Waste (Solid & Liquid) F->G Begin Cleanup H Label Hazardous Waste Container G->H I Store for Professional Disposal H->I K Follow Emergency Procedures (Spill/Exposure Protocol) J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.